DIISOSTEARYL DIMER DILINOLEATE
Description
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Properties
CAS No. |
103213-19-0 |
|---|---|
Molecular Formula |
2C36H68O2 |
Molecular Weight |
1065.86 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Diisostearyl Dimer Dilinoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis and characterization of Diisostearyl Dimer Dilinoleate, a high molecular weight ester increasingly utilized in the cosmetic and pharmaceutical industries for its unique emollient and occlusive properties. This document details the chemical synthesis via esterification, outlining the necessary reactants and general reaction conditions. A significant focus is placed on the comprehensive characterization of the final product through a suite of analytical techniques. Detailed experimental protocols for key analytical methods are provided to enable researchers to replicate and validate the findings. All quantitative data is summarized in structured tables for clarity and ease of comparison. Furthermore, this guide includes visual representations of the synthesis and characterization workflows using Graphviz (DOT language) to facilitate a deeper understanding of the processes involved.
Introduction
This compound is a complex, high molecular weight diester synthesized from the reaction of isostearyl alcohol and dilinoleic acid.[1] Its highly branched structure contributes to its liquid nature at ambient temperatures and its desirable sensory profile on the skin, providing a non-greasy, smooth, and substantive feel.[2][3] Functioning as a skin-conditioning agent, it acts as both an emollient, to soften and smooth the skin, and an occlusive, to form a barrier that reduces transepidermal water loss.[4] These properties make it a valuable ingredient in a wide array of personal care products, including lipsticks, foundations, eye makeup, and skin and hair care formulations.[1][5]
This guide will first elucidate the synthetic pathway for producing this compound. Subsequently, it will delve into the critical characterization techniques required to confirm its identity, purity, and physicochemical properties.
Synthesis of this compound
The synthesis of this compound is achieved through the direct esterification of dilinoleic acid with isostearyl alcohol.[1] This reaction, a type of condensation reaction, involves the formation of an ester linkage with the concurrent elimination of water.
Reactants
-
Dilinoleic Acid: A C36 dimer acid produced by the dimerization of two molecules of linoleic acid.
-
Isostearyl Alcohol: A C18 branched-chain fatty alcohol.
General Reaction Scheme
The esterification reaction can be catalyzed by an acid or carried out at high temperatures without a catalyst. The general scheme is as follows:
Dilinoleic Acid + 2 Isostearyl Alcohol ⇌ this compound + 2 H₂O
To drive the equilibrium towards the product side, it is common to remove water as it is formed, often through azeotropic distillation.
Experimental Protocol: Esterification
While specific industrial processes are proprietary, a general laboratory-scale synthesis can be outlined as follows:
-
Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal is charged with dilinoleic acid and a stoichiometric excess of isostearyl alcohol.
-
Catalyst Addition (Optional): An acid catalyst, such as a sulfonic acid-based ionic liquid, can be added to the mixture to accelerate the reaction.
-
Reaction: The mixture is heated to a temperature of approximately 200°C with continuous stirring.
-
Water Removal: Water produced during the reaction is continuously removed by azeotropic distillation.
-
Monitoring: The reaction progress is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a predetermined low level.
-
Purification: The crude product is purified to remove unreacted starting materials, catalyst, and any side products.
Purification of the Final Product
Due to the high molecular weight and low volatility of this compound, purification is typically achieved through non-distillative methods.
-
Neutralization: The crude product is washed with a dilute alkaline solution to neutralize and remove any remaining acid catalyst and unreacted dilinoleic acid.
-
Washing: The organic layer is then washed with water to remove any residual base and salts.
-
Drying: The washed ester is dried over an anhydrous drying agent, such as magnesium sulfate.
-
Filtration: The drying agent is removed by filtration.
-
Solvent Removal: If a solvent was used, it is removed under reduced pressure. For high molecular weight esters, vacuum distillation of the final product is generally avoided to prevent thermal decomposition.[6]
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 1065.8 g/mol | [7] |
| Appearance | Clear to slightly hazy yellow liquid | [1] |
| Refractive Index (@ 25°C) | 1.468 - 1.478 | [8] |
| Specific Gravity (@ 25°C) | ~0.895 | [8] |
Spectroscopic Characterization
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key characteristic absorption bands are associated with the ester functional group.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Background Spectrum: A background spectrum of the empty salt plates is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded.
-
Data Acquisition: The spectrum is typically scanned over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Expected FT-IR Spectral Features:
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| ~1740 | C=O stretch | Strong, sharp peak characteristic of the ester carbonyl group. |
| ~1160 | C-O stretch | Strong, sharp peak corresponding to the C-O bond adjacent to the carbonyl group. |
| 2850-2960 | C-H stretch | Strong, broad absorption due to the numerous C-H bonds in the long alkyl chains. |
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the presence of the isostearyl and dilinoleate moieties and their connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Expected ¹H NMR Spectral Features:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.05 | t | Protons on the carbon adjacent to the ester oxygen (-O-CH₂-). |
| ~2.2-2.3 | t | Protons on the carbon adjacent to the carbonyl group (-CH₂-C=O). |
| ~0.8-1.6 | m | A complex series of overlapping multiplets corresponding to the numerous methylene (B1212753) and methyl protons in the isostearyl and dilinoleate chains. |
Chromatographic Analysis
Due to its high molecular weight, High-Performance Liquid Chromatography (HPLC) coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a suitable technique for assessing the purity of this compound. Mass Spectrometry (MS) can be coupled with HPLC to confirm the molecular weight.
Experimental Protocol: HPLC-ELSD/CAD
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or isopropanol) and a slightly more polar organic solvent is typically used.
-
Stationary Phase: A reversed-phase column (e.g., C18) is commonly employed.
-
Detection: The eluent is passed through an ELSD or CAD, which can detect non-volatile analytes like high molecular weight esters.
Physical Characterization
The viscosity of this compound is a critical parameter for its application in cosmetic formulations, influencing the texture and feel of the final product.
Experimental Protocol: Viscosity Measurement
-
Instrumentation: A rotational viscometer is used to measure the dynamic viscosity.
-
Sample Preparation: The sample is placed in the viscometer's sample cup.
-
Measurement: The viscosity is measured at a controlled temperature (e.g., 25°C) and a defined shear rate.
The refractive index is a measure of how light propagates through the material and is related to its gloss and shine in cosmetic applications.
Experimental Protocol: Refractive Index Measurement
-
Instrumentation: An Abbe refractometer is used for this measurement.
-
Sample Application: A drop of the sample is placed on the prism of the refractometer.
-
Measurement: The refractive index is read at a specified temperature, typically 25°C.
The expected refractive index for this compound is in the range of 1.468 to 1.478 at 25°C.[8]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The synthesis via esterification of dilinoleic acid and isostearyl alcohol yields a high molecular weight ester with valuable properties for the cosmetic and pharmaceutical industries. The detailed characterization protocols for spectroscopic, chromatographic, and physical analysis will enable researchers and formulation scientists to effectively identify and assess the quality of this versatile ingredient. The provided data and workflows serve as a valuable resource for those involved in the development and application of advanced emollients.
References
- 1. lesielle.com [lesielle.com]
- 2. ulprospector.com [ulprospector.com]
- 3. ulprospector.com [ulprospector.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. cir-safety.org [cir-safety.org]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 7. This compound | C72H136O4 | CID 71587394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
"DIISOSTEARYL DIMER DILINOLEATE chemical structure and properties"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisostearyl Dimer Dilinoleate is a complex, high-molecular-weight diester prized for its unique emollient and film-forming properties.[1][2] This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and safety profile. It is intended to serve as a comprehensive resource for professionals in the fields of cosmetic science, pharmaceutical development, and materials research who are leveraging or investigating the unique attributes of this versatile ingredient.
Chemical Structure and Identity
This compound is the diester formed from the reaction of isostearyl alcohol and dimer dilinoleic acid.[2][3][4] The inherent complexity of this ingredient arises from the structure of its core component, dimer dilinoleic acid. Dimer dilinoleic acid is produced through the dimerization of linoleic acid, which results in a mixture of acyclic, monocyclic, and bicyclic C36 dicarboxylic acids. Consequently, this compound is not a single chemical entity but rather a complex mixture of isomers.
The isostearyl alcohol component is a branched-chain C18 fatty alcohol, which contributes to the liquid nature and unique sensory profile of the final ester.[3]
Key Identifiers:
-
INCI Name: this compound
-
CAS Number: 103213-19-0
-
Molecular Formula: C72H136O4[5]
-
Molecular Weight: Approximately 1065.8 g/mol [5]
Below is a diagram representing one of the possible structures within the complex mixture of this compound.
Physicochemical Properties
This compound is a highly lipophilic and viscous liquid. Its physical and chemical characteristics can vary slightly depending on the specific isomeric distribution of the dimer dilinoleic acid raw material.
| Property | Value | Reference |
| Appearance | Light yellow, clear liquid | [3] |
| Molecular Weight | ~1065.8 g/mol | [5] |
| Refractive Index | Not specified in search results. | |
| Viscosity | Not specified in search results. | |
| Density | Not specified in search results. | |
| Saponification Value | Not specified in search results. | |
| Acid Value | Not specified in search results. | |
| Solubility | Insoluble in water. | [6] |
| Required HLB | Not specified in search results. |
Synthesis
The synthesis of this compound is achieved through the esterification of dimer dilinoleic acid with isostearyl alcohol. This reaction is typically carried out at elevated temperatures in the presence of an acid catalyst. The water formed during the reaction is continuously removed to drive the equilibrium towards the formation of the diester.
General Experimental Protocol
While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows:
-
Reactant Charging: Dimer dilinoleic acid and a stoichiometric excess of isostearyl alcohol are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal.
-
Catalyst Addition: An appropriate acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst) is added to the mixture.
-
Reaction: The mixture is heated to a temperature typically in the range of 180-220°C with continuous stirring. The reaction progress is monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture.
-
Neutralization and Purification: Once the desired conversion is achieved, the catalyst is neutralized. The crude product is then purified, which may involve steps such as washing, vacuum stripping to remove excess alcohol, and filtration.
Applications in Research and Development
The unique properties of this compound make it a valuable ingredient in various applications, particularly in the cosmetic and pharmaceutical industries.
-
Emollient and Skin Conditioning Agent: Its high molecular weight and branched structure provide a rich, substantive feel on the skin, forming a protective barrier that helps to reduce transepidermal water loss.[2] This makes it an excellent choice for formulations aimed at moisturizing and improving skin texture.
-
Film Former: It imparts a glossy, durable film, which is highly desirable in color cosmetics such as lipsticks and lip glosses.[3]
-
Pigment Dispersion: Its chemical nature can aid in the wetting and dispersion of pigments in anhydrous formulations.
-
Drug Delivery: For topical and transdermal drug delivery systems, its occlusive properties could potentially enhance the penetration of active pharmaceutical ingredients. Further research in this area is warranted.
Safety and Toxicology
The safety of this compound has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel.[6]
-
Acute Toxicity: The acute oral and dermal LD50 in rats is greater than 5.0 g/kg, indicating a very low order of acute toxicity.[6]
-
Skin and Eye Irritation: It is not a significant skin or eye irritant in animal studies.[6]
-
Comedogenicity: It was found to be non-comedogenic in rabbit studies.[6]
-
Genotoxicity: It is not considered to be genotoxic.[6]
-
Systemic Toxicity: Due to its large molecular size and high lipophilicity, skin penetration is expected to be minimal, thus limiting the potential for systemic toxicity.[6]
The CIR Expert Panel has concluded that this compound is safe as used in cosmetic products.[6]
Conclusion
This compound is a multifunctional ingredient with a complex chemical nature that imparts desirable sensory and functional properties to a wide range of formulations. Its excellent safety profile makes it a suitable choice for both cosmetic and pharmaceutical applications. Further research into its potential as a vehicle for topical drug delivery could unlock new opportunities for this versatile diester. It is important for researchers and formulators to consider the isomeric complexity of this material and to source it from reputable suppliers who can provide consistent quality and detailed specifications.
References
A Comprehensive Technical Guide to the Physical Properties of Diisostearyl Dimer Dilinoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisostearyl Dimer Dilinoleate is a complex, high-molecular-weight ester that finds significant application in the cosmetics and personal care industries as a skin conditioning agent and emollient.[1][2] Its unique physical properties contribute to its ability to form a barrier on the skin, reducing water loss and imparting a smooth, lubricious feel.[1][3] This technical guide provides an in-depth analysis of the core physical properties of this compound, offering valuable data and experimental context for researchers and formulation scientists.
Chemical Identity and Structure
This compound is the diester formed from the reaction of isostearyl alcohol and dimer dilinoleic acid.[1][3] Dimer dilinoleic acid is itself produced by the dimerization of linoleic acid, an unsaturated fatty acid.[4] This results in a complex mixture of cyclic and acyclic structures.
Molecular Formula: C_72H_136O_4[5]
Molecular Weight: Approximately 1065.8 g/mol [5]
The structural complexity and branched nature of the isostearyl alcohol moieties contribute to the material's liquid state at room temperature and its desirable sensory characteristics.[1]
Caption: Synthesis of this compound.
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are critical for its function in various formulations, influencing texture, stability, and skin feel.
| Property | Value | Reference |
| Appearance | Clear to slightly hazy, yellow liquid | [3] |
| Odor | Characteristic | [3] |
| Solubility | Soluble in most organic solvents; Insoluble in water and low-molecular-weight diols and triols. | [4] |
| Freezing Point | 5 °C | [4] |
| Refractive Index (@ 25 °C) | 1.468 - 1.478 | [4] |
| Specific Gravity (@ 25 °C) | 0.895 ± 0.01 | [4] |
| Viscosity | Viscous liquid | [6] |
Experimental Protocols
The determination of the physical properties of this compound follows standardized methodologies, often adhering to guidelines set by organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Determination of Appearance and Odor
This is a qualitative assessment performed under controlled laboratory conditions.
-
Protocol: A sample of the material is placed in a clear, clean container and visually inspected against a white and black background for color, clarity, and the presence of any particulate matter. The odor is assessed by carefully smelling the sample, noting any characteristic scent.
Determination of Solubility
-
Protocol: A specified amount of this compound is added to a measured volume of the solvent in a sealed container at a controlled temperature. The mixture is agitated for a defined period. Solubility is determined by visual inspection for a clear, single-phase solution or by analytical techniques such as gas chromatography to quantify the amount of dissolved material.
Determination of Freezing Point (OECD Guideline 102)
-
Protocol: The sample is cooled, and the temperature is recorded at regular intervals. The freezing point is the temperature at which the substance solidifies, often identified by a plateau in the cooling curve.
Determination of Refractive Index (OECD Guideline 107)
-
Protocol: A refractometer, such as an Abbe refractometer, is used. A few drops of the liquid sample are placed on the prism of the calibrated instrument. The refractive index is read directly from the instrument's scale at a specified temperature, typically 25 °C.
Determination of Specific Gravity (OECD Guideline 109)
-
Protocol: A calibrated pycnometer (a flask of a specific volume) is weighed empty, then filled with the test substance and weighed again at a controlled temperature (e.g., 25 °C). The weight of the test substance is divided by the weight of an equal volume of a reference substance (typically water) to determine the specific gravity.
Determination of Viscosity (e.g., ASTM D2196)
-
Protocol: A rotational viscometer (e.g., a Brookfield viscometer) is used. The instrument measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is calculated based on the torque, the spindle's geometry, and the rotational speed. The measurement is performed at a controlled temperature.
Caption: General Experimental Workflow.
Applications in Drug Development
Given its emollient and occlusive properties, this compound is primarily used in topical formulations.[1] In the context of drug development, it can serve as a vehicle for the delivery of active pharmaceutical ingredients (APIs) to the skin. Its lipophilic nature can enhance the solubility and stability of certain APIs. Furthermore, its barrier-forming capabilities can modulate the release and penetration of drugs through the stratum corneum. Researchers may consider this ingredient for the development of topical creams, ointments, and transdermal delivery systems.
Conclusion
This compound possesses a distinct set of physical properties that make it a valuable excipient in cosmetic and pharmaceutical formulations. Its liquid nature, high molecular weight, and solubility characteristics are key to its performance as a skin-conditioning agent. The standardized protocols for determining its physical properties ensure consistent quality and performance. For drug development professionals, understanding these properties is crucial for formulating effective and stable topical delivery systems.
References
Spectroscopic Analysis of Diisostearyl Dimer Dilinoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisostearyl Dimer Dilinoleate is a high molecular weight ester prized for its unique emollient properties in cosmetic and pharmaceutical formulations. As a complex mixture derived from the dimerization of linoleic acid and subsequent esterification with isostearyl alcohol, its structural elucidation and characterization are non-trivial. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and interpretation of spectral data are presented to facilitate its identification and quality control.
Introduction
This compound is a complex lipid ester with the molecular formula C72H136O4 and an approximate molecular weight of 1065.8 g/mol .[1] It is synthesized through the esterification of dimer dilinoleic acid with isostearyl alcohol. Dimer dilinoleic acid is itself a mixture of C36 dicarboxylic acids formed through the dimerization of linoleic acid, containing a variety of cyclic and acyclic structures.[2] Isostearyl alcohol is a branched C18 primary alcohol.[3][4][5] This inherent complexity makes the spectroscopic analysis of the final ester challenging, as it exists as a mixture of various isomers.
This guide will detail the expected spectroscopic characteristics of this compound based on the analysis of its constituent parts and general principles of spectroscopic interpretation for long-chain esters.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C72H136O4 | [1] |
| Average Molecular Weight | 1065.8 g/mol | [1] |
| Appearance | Clear, light yellow liquid | [6] |
| Nature | High molecular weight ester, highly branched | [6][7] |
Spectroscopic Analysis
Due to the isomeric complexity of this compound, spectroscopic data will represent an average of the structures present in the mixture.
Infrared (IR) Spectroscopy
Expected Spectral Features:
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions from the ester functional group and the long aliphatic chains.
-
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹ .
-
C-O Stretch: An absorption band corresponding to the C-O stretching of the ester group will be present in the range of 1150-1250 cm⁻¹ .
-
C-H Stretch: Strong, sharp peaks in the region of 2850-2960 cm⁻¹ will be observed, corresponding to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the long alkyl chains.
-
C-H Bend: Absorptions in the 1375-1465 cm⁻¹ region will be present due to the bending vibrations of the CH2 and CH3 groups.
The IR spectrum of isostearyl alcohol, a precursor, shows a broad O-H stretch around 3340 cm⁻¹ and a C-O stretch at 1055 cm⁻¹.[3] Upon esterification, the O-H band will disappear, and the C-O stretch will shift to a higher wavenumber, as indicated above.
Table 2: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity |
| 2850-2960 | C-H Stretch (Aliphatic) | Strong |
| 1735-1750 | C=O Stretch (Ester) | Strong |
| 1465 | C-H Bend (CH₂) | Medium |
| 1375 | C-H Bend (CH₃) | Medium |
| 1150-1250 | C-O Stretch (Ester) | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound will be complex due to the large number of similar protons in the aliphatic chains. However, some key signals can be identified:
-
Ester Protons (-O-CH₂-): The protons on the methylene (B1212753) group of the isostearyl alcohol adjacent to the ester oxygen will be deshielded and are expected to appear as a triplet around δ 4.0-4.2 ppm . This is a downfield shift from the corresponding signal in isostearyl alcohol, which appears as a broad triplet at approximately δ 3.50 ppm.[3]
-
Aliphatic Protons (-CH₂-, -CH₃): A large, broad multiplet will dominate the upfield region of the spectrum, from approximately δ 0.8 to 1.6 ppm . This will encompass all the methylene and methyl protons of the dimer dilinoleate and isostearyl chains. The terminal methyl groups will likely appear as a triplet around δ 0.8-0.9 ppm .
-
Olefinic Protons (-CH=CH-): Depending on the degree of unsaturation remaining in the dimer dilinoleic acid moiety, weak signals may be observed in the olefinic region around δ 5.3-5.4 ppm .
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Protons | Multiplicity |
| 4.0 - 4.2 | -O-CH₂- (from isostearyl alcohol) | Triplet |
| 2.2 - 2.4 | -CH₂-C=O (from dimer dilinoleic acid) | Multiplet |
| 0.8 - 1.6 | Aliphatic -CH₂- and -CH- | Broad Multiplet |
| 0.8 - 0.9 | Aliphatic -CH₃ | Triplet |
| 5.3 - 5.4 | Olefinic -CH=CH- (if present) | Multiplet |
The carbon NMR spectrum will provide further structural detail:
-
Carbonyl Carbon (-C=O): The ester carbonyl carbon will give a signal in the downfield region, typically around δ 170-175 ppm .
-
Ester Alkoxy Carbon (-O-CH₂-): The carbon of the isostearyl alcohol attached to the ester oxygen is expected around δ 60-65 ppm .
-
Aliphatic Carbons: A series of signals for the numerous aliphatic carbons will be observed in the upfield region, from approximately δ 10-40 ppm .
Mass Spectrometry (MS)
Due to its high molecular weight and low volatility, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be the preferred methods for the mass spectrometric analysis of this compound.
Expected Fragmentation Pattern:
The mass spectrum would be expected to show a molecular ion peak (or adducts such as [M+Na]⁺ or [M+K]⁺) corresponding to the various isomers present. Fragmentation would likely occur at the ester linkages, leading to the loss of the isostearyl alcohol chains and the formation of fragment ions corresponding to the dimer dilinoleate core.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.
Infrared Spectroscopy Protocol
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 8-16.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Data Acquisition (¹³C NMR):
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Reference: CDCl₃ solvent peak at 77.16 ppm.
-
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and chloroform. A small amount of sodium or potassium salt may be added to promote the formation of adduct ions.
-
Instrumentation: An electrospray ionization mass spectrometer.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100-2000.
-
Infusion: Direct infusion via a syringe pump.
-
Visualizations
Logical Relationship of Components
Caption: Synthesis pathway of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the target compound.
Conclusion
The spectroscopic analysis of this compound requires a multi-technique approach to fully characterize its complex structure. While the inherent isomeric diversity presents a challenge, a combination of IR, NMR, and MS provides a comprehensive understanding of its functional groups, carbon-hydrogen framework, and molecular weight distribution. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries for the quality control and structural verification of this important emollient ester.
References
Diisostearyl Dimer Dilinoleate: A Comprehensive Technical Review
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of Diisostearyl Dimer Dilinoleate, a high-molecular-weight ester widely utilized in the cosmetic and pharmaceutical industries. This document details its chemical identity, including its CAS number and synonyms, and presents a thorough analysis of its physicochemical properties, manufacturing process, and functional applications, particularly as a skin-conditioning agent. Furthermore, this guide outlines the detailed experimental protocols for key safety and toxicological assessments, ensuring a complete technical resource for professionals in research and development.
Chemical Identity
INCI Name: this compound[1]
Synonyms
This compound is known by several other names in the industry and scientific literature. A comprehensive list of synonyms is provided in the table below for easy reference.
| Synonym | Reference |
| 9,12,-(Z,Z)-Octadecadienoic acid dimer, isooctadecyl diester | [1] |
| Dimer acid, diisooctadecyl ester | [2] |
| Fatty acids, C18-unsatd., dimers, hydrogenated, bis(16-methylheptadecyl) esters | [2] |
| CRODAMOL DISD | [2] |
| DERMOL DISD | [2] |
| PELEMOL® DISD | [2] |
| SCHERCEMOL DISD ESTER | [2] |
| UNII-04P17590AP | [2] |
Physicochemical Properties
This compound is characterized as a clear to slightly hazy, yellow liquid with a characteristic odor. It is a highly branched, high-molecular-weight ester that is lipophilic and poorly soluble in water but soluble in oils and organic solvents.
| Property | Value |
| Physical State | Liquid |
| Appearance | Clear to slightly hazy yellow |
| Odor | Characteristic |
| Molecular Weight (Approx.) | 1065.8 g/mol |
| Molecular Formula | C72H136O4 |
Note: Specific values for properties such as viscosity, refractive index, saponification value, and acid value can vary between manufacturers. The data presented here are typical values.
Manufacturing Process
This compound is synthesized through the esterification of Dimer Dilinoleic Acid with Isostearyl Alcohol. Dimer Dilinoleic Acid is itself produced by the dimerization of two molecules of linoleic acid, which is derived from vegetable oils. The resulting product is a complex mixture of esters.
Functional Mechanism in Formulations
In cosmetic and pharmaceutical formulations, this compound primarily functions as a skin-conditioning agent with both emollient and occlusive properties. Its large molecular size and branched structure contribute to its substantive and long-lasting effects on the skin.
Experimental Protocols for Safety Assessment
The safety of this compound has been evaluated through various toxicological studies. The methodologies for these key assessments are detailed below, based on internationally recognized guidelines.
Acute Oral Toxicity
The acute oral toxicity of this compound is typically assessed following the OECD Test Guideline 401 (or its subsequent replacements like OECD 420, 423, or 425).
-
Test Principle: A single, high dose of the test substance is administered orally to a group of fasted experimental animals (typically rats). The animals are then observed for a defined period (usually 14 days) for signs of toxicity and mortality.
-
Methodology:
-
Animal Model: Young, healthy adult rats (e.g., Sprague-Dawley strain) are used.
-
Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight. The substance is administered by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
-
-
Results: The LD50 (Lethal Dose, 50%) is determined. For this compound, the acute oral LD50 in rats is reported to be greater than 5.0 g/kg, indicating a very low order of acute toxicity.
Dermal Irritation/Corrosion
The potential for skin irritation is assessed using methodologies outlined in OECD Test Guideline 404.
-
Test Principle: The test substance is applied to the shaved skin of an experimental animal (typically the albino rabbit) under a semi-occlusive patch for a specified duration. The skin is then observed for signs of irritation.
-
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area of shaved skin.
-
Exposure: The application site is covered with a gauze patch and tape for 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations may be continued for up to 14 days to assess the reversibility of any effects.
-
-
Results: this compound is reported to be non-irritating to the skin.
Ocular Irritation/Corrosion
The potential for eye irritation is evaluated according to OECD Test Guideline 405.
-
Test Principle: A single dose of the test substance is instilled into the conjunctival sac of one eye of an experimental animal (typically the albino rabbit), with the other eye serving as a control. The eyes are then examined for signs of irritation.
-
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are used.
-
Application: A 0.1 mL (for liquids) or 0.1 g (for solids) dose of the test substance is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.
-
-
Results: this compound is reported to be non-irritating to the eyes.
Mutagenicity (Bacterial Reverse Mutation Test)
The mutagenic potential is commonly assessed using the Ames test, as described in OECD Test Guideline 471.
-
Test Principle: This in vitro assay uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test substance is incubated with the bacteria, and its ability to cause reverse mutations (reversions) that restore the ability of the bacteria to synthesize the amino acid is measured.
-
Methodology:
-
Bacterial Strains: A set of at least five strains is used to detect different types of mutations.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The bacteria are exposed to a range of concentrations of the test substance.
-
Scoring: The number of revertant colonies is counted for each concentration and compared to a negative control.
-
-
Results: this compound is reported to be non-mutagenic in the Ames test.
Comedogenicity
Comedogenicity testing assesses the potential of a substance to clog pores and induce the formation of comedones (blackheads and whiteheads). While there is no single standardized OECD guideline, the rabbit ear assay is a commonly referenced model.
-
Test Principle: The test substance is applied repeatedly to the inner ear of a rabbit, an area known to be sensitive to comedogenic substances. The ear is then examined for the formation of microcomedones.
-
Methodology:
-
Animal Model: Albino rabbits are typically used.
-
Application: The test material is applied daily or several times a week for a period of several weeks.
-
Evaluation: The ear is examined visually and/or histologically for the presence and severity of follicular hyperkeratosis and comedo formation.
-
-
Results: this compound is reported to be non-comedogenic.
Conclusion
This compound is a well-characterized cosmetic and pharmaceutical ingredient with a favorable safety profile. Its primary function as a skin-conditioning agent, providing both emollience and occlusion, makes it a valuable component in a wide range of topical products. The extensive toxicological data, based on standardized experimental protocols, support its safe use in formulations intended for skin contact. This technical guide provides researchers, scientists, and drug development professionals with the essential information required for the informed use of this compound in product development.
References
"molecular weight and formula of DIISOSTEARYL DIMER DILINOLEATE"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisostearyl Dimer Dilinoleate is a complex, high molecular weight ester prized for its unique physicochemical properties. Predominantly utilized in the cosmetics and personal care industries as a premium emollient and skin conditioning agent, its inherent characteristics suggest potential applications in the pharmaceutical sector, particularly in topical and transdermal drug delivery systems. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, outlines generalized experimental protocols for its synthesis and characterization, and explores its potential as a pharmaceutical excipient.
Molecular Profile and Physicochemical Properties
This compound is the diester of isostearyl alcohol and dilinoleic acid.[1][2] Dilinoleic acid is a dimer of linoleic acid, an essential fatty acid.[1] The resulting molecule is a large, branched-chain ester with a high molecular weight.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C72H136O4 | [3][4] |
| Molecular Weight | ~1065.85 g/mol | [3][4] |
| CAS Number | 103213-19-0 | [5] |
| Appearance | Clear to slightly hazy yellow liquid | [1] |
| Function | Emollient, Skin Conditioning Agent | [1] |
Synthesis and Purification
The synthesis of this compound is achieved through the esterification of dilinoleic acid with isostearyl alcohol.[1] This reaction is typically catalyzed by an acid and driven to completion by the removal of water.
Generalized Experimental Protocol for Synthesis
A general laboratory-scale synthesis of a dimer acid ester, adaptable for this compound, is as follows:
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine dilinoleic acid and a molar excess of isostearyl alcohol in a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.
-
Neutralization: Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as a sodium bicarbonate solution.
-
Purification:
-
Wash the organic layer with brine.
-
Dry the organic layer over an anhydrous salt like sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further purify the crude product by vacuum distillation or column chromatography to remove unreacted starting materials and byproducts.
-
Characterization and Analytical Methods
The structural integrity and purity of synthesized this compound can be confirmed using a suite of analytical techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include broad multiplets in the aliphatic region corresponding to the long hydrocarbon chains, and signals corresponding to the protons adjacent to the ester linkages.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbons of the ester groups, the carbons of the ester-linked methylene (B1212753) groups, and a complex set of signals for the numerous aliphatic carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups. A strong absorption band characteristic of the C=O stretching vibration of the ester groups is expected around 1740 cm⁻¹. The spectrum will also show strong C-H stretching and bending vibrations.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Chromatographic Methods
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and to quantify any residual starting materials or byproducts.
Applications in Drug Development
While predominantly used in cosmetics, the properties of this compound make it an interesting candidate for pharmaceutical applications, particularly as a lipid excipient in various drug delivery systems.
Potential as a Pharmaceutical Excipient
Its high lipophilicity, large molecular size, and liquid nature suggest its potential use in:
-
Topical and Transdermal Formulations: Its emollient and occlusive properties could enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum and improve the sensory feel of topical preparations.
-
Oral Drug Delivery of Poorly Soluble Drugs: As a lipid-based excipient, it could be a component in self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) to improve the solubility and bioavailability of poorly water-soluble drugs. A patent for a self-emulsifying drug delivery system for fat-soluble drugs suggests the utility of such components.[6]
-
Controlled Release Systems: Its high molecular weight and viscosity could potentially be exploited to modulate the release of APIs from topical or implantable delivery systems.
Further research is required to fully elucidate the potential of this compound in these pharmaceutical applications.
Safety Profile
This compound has been deemed safe for use in cosmetic products by the Cosmetic Ingredient Review (CIR) Expert Panel.[7][8] Toxicological studies on similar dimer dilinoleates have shown low oral and dermal toxicity.[9] Given its large molecular size, significant skin penetration is not expected.[9]
Conclusion
This compound is a well-characterized diester with established applications in the cosmetics industry. Its unique combination of high molecular weight, lipophilicity, and liquid state presents intriguing possibilities for its use as a pharmaceutical excipient in advanced drug delivery systems. Further investigation into its compatibility with various APIs and its performance in different formulation types is warranted to unlock its full potential in the pharmaceutical sciences.
References
- 1. lesielle.com [lesielle.com]
- 2. ewg.org [ewg.org]
- 3. This compound | C72H136O4 | CID 71587394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. This compound | CAS#:103213-19-0 | Chemsrc [chemsrc.com]
- 6. US6596306B1 - Drug delivery system:formulation for fat-soluble drugs - Google Patents [patents.google.com]
- 7. cosmeticsinfo.org [cosmeticsinfo.org]
- 8. cir-safety.org [cir-safety.org]
- 9. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Diisostearyl Dimer Dilinoleate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisostearyl Dimer Dilinoleate is a high molecular weight ester known for its unique properties as an emollient, film-former, and pigment dispersant.[1] Its chemical structure, derived from the reaction of isostearyl alcohol and dilinoleic acid, results in a large, branched molecule that dictates its solubility characteristics.[2] Understanding the solubility of this compound in various organic solvents is critical for its effective formulation in cosmetics, personal care products, and potentially in pharmaceutical delivery systems. This technical guide provides a comprehensive overview of its solubility profile, experimental protocols for solubility determination, and a logical framework for solvent selection.
Physicochemical Properties
This compound is a clear to slightly hazy yellow liquid with a characteristic odor.[2] It is a highly lipophilic substance, a characteristic that governs its solubility in different media.[3][4]
Data Presentation: Solubility in Organic Solvents
Precise quantitative solubility data for this compound is not widely available in public literature. However, based on technical data sheets and safety assessments, a qualitative and comparative summary of its solubility in various classes of organic solvents is presented in Table 1. This information is crucial for formulators when selecting an appropriate solvent system.
| Solvent Class | Specific Solvents (Examples) | Solubility Profile | Source(s) |
| Non-Polar Hydrocarbons | Mineral Oil, Isododecane, Paraffin | Soluble / Miscible | [5] |
| Esters (Cosmetic) | Isopropyl Myristate, Ethylhexyl Palmitate, C12-15 Alkyl Benzoate | Soluble / Miscible | [6] |
| Silicones | Cyclomethicone, Dimethicone | Soluble / Miscible | [6] |
| Fatty Alcohols | Isostearyl Alcohol, Octyldodecanol | Soluble / Miscible | [5] |
| Glycols (Lower MW) | Propylene Glycol, Butylene Glycol | Insoluble | [5] |
| Polar Protic Solvents | Water, Ethanol (lower concentrations may show limited solubility) | Insoluble in Water; Generally Insoluble in lower alcohols | [3][4][5] |
| Oils (Vegetable & Synthetic) | Castor Oil, Jojoba Oil, Caprylic/Capric Triglyceride | Soluble / Miscible | [6] |
Table 1: Qualitative Solubility of this compound in Various Organic Solvent Classes. The table provides a general guide to the solubility. "Soluble / Miscible" indicates that this compound is expected to dissolve freely in these solvents. "Insoluble" indicates poor or no significant dissolution.
Experimental Protocols
The following is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system, depending on the solvent's volatility.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the selected solvent of known concentrations. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials. The exact amount should be recorded, and it should be visibly in excess to ensure saturation.
-
Solubilization: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath set to the desired experimental temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached. The presence of undissolved material at the end of this period is essential.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a minimum of 2 hours to allow for the sedimentation of the excess solid.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution and Analysis: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated HPLC or GC method.
-
Quantification: Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, taking into account the dilution factor. The result is typically expressed in g/100 mL or mg/mL.
Mandatory Visualization
The following diagrams illustrate key experimental and logical workflows relevant to the use of this compound.
Caption: Experimental Workflow for Solubility Determination.
Caption: Logical Workflow for Solvent Selection.
Conclusion
This compound exhibits excellent solubility in a wide range of non-polar organic solvents, particularly cosmetic esters, hydrocarbons, and silicones. Its insolubility in water and lower molecular weight glycols is a key consideration for formulation development. While quantitative solubility data remains sparse in publicly accessible domains, the provided qualitative guide and experimental protocol offer a robust framework for scientists and researchers. The logical workflow for solvent selection further aids in making informed decisions based on both solubility characteristics and other critical formulation parameters. This technical guide serves as a valuable resource for harnessing the full potential of this compound in various applications.
References
- 1. Emollient Esters - Alzo International [alzointernational.com]
- 2. lesielle.com [lesielle.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. Dimer Dilinoleyl Dimer Dilinoleate | Cosmetic Ingredients Guide [ci.guide]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Diisostearyl Dimer Dilinoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Diisostearyl Dimer Dilinoleate
This compound is a complex, high molecular weight ester, valued for its emollient and skin-conditioning properties.[1][2] It is synthesized from isostearyl alcohol and dimer dilinoleic acid, the latter being a dimer of linoleic acid.[1] This structure imparts a high degree of lipophilicity and a substantial molecular size, contributing to its occlusive and lubricating effects on the skin.[3] Its application in a wide array of cosmetic products, from lipsticks to skin care formulations, necessitates a thorough understanding of its stability under thermal stress.[1][4]
The thermal stability of an ingredient like this compound is paramount to ensure product integrity, safety, and shelf-life.[5] Thermal decomposition can lead to the formation of byproducts that may alter the physical properties of a formulation, reduce its efficacy, or even introduce safety concerns.
Principles of Thermal Decomposition of High Molecular Weight Esters
The thermal decomposition of long-chain esters, such as this compound, is a complex process that typically occurs at elevated temperatures. The stability of these molecules is generally high due to the strong covalent bonds within their structure. However, when subjected to sufficient thermal energy, these bonds can break, leading to the formation of smaller, more volatile molecules.
For large esters, the initial stages of decomposition are often dictated by the weakest bonds in the molecule. In the case of this compound, the ester linkages are likely points of initial thermal cleavage. The decomposition of similar long-chain esters typically proceeds through mechanisms such as β-elimination, leading to the formation of alkenes and carboxylic acids.[6] Given the branched nature of the isostearyl group and the complex structure of the dimer dilinoleate core, a variety of decomposition pathways can be anticipated.
The onset of decomposition for high molecular weight esters used in cosmetics and lubricants is generally observed at temperatures above 200°C, with significant weight loss occurring at higher temperatures.[7][8] The presence of oxygen can significantly lower the decomposition temperature and alter the decomposition pathway, leading to thermo-oxidative degradation.[9][10]
Experimental Protocols for Thermal Analysis
To quantitatively assess the thermal stability of this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the analysis.
Experimental Protocol:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A sample of this compound (5-10 mg) is accurately weighed into a ceramic or aluminum TGA pan.
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (Tonset), the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), and the percentage of weight loss at various temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is used to determine melting points, glass transitions, and enthalpies of fusion, which can provide insights into the physical stability of the material.
Experimental Protocol:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program: The sample is typically subjected to a heat-cool-heat cycle. For instance, it may be heated from a sub-ambient temperature to a temperature above its expected melting point, cooled back down, and then reheated. A typical heating/cooling rate is 10°C/min.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events. For a high molecular weight ester, one would look for a melting endotherm.
Expected Thermal Stability Data
While specific experimental data for this compound is not publicly available, the following table summarizes the expected thermal properties based on data from analogous long-chain, high molecular weight esters.[11][12] This data should be considered illustrative and would need to be confirmed by experimental analysis of the specific compound.
| Parameter | Expected Value/Range | Method | Notes |
| Physical Appearance | Clear to slightly yellow, viscous liquid | Visual | At room temperature. |
| Molecular Weight | ~1066 g/mol | Calculated | |
| Melting Point (Tm) | Not sharply defined, likely a broad transition below 0°C | DSC | Due to its branched structure and isomeric mixture. |
| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA (in N2) | This is the temperature at which significant weight loss begins. |
| Peak Decomposition Temperature (Tpeak) | 300 - 400 °C | TGA (in N2) | The temperature of the maximum rate of decomposition. |
| Residue at 600°C | < 5% | TGA (in N2) | High molecular weight esters typically decompose with little char formation in an inert atmosphere. |
Visualizations
Experimental Workflow for Thermal Analysis
References
- 1. cir-safety.org [cir-safety.org]
- 2. ewg.org [ewg.org]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. cir-safety.org [cir-safety.org]
- 5. kblcosmetics.com [kblcosmetics.com]
- 6. lube-media.com [lube-media.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. infinitalab.com [infinitalab.com]
- 10. Oxidation Stability of Cosmetics and Personal Care Products [velp.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Diisostearyl Dimer Dilinoleate: A Toxicological and Safety Profile
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicology and safety data for Diisostearyl Dimer Dilinoleate. As a key ingredient in numerous cosmetic and personal care products, a thorough understanding of its safety profile is essential for formulation scientists and regulatory professionals. This document summarizes key studies on acute toxicity, skin and eye irritation, sensitization, and genotoxicity. Detailed experimental protocols for pivotal studies are provided, and quantitative data are presented in structured tables for clarity and comparative analysis. A logical workflow for the safety assessment of cosmetic ingredients is also visualized. The information is primarily derived from the assessments conducted by the Cosmetic Ingredient Review (CIR) Expert Panel, which has consistently found this compound to be safe as used in cosmetic formulations.[1][2][3][4][5]
Introduction
This compound is a diester of isostearyl alcohol and dilinoleic acid.[1][6] It primarily functions as a skin-conditioning agent (occlusive) in cosmetic and personal care products, slowing the loss of water from the skin by forming a barrier on the skin's surface.[1] It is utilized in a variety of formulations, including lipsticks, foundations, eye shadows, and skin care products.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of this compound and other dialkyl dimer dilinoleates and has concluded them to be safe in the present practices of use and concentration.[2][5] This assessment is based on the low potential for skin absorption due to the large molecular size and lipophilic nature of these ingredients, as well as a range of toxicological studies.[1][6]
Toxicological Profile
The toxicological evaluation of this compound has been largely informed by studies on the ingredient itself, as well as on its constituent parts, dilinoleic acid and isostearyl alcohol, and other similar dialkyl dimer dilinoleate esters.[1][6]
Acute Toxicity
Studies on the acute toxicity of this compound indicate a very low order of toxicity following oral and dermal exposure.
Table 1: Acute Toxicity Data for this compound
| Study Type | Species | Route of Administration | LD50 | Reference |
| Acute Oral Toxicity | Albino Rats (5 male, 5 female) | Oral | > 5.0 g/kg | [2][6] |
| Acute Dermal Toxicity | Not specified for this compound, but for the related Dioctyldodecyl Dimer Dilinoleate | Dermal | > 5 g/kg | [2] |
-
Test Substance: this compound
-
Species: Albino rats, groups of five male and five female.[2]
-
Methodology: The study followed a standard acute oral toxicity protocol. A limit test was likely performed where a high dose of the substance was administered to a group of animals.
-
Observation Period: Animals were observed for clinical signs of toxicity and mortality for a standard period, typically 14 days.
-
Endpoints: The primary endpoint was the determination of the Lethal Dose 50 (LD50), which is the dose expected to cause mortality in 50% of the test animals. Gross necropsy was likely performed on all animals at the end of the observation period to identify any treatment-related abnormalities.[2]
-
Results: No mortality or significant signs of toxicity were observed at the limit dose, establishing the LD50 as greater than 5.0 g/kg.[2][6]
Skin and Eye Irritation
This compound has been shown to be minimally irritating to the skin and eyes in both animal and human studies.
Table 2: Skin and Ocular Irritation Data
| Study Type | Species | Test Substance/Concentration | Results | Reference |
| Dermal Irritation | Rabbits | This compound (concentration not stated) | Caused only very minor irritation. | [2] |
| Dermal Irritation (Single-Insult Occlusive Patch Test) | Humans (20 subjects) | Concealer containing 10% this compound | Primary Irritation Index (PII) of 0.084/4. | [2] |
| Ocular Irritation | Rabbits | Test substance containing Diisopropyl Dimer Dilinoleate (related compound) | No signs of irritation. | [3] |
-
Test Substance: A concealer formulation containing 10% this compound.[2]
-
Subjects: Twenty human volunteers.[2]
-
Methodology: A small amount of the undiluted test material was applied to a skin site on the back of each subject under an occlusive patch.
-
Exposure Duration: The patch was worn for a specified period, typically 24 or 48 hours.
-
Scoring: After patch removal, the skin sites were evaluated for signs of irritation (erythema and edema) at various time points (e.g., 1, 24, and 48 hours after patch removal). Irritation was scored on a numerical scale.
-
Endpoints: The Primary Irritation Index (PII) was calculated based on the average irritation scores. A low PII indicates minimal irritation potential.
-
Results: The concealer containing 10% this compound produced a PII of 0.084 out of a possible 4, indicating it is not a primary skin irritant.[2]
Skin Sensitization
Studies have consistently demonstrated that this compound is not a skin sensitizer.
Table 3: Skin Sensitization Data
| Study Type | Species | Test Substance/Concentration | Results | Reference |
| Maximization Test | Humans | Under-eye concealer containing 10% this compound | No sensitization reactions observed at 48- or 72-hour readings. | [4] |
| Clinical Studies | Humans | Cosmetic formulations containing this compound | Did not produce skin sensitization. | [1][6][7] |
-
Test Substance: An under-eye concealer containing 10% this compound.[4]
-
Subjects: A panel of human volunteers.
-
Methodology: The maximization test is a rigorous method designed to induce and elicit allergic contact dermatitis. It involves an induction phase and a challenge phase.
-
Induction Phase: The test material is repeatedly applied to the same skin site, often under occlusion and sometimes with a mild irritant to enhance penetration and immune response.
-
Challenge Phase: After a rest period, the test material is applied to a new skin site to see if a sensitization reaction (allergic contact dermatitis) has developed.
-
-
Scoring: Skin reactions at the challenge site are scored for erythema, edema, and other signs of an allergic reaction at 48 and 72 hours after patch application.
-
Results: The under-eye concealer with 10% this compound did not elicit any sensitization reactions, indicating a lack of sensitizing potential.[4]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
No specific genotoxicity, carcinogenicity, or reproductive/developmental toxicity studies were available for this compound itself. However, data on dilinoleic acid, a key component and likely breakdown product, showed no evidence of genotoxicity in a battery of tests, including Ames testing, clastogenesis in human lymphocytes, and a mouse lymphoma cell forward mutation assay.[1][6] The CIR Expert Panel noted the absence of structural alerts that would suggest a mutagenic or carcinogenic risk.[1][6] Furthermore, significant reproductive or developmental toxicity is not expected due to the poor absorption of these large molecules through the skin.[1][6][7]
Safety Assessment Workflow
The safety of cosmetic ingredients like this compound is typically evaluated through a structured process that considers various toxicological endpoints. The following diagram illustrates a generalized workflow for such a safety assessment.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. researchgate.net [researchgate.net]
- 6. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Environmental Fate of Diisostearyl Dimer Dilinoleate: A Technical Assessment
For Immediate Release
LACK OF EXPERIMENTAL DATA NECESSITATES A WEIGHT-OF-EVIDENCE APPROACH FOR ENVIRONMENTAL ASSESSMENT
An in-depth review of the environmental fate of Diisostearyl Dimer Dilinoleate (CAS No. 103213-19-0), a high molecular weight diester used primarily in the cosmetics industry, reveals a significant lack of direct experimental data on its biodegradability, hydrolysis, and bioaccumulation potential. Consequently, this technical guide employs a weight-of-evidence approach, integrating data on structurally related substances and Quantitative Structure-Activity Relationship (QSAR) model predictions to provide a comprehensive assessment for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a large, lipophilic molecule with extremely low water solubility. While direct experimental data on its environmental persistence and bioaccumulation are not available in published literature, data from the European Chemicals Agency (ECHA) on the parent substance, hydrogenated C18 unsaturated fatty acid dimers, indicate that it is not readily biodegradable. QSAR model predictions corroborate this, suggesting a slow rate of biodegradation.
The molecule's large size and high lipophilicity would typically suggest a potential for bioaccumulation. However, its significant molecular dimensions are expected to hinder its passage across biological membranes, thereby limiting its actual bioaccumulation potential. Hydrolysis, the primary abiotic degradation pathway for esters, is predicted to be a very slow process under typical environmental conditions. This guide synthesizes the available information to build a profile of the likely environmental behavior of this compound.
Physicochemical Properties
This compound is characterized by its high molecular weight and lipophilicity, properties that are critical determinants of its environmental fate. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C72H136O4 | PubChem[1] |
| Molecular Weight | 1065.8 g/mol | PubChem[1] |
| Physical State | Clear to slightly yellow liquid or semi-solid | CIR[2] |
| Water Solubility | Poorly soluble/Insoluble | CIR[2][3] |
| Log Kow (Octanol-Water Partition Coefficient) | > 8 (Estimated) | QSAR Prediction |
Table 1: Physicochemical Properties of this compound.
Environmental Fate Assessment
Biodegradation
No direct experimental studies on the biodegradability of this compound were identified. However, the ECHA registration dossier for its parent substance, "Fatty acids, C18-unsatd., dimers, hydrogenated" (CAS No. 68783-41-5), provides the most relevant experimental data. A study conducted according to OECD Guideline 301 showed the substance to be not readily biodegradable, with less than 10% degradation over 28 days. Due to its low solubility and high adsorption potential, the dossier concludes that persistence in the environment is assumed.
QSAR models, such as the US EPA's EPI Suite™, predict that this compound is not readily biodegradable and that its ultimate biodegradation timeframe is on the order of months. The large, complex structure likely hinders rapid microbial attack.
Upon eventual degradation, the substance would hydrolyze into isostearyl alcohol and dimer dilinoleic acid. Long-chain alcohols, such as isostearyl alcohol, are generally considered to be readily biodegradable. Dimer acids are also reported to be biodegradable, serving as a basis for their use in green chemistry applications.
| Endpoint | Result/Prediction | Method/Source |
| Ready Biodegradability | Not Readily Biodegradable | ECHA data on parent dimer acid (OECD 301) |
| QSAR Prediction (BIOWIN) | Not Readily Biodegradable; Ultimate degradation: months | EPI Suite™ |
| Potential Hydrolysis Products | Isostearyl Alcohol, Dimer Dilinoleic Acid | Chemical Structure |
| Biodegradability of Hydrolysis Products | Generally considered biodegradable | Literature on long-chain alcohols and dimer acids |
Table 2: Summary of Biodegradation Data and Predictions.
Hydrolysis
As an ester, this compound has the potential to undergo hydrolysis. However, its extremely low water solubility is a significant limiting factor for this degradation pathway. QSAR models (e.g., EPI Suite™'s HYDROWIN) predict that the hydrolysis of this large, sterically hindered ester is a very slow process at neutral pH, with a half-life potentially extending for years under typical environmental conditions (pH 7, 25°C). The rate of hydrolysis would be pH-dependent, increasing under acidic or alkaline conditions, though it is still expected to be slow.
| Endpoint | Prediction | Method/Source |
| Hydrolysis Half-life (pH 7, 25°C) | > 1 year | EPI Suite™ (HYDROWIN) |
| Controlling Factor | Low water solubility, steric hindrance | Physicochemical Properties |
Table 3: Predicted Abiotic Degradation via Hydrolysis.
Bioaccumulation
The high estimated octanol-water partition coefficient (Log Kow > 8) suggests a high potential for bioaccumulation. However, the large molecular size of this compound (MW = 1065.8 g/mol ) is a critical mitigating factor. Regulatory bodies and scientific literature recognize that for very large molecules (typically with a maximum dimension > 1.7 nm or MW > 700-1000 g/mol ), the rate of uptake across biological membranes can be significantly reduced, a phenomenon known as "molecular size cutoff."
The ECHA dossier for the parent dimer acid concludes that despite an estimated Log Kow > 4, significant bioaccumulation is not expected due to the low potential to cross biological membranes and their metabolic fate in organisms. QSAR models for bioconcentration factor (BCF) that incorporate molecular size corrections also predict a low BCF value.
| Endpoint | Prediction/Conclusion | Rationale/Source |
| Bioconcentration Factor (BCF) | Low | ECHA assessment of parent dimer acid; Molecular size cutoff |
| Log Kow | > 8 (Estimated) | EPI Suite™ (KOWWIN) |
| Bioaccumulation Potential | Not expected to be significant | High molecular weight limiting membrane permeation |
Table 4: Bioaccumulation Potential Assessment.
Experimental Protocols
As no direct experimental studies were found for this compound, this section describes the standard methodology for a key environmental fate test that would be applicable.
OECD Guideline 301B: Ready Biodegradability - CO2 Evolution Test
Objective: To determine the potential for "ready biodegradability" of a substance by aerobic microorganisms.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a sewage treatment plant and incubated under aerobic conditions in the dark for 28 days. The degradation of the substance is followed by measuring the amount of carbon dioxide produced. The percentage of biodegradation is calculated as the ratio of CO2 produced to the theoretical maximum CO2 (ThCO2) that could be produced from the amount of test substance added.
Methodology:
-
Test Substance Preparation: Due to its low water solubility, the test substance is typically introduced into the test vessels adsorbed onto an inert support like silica (B1680970) gel, or emulsified with a non-toxic, non-biodegradable emulsifier. A concentration of 10-20 mg of Total Organic Carbon (TOC) per liter is used.
-
Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, which has not been adapted to the test substance. The concentration of microorganisms in the test vessel is usually between 30 and 100 mg/L of suspended solids.
-
Test System: The test is performed in sealed vessels equipped with a CO2-trapping system (e.g., containing a known volume of barium hydroxide (B78521) or sodium hydroxide solution). The vessels are incubated in the dark at a constant temperature (20-24°C) with continuous stirring or shaking.
-
Controls:
-
Blank Control: Inoculum and mineral medium only, to measure endogenous CO2 production by the microorganisms.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to verify the viability of the inoculum.
-
Toxicity Control: A mixture of the test substance and the reference substance is tested to check for any inhibitory effects of the test substance on the microorganisms.
-
-
Sampling and Analysis: The amount of CO2 produced is determined periodically by titrating the remaining hydroxide in the CO2 traps. The pH of the test medium is also monitored.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO2 within a 10-day window during the 28-day test period. The 10-day window begins when 10% biodegradation is first reached.
Visualizations
Caption: Postulated slow biodegradation pathway of this compound.
Caption: Factors influencing the bioaccumulation potential of the substance.
Conclusion
Based on a weight-of-evidence approach, this compound is expected to be a persistent substance in the environment. Its primary removal mechanism, biodegradation, is likely to be very slow. While highly lipophilic, its large molecular size is expected to significantly limit its ability to bioaccumulate in organisms. Abiotic degradation through hydrolysis is predicted to be negligible under normal environmental conditions. The environmental profile suggests that if released into the environment, this compound would primarily partition to sediment and soil, where it would degrade slowly over time. Further experimental testing would be required to definitively determine its environmental half-life and bioaccumulation factor.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Diisostearyl Dimer Dilinoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisostearyl Dimer Dilinoleate is a high molecular weight ester utilized in various cosmetic and pharmaceutical formulations for its emollient and skin-conditioning properties.[1][2][3] Accurate quantification of this compound in raw materials and finished products is crucial for quality control, formulation development, and stability testing. Due to its high molecular weight, low volatility, and lipophilic nature, specific analytical methodologies are required for its precise and robust quantification.
These application notes provide detailed protocols for three distinct analytical techniques suitable for the quantification of this compound:
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Gas Chromatography with Flame Ionization Detection (GC-FID) of Fatty Acid Methyl Esters (FAMEs) after Derivatization
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC-CAD | qNMR | GC-FID (after derivatization) |
| Principle | Separation based on polarity, universal detection of non-volatile analytes. | Signal intensity is directly proportional to the number of specific nuclei. | Separation of volatile derivatives based on boiling point. |
| Sample Preparation | Simple dissolution in an appropriate organic solvent. | Dissolution in a deuterated solvent with an internal standard. | Chemical derivatization (transesterification) to form FAMEs. |
| Specificity | Moderate to High. Dependent on chromatographic resolution. | High. Relies on unique, well-resolved proton signals. | Moderate. Analysis of constituent fatty acids, not the intact ester. |
| Sensitivity | High (ng range). | Moderate (µg to mg range). | High (pg range). |
| Quantification | External or internal standard calibration curve. | Relative to a certified internal standard. | External or internal standard calibration curve of FAMEs. |
| Analysis Time | ~15-30 minutes per sample. | ~5-15 minutes per sample. | ~20-40 minutes per sample (excluding derivatization). |
| Advantages | - Universal detection for non-chromophoric compounds.- High sensitivity.- Direct analysis of the intact molecule. | - High precision and accuracy.- No need for a specific reference standard of the analyte.- Provides structural information. | - Very high sensitivity.- Well-established for fatty acid analysis. |
| Disadvantages | - Requires specialized detector.- Detector response can be non-linear. | - Lower sensitivity compared to chromatographic methods.- Requires access to an NMR spectrometer. | - Indirect method; measures constituent fatty acids.- Derivatization step can introduce errors. |
Experimental Protocols
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is ideal for the direct quantification of this compound, as it does not require the molecule to have a UV-absorbing chromophore.
a. Principle
The sample is separated on a reverse-phase HPLC column. The column effluent is nebulized, and the resulting aerosol particles are charged. The charged particles are then detected by an electrometer, generating a signal proportional to the mass of the analyte.
b. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
Charged Aerosol Detector (CAD)
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Water (HPLC grade)
-
This compound reference standard
-
Analytical balance
-
Volumetric flasks and pipettes
c. Experimental Workflow
Caption: HPLC-CAD experimental workflow for quantification.
d. Detailed Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Tetrahydrofuran (50:50, v/v)
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with THF to obtain a stock solution of ~5 mg/mL.
-
Prepare a series of calibration standards (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mg/mL) by diluting the stock solution with THF.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample (e.g., 100 mg) into a 10 mL volumetric flask.
-
Add THF to dissolve the sample, sonicate if necessary, and dilute to volume.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Gradient elution as follows:
Time (min) %A %B 0 20 80 15 0 100 25 0 100 25.1 20 80 | 30 | 20 | 80 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
CAD Settings: Adjust according to manufacturer's recommendations (e.g., Evaporation Temperature: 35 °C, Nebulizer Gas: Nitrogen at 35 psi).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This is an absolute quantification method that relies on the integration of a specific proton signal from this compound relative to a certified internal standard.
a. Principle
The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a unique proton signal of the analyte to that of a known amount of an internal standard, the concentration of the analyte can be determined without the need for a calibration curve.
b. Instrumentation and Materials
-
NMR Spectrometer (≥400 MHz recommended)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified Internal Standard (e.g., Maleic Anhydride (B1165640), 1,3,5-Trimethoxybenzene)
-
Analytical balance
-
Volumetric flasks, pipettes, and syringes
c. Experimental Workflow
Caption: qNMR experimental workflow for quantification.
d. Detailed Protocol
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 5 mg of the internal standard (e.g., maleic anhydride) into the same vial.
-
Add approximately 0.7 mL of CDCl₃ to dissolve the sample and standard completely.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Tune and shim the NMR spectrometer for optimal resolution and lineshape.
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 s for quantitative work).
-
Number of Scans: 8 or 16 (adjust for desired signal-to-noise ratio).
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Identify a well-resolved signal corresponding to the this compound (e.g., protons on the isostearyl chain) and the signal from the internal standard (e.g., olefinic protons of maleic anhydride at ~7.1 ppm).
-
Integrate the selected analyte and internal standard peaks.
-
-
Quantification:
-
Calculate the concentration of this compound using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
C_analyte = Concentration (purity) of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
This indirect method quantifies the isostearyl alcohol and dilinoleic acid components of this compound after converting them to their more volatile fatty acid methyl esters (FAMEs).
a. Principle
The ester is transesterified to form the methyl ester of dilinoleic acid and isostearyl alcohol. The resulting FAME is then separated and quantified by GC-FID.
b. Instrumentation and Materials
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Autosampler
-
Capillary GC column suitable for FAME analysis (e.g., DB-23, SP-2560)
-
Sodium methoxide (B1231860) solution (0.5 M in methanol)
-
Hexane (B92381), Methanol (GC grade)
-
Internal standard (e.g., Methyl heptadecanoate)
-
This compound reference standard
-
Heating block or water bath
-
Centrifuge
c. Experimental Workflow
Caption: GC-FID experimental workflow for indirect quantification.
d. Detailed Protocol
-
Derivatization (Transesterification):
-
Accurately weigh approximately 10 mg of the sample into a screw-cap test tube.
-
Add a known amount of internal standard (e.g., methyl heptadecanoate).
-
Add 2 mL of hexane and vortex to dissolve.
-
Add 0.2 mL of 0.5 M sodium methoxide in methanol.
-
Cap the tube tightly and heat at 50 °C for 10 minutes.
-
Cool to room temperature, add 2 mL of saturated NaCl solution, and vortex.
-
Centrifuge for 5 minutes and transfer the upper hexane layer containing the FAMEs to a GC vial.
-
-
GC-FID Conditions:
-
Column: DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 10 min
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
-
Quantification:
-
Prepare calibration standards of the relevant FAMEs (methyl esters of dilinoleic and isostearic acids) and the internal standard.
-
Derivatize the this compound reference standard to confirm the identity of the resulting FAME peaks.
-
Create a calibration curve for the dilinoleic acid methyl ester relative to the internal standard.
-
Calculate the amount of dilinoleic acid in the sample and back-calculate to determine the original amount of this compound.
-
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For direct and robust quantification in various matrices, HPLC-CAD is a highly recommended technique. qNMR offers excellent precision and accuracy for the analysis of purer materials without the need for a specific reference standard. GC-FID after derivatization provides a sensitive, albeit indirect, method for quantification by analyzing its constituent fatty acids.
References
Application Note: Chromatographic Separation of Diisostearyl Dimer Dilinoleate Isomers
**Abstract
This application note details a protocol for the separation of Diisostearyl Dimer Dilinoleate isomers using High-Performance Liquid Chromatography (HPLC). This compound, a high molecular weight ester used extensively in the cosmetics and personal care industry, is a complex mixture of isomers derived from the esterification of dilinoleic acid and isostearyl alcohol. The inherent isomerism in both the acid and alcohol precursors presents a significant analytical challenge. This document provides a robust starting methodology using Reversed-Phase HPLC (RP-HPLC) for the separation of these isomers. Additionally, alternative and complementary techniques such as Silver-Ion Chromatography and Supercritical Fluid Chromatography (SFC) are discussed for more comprehensive characterization.
**Introduction
This compound is valued for its emollient and skin-conditioning properties.[1] Its chemical structure, however, is not monolithic. The dilinoleic acid component can vary in its cyclic and acyclic structure, as well as the position and stereochemistry of its double bonds. Furthermore, isostearyl alcohol is a branched-chain C18 alcohol, itself a mixture of isomers. The combination of these isomeric precursors results in a complex mixture of final ester products. Characterizing this isomeric distribution is crucial for understanding structure-function relationships and ensuring product consistency.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of large, non-volatile molecules like this compound.[2] Specifically, Reversed-Phase HPLC separates molecules based on their hydrophobicity, which can be effective in differentiating isomers with variations in their carbon chain structure and conformation. For separations based on the degree and geometry of unsaturation, Silver-Ion Chromatography is a highly specific technique.[2][3] Supercritical Fluid Chromatography (SFC) presents a modern, efficient, and environmentally friendly alternative for the analysis of complex lipid mixtures.[4][5][6]
This note provides a detailed protocol for an RP-HPLC method coupled with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), suitable for non-chromophoric analytes.
Experimental Protocols
Primary Method: Reversed-Phase HPLC (RP-HPLC)
This protocol describes the separation of this compound isomers on a C18 stationary phase. The separation is based on the differential partitioning of the isomers between the non-polar stationary phase and the polar mobile phase.
1. Sample Preparation:
-
Accurately weigh 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of isopropanol (B130326) to create a 10 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase (90:10 Acetonitrile (B52724):Isopropanol) to a final concentration of 1 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A quaternary HPLC system with a column thermostat and an autosampler.
-
Column: C18 stationary phase, 5 µm particle size, 250 mm x 4.6 mm.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
Gradient Program:
Time (min) %A %B 0 90 10 25 50 50 30 50 50 35 90 10 | 40 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
-
ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.
-
CAD Settings: Consult manufacturer's recommendations.
-
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
The relative percentage of each isomer can be calculated based on the peak area.
Alternative Method 1: Silver-Ion HPLC (Ag+-HPLC)
For enhanced separation of isomers based on unsaturation (number, position, and cis/trans geometry of double bonds), Silver-Ion HPLC is recommended.[7][8]
1. Column: A commercially available silver-impregnated silica (B1680970) column. 2. Mobile Phase: A non-polar mobile phase such as hexane (B92381) with a small percentage of a more polar modifier like acetonitrile or isopropanol. A typical starting point would be 99:1 (v/v) Hexane:Acetonitrile. 3. Detection: ELSD or CAD. UV detection is generally not suitable as these compounds lack a strong chromophore.[9] 4. Note: The separation on a silver-ion column is highly sensitive to the mobile phase composition and temperature.[8]
Alternative Method 2: Supercritical Fluid Chromatography (SFC)
SFC is an excellent technique for separating complex mixtures of non-polar compounds and isomers, offering high efficiency and reduced analysis time.[5][6]
1. SFC System: An analytical SFC system coupled with a mass spectrometer (MS) or ELSD/CAD. 2. Column: A C18 or silica-based column suitable for SFC. 3. Mobile Phase: Supercritical CO2 as the primary mobile phase, with a polar co-solvent (modifier) such as methanol (B129727) or ethanol. 4. Gradient: A gradient of increasing co-solvent percentage. 5. Detection: Mass Spectrometry (MS) provides structural information for isomer identification. ELSD or CAD can also be used.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the RP-HPLC-ELSD analysis of a representative batch of this compound.
| Peak Number | Retention Time (min) | Relative Peak Area (%) | Putative Isomer Group |
| 1 | 18.5 | 15.2 | Group A |
| 2 | 19.3 | 25.8 | Group B |
| 3 | 20.1 | 30.5 | Group C |
| 4 | 21.0 | 18.3 | Group D |
| 5 | 22.4 | 10.2 | Group E |
Note: The "Putative Isomer Group" designation is hypothetical and would require further characterization by techniques such as Mass Spectrometry for structural elucidation.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the RP-HPLC analysis of this compound isomers.
Logical Relationship of Chromatographic Techniquesdot
References
- 1. aocs.org [aocs.org]
- 2. benchchem.com [benchchem.com]
- 3. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 7. aocs.org [aocs.org]
- 8. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
Application Notes and Protocols: DIISOSTEARYL DIMER DILINOLEATE in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIISOSTEARYL DIMER DILINOLEATE is a high molecular weight ester of isostearyl alcohol and dimer dilinoleic acid.[1] It is a clear to slightly hazy yellow, viscous liquid.[1] Primarily utilized in the cosmetics industry as a skin-conditioning agent, emollient, and occlusive, its inherent properties suggest significant potential for application in topical drug delivery systems.[1][2] This document provides detailed application notes on its use and protocols for the formulation and evaluation of topical drug delivery systems incorporating this versatile excipient.
This compound is recognized for its ability to form a barrier on the skin's surface, which slows down water loss, giving the skin a soft and smooth appearance.[1][2] Due to its large molecular size and lipophilic nature, it is poorly absorbed into the skin and remains on the surface, a characteristic that can be leveraged for localized drug delivery and to minimize systemic absorption of active pharmaceutical ingredients (APIs).[2][3] Safety assessments have concluded that it is safe for use in cosmetic products, with no evidence of skin or ocular irritation, comedogenicity, or mutagenicity.[2][3]
Application Notes
The primary functions of this compound in topical drug delivery systems are as an emollient, an occlusive agent, and a vehicle for lipophilic drugs. Its occlusive nature can enhance the penetration of certain APIs by increasing skin hydration. The non-greasy and smooth feel it imparts can improve patient compliance with the final drug product.[1]
Key Physicochemical and Toxicological Properties
| Property | Value/Observation | Reference |
| Chemical Name | This compound | [4] |
| Molecular Formula | C72H136O4 | [5] |
| Appearance | Clear to slightly hazy yellow liquid | [1] |
| Function | Skin-conditioning agent, emollient, occlusive | [2] |
| Skin Absorption | Poorly absorbed, remains on the skin's surface | [2][3] |
| Acute Oral LD50 (rats) | > 5.0 g/kg | [3][6] |
| Acute Dermal LD50 (rats) | > 5.0 g/kg | [3][6] |
| Skin Irritation (animals) | Non-irritating | [3][6] |
| Ocular Irritation (animals) | Non-irritating | [3][6] |
| Mutagenicity | Negative in Ames testing | [3][6] |
Formulation Considerations
This compound is a highly lipophilic ingredient, making it an excellent candidate for the oil phase of emulsions (creams, lotions) or as a component in ointments and gels. Its high viscosity can contribute to the desired rheological properties of semi-solid formulations. When formulating with this compound, it is important to consider its compatibility with other excipients, particularly emulsifiers and gelling agents. The concentration of this compound can be adjusted to achieve the desired level of occlusion and emollience.
Experimental Protocols
The following protocols are provided as a guide for the formulation and evaluation of topical drug delivery systems containing this compound. These are general methodologies and may require optimization for specific APIs and formulations.
Formulation of a Topical Emulgel
This protocol describes the preparation of an oil-in-water (O/W) emulgel, a formulation type well-suited for delivering hydrophobic drugs with a favorable skin feel.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (oil phase)
-
Light liquid paraffin (B1166041) (oil phase)
-
Span 20 (emulsifier)
-
Tween 20 (emulsifier)
-
Carbopol 940 (gelling agent)
-
Triethanolamine (B1662121) (pH adjuster)
-
Propylene glycol (humectant and preservative)
-
Methylparaben and Propylparaben (B1679720) (preservatives)
-
Ethanol (B145695) (solvent for API)
-
Purified water
Procedure:
-
Preparation of the Gel Base: Disperse Carbopol 940 in purified water with constant stirring until a uniform dispersion is formed. Adjust the pH to 6.0-6.5 with triethanolamine to form a gel.
-
Preparation of the Oil Phase: Dissolve Span 20 in a mixture of this compound and light liquid paraffin. Heat the mixture to 70-80°C.
-
Preparation of the Aqueous Phase: Dissolve Tween 20, methylparaben, and propylparaben in purified water. Heat the mixture to 70-80°C. Dissolve the API in ethanol and add it to the aqueous phase.
-
Formation of the Emulsion: Add the oil phase to the aqueous phase with continuous stirring until the mixture cools to room temperature, forming a stable emulsion.
-
Preparation of the Emulgel: Incorporate the emulsion into the gel base in a 1:1 ratio with gentle stirring until a homogenous emulgel is formed.[7]
In Vitro Skin Permeation Study
This protocol outlines the use of Franz diffusion cells to assess the permeation of an API from a topical formulation containing this compound through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine ear) skin
-
Receptor medium (e.g., phosphate-buffered saline with a suitable solubilizing agent for the API)
-
Topical formulation containing the API and this compound
-
High-performance liquid chromatography (HPLC) system for API quantification
Procedure:
-
Skin Preparation: Thaw cryopreserved skin and cut it into sections large enough to fit the Franz diffusion cells. Mount the skin on the receptor chamber with the stratum corneum facing the donor compartment.[3]
-
Cell Assembly: Assemble the Franz diffusion cells and fill the receptor chamber with degassed receptor medium. Ensure no air bubbles are trapped beneath the skin.[6]
-
Equilibration: Allow the system to equilibrate at 32°C for at least 30 minutes.
-
Formulation Application: Apply a known amount of the topical formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.[3][6]
-
Sample Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) over time. Plot the cumulative amount versus time to determine the steady-state flux (Jss) from the slope of the linear portion of the curve and the lag time (t_lag) from the x-intercept.
Rheological Characterization
The rheological properties of a topical formulation are critical for its physical stability and application. This protocol describes the characterization of a semi-solid formulation containing this compound.
Materials:
-
Rheometer with parallel plate or cone and plate geometry
-
Topical formulation
Procedure:
-
Sample Loading: Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C or 32°C) for a set period.
-
Flow Curve: Perform a rotational test to determine the viscosity as a function of shear rate. This will indicate whether the formulation exhibits Newtonian, shear-thinning, or shear-thickening behavior.[8]
-
Oscillatory Test: Conduct an amplitude sweep to determine the linear viscoelastic region (LVER) and a frequency sweep to measure the storage modulus (G') and loss modulus (G''). These parameters provide insight into the formulation's structure and stability.[8]
-
Data Analysis: Analyze the flow curve to determine the apparent viscosity at different shear rates. From the oscillatory data, evaluate the viscoelastic properties of the formulation.
| Rheological Parameter | Description | Typical Desired Outcome for Topical Formulations |
| Viscosity | Resistance to flow | High at rest, shear-thinning upon application |
| Yield Stress | Minimum stress required to initiate flow | Sufficiently high to prevent settling of suspended particles |
| Storage Modulus (G') | Elastic component of the formulation | G' > G'' for a stable gel-like structure |
| Loss Modulus (G'') | Viscous component of the formulation | G' > G'' for a stable gel-like structure |
Skin Irritation Study (In Vitro)
This protocol describes an in vitro method for assessing the skin irritation potential of a topical formulation using a reconstructed human epidermis (RhE) model.
Materials:
-
Reconstructed human epidermis (RhE) tissue model (e.g., EpiDerm™, SkinEthic™ RHE)
-
Topical formulation
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., Phosphate-Buffered Saline)
-
MTT assay kit
Procedure:
-
Tissue Culture: Culture the RhE tissues according to the manufacturer's instructions.
-
Formulation Application: Topically apply a defined amount of the test formulation, positive control, and negative control to the surface of the RhE tissues.[9]
-
Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes), followed by a post-incubation period in fresh medium.
-
Viability Assay: Assess cell viability using the MTT assay. The amount of formazan (B1609692) produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of viable cells for the test formulation relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates irritation potential.[9]
Stability Testing
Stability testing is essential to ensure the quality, safety, and efficacy of the topical drug product throughout its shelf life.
Procedure:
-
Sample Storage: Store the topical formulation in its final intended packaging at various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[5][10]
-
Testing Intervals: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples and evaluate them for the following parameters.[11]
-
Evaluation Parameters:
-
Physical Appearance: Color, odor, phase separation, homogeneity.
-
pH
-
Viscosity and other rheological properties.
-
Assay of API and Degradation Products: Using a stability-indicating HPLC method.
-
Microbial Limits: To ensure the product remains free from microbial contamination.
-
For Emulsions: Droplet size analysis to monitor for coalescence or Ostwald ripening.
-
| Stability Test Parameter | Method | Acceptance Criteria (Example) |
| Appearance | Visual Inspection | No change in color, odor, or phase separation |
| pH | pH meter | Within ± 0.5 units of the initial value |
| Viscosity | Rheometer | Within ± 10% of the initial value |
| API Content | HPLC | 90.0% - 110.0% of the label claim |
| Degradation Products | HPLC | Within specified limits |
| Microbial Limits | USP <61> and <62> | Meets acceptance criteria for topical products |
| Droplet Size (for emulsions) | Light Scattering/Microscopy | No significant change in mean droplet size or distribution |
Conclusion
This compound offers several advantageous properties for the development of topical drug delivery systems. Its occlusive and emollient characteristics, combined with a favorable safety profile, make it a valuable excipient for formulating products with enhanced skin hydration and improved patient acceptability. The protocols outlined in this document provide a framework for the systematic formulation and evaluation of such delivery systems, enabling researchers and drug development professionals to effectively harness the potential of this ingredient.
References
- 1. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2.7. In-Vitro skin permeation study [bio-protocol.org]
- 4. Rheology of Complex Topical Formulations: An Analytical Quality by Design Approach to Method Optimization and Validation [mdpi.com]
- 5. www3.paho.org [www3.paho.org]
- 6. alterlab.co.id [alterlab.co.id]
- 7. Formulation and evaluation of mefenamic acid emulgel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. episkin.com [episkin.com]
- 10. formulationbio.com [formulationbio.com]
- 11. asean.org [asean.org]
Application Notes and Protocols for DIISOSTEARYL DIMER DILINOLEATE as a Pharmaceutical Excipient
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisostearyl Dimer Dilinoleate is a high molecular weight ester, formed by the reaction of isostearyl alcohol and dimer dilinoleic acid.[1] It is a clear to slightly hazy, yellow, and viscous liquid at room temperature.[2][3] While extensively utilized in the cosmetics and personal care industry as an emollient and skin conditioning agent, its properties suggest significant potential as a pharmaceutical excipient, particularly in topical and transdermal drug delivery systems.[1][4][5]
These application notes provide a comprehensive overview of the known characteristics of this compound and outline its potential applications in pharmaceutical formulations. Detailed protocols for the preparation and evaluation of topical drug delivery systems incorporating this excipient are also presented.
Physicochemical and Pharmaceutical Properties
This compound's utility as a pharmaceutical excipient stems from its unique combination of physical and chemical properties. These properties make it a versatile component in the formulation of various dosage forms, especially semi-solid preparations for topical application.
Key Properties:
-
Emollience and Occlusion: It acts as a skin-conditioning agent by forming a barrier on the skin's surface, which slows down water loss.[1][6] This occlusive effect can enhance the penetration of active pharmaceutical ingredients (APIs) by increasing skin hydration.
-
High Molecular Weight and Lipophilicity: Its large molecular size and lipophilic nature contribute to its substantivity on the skin, providing a long-lasting film.[4][7] This property is advantageous for controlled-release formulations and for protecting the API at the site of application.
-
Solubility: It is insoluble in water but soluble in most organic solvents and oils.[8] This makes it an excellent vehicle for lipophilic APIs.
-
Safety Profile: this compound has a favorable safety profile, with studies indicating it is not a skin or ocular irritant, nor is it comedogenic.[4][9] The acute oral and dermal LD50 values in rats are reported to be greater than 5.0 g/kg.[4][7]
Table 1: Summary of Physicochemical Properties
| Property | Value/Description | Reference(s) |
| Appearance | Clear to slightly hazy yellow liquid | [2][3] |
| Molecular Weight | Approximately 1065.8 g/mol | [10] |
| Solubility | Insoluble in water; soluble in oils and organic solvents | [8] |
| LogP (estimated) | 17.7 (for Diisopropyl Dimer Dilinoleate) | [4][7] |
| Function | Emollient, Skin Conditioning Agent, Occlusive Agent | [1][6][11] |
Pharmaceutical Applications
The properties of this compound make it a promising excipient for a range of pharmaceutical applications, primarily in dermatological and transdermal formulations.
Vehicle for Topical Drug Delivery
Its primary role in pharmaceutical formulations is as a vehicle in semi-solid dosage forms such as ointments, creams, and gels.[12] Its emollient and occlusive properties can improve the aesthetic feel of the formulation and enhance the delivery of the API into the skin.
Solubilizer for Lipophilic APIs
Given its lipophilic nature and good solvency for oils, this compound can be used to dissolve or disperse poorly water-soluble APIs. This can improve the homogeneity and stability of the formulation.
Permeation Enhancer
By forming an occlusive layer on the skin, this compound can increase skin hydration, which is known to enhance the permeation of many APIs. Its miscibility with other known permeation enhancers can also be leveraged in developing effective transdermal systems.
Experimental Protocols
The following protocols are provided as a guide for researchers and formulators looking to evaluate this compound in pharmaceutical preparations.
Protocol for Preparation of a Topical Cream (Oil-in-Water Emulsion)
This protocol describes the preparation of a basic O/W cream where this compound is a key component of the oil phase.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Cetearyl Alcohol (or other suitable fatty alcohol)
-
Emulsifying Wax (e.g., Polysorbate 60)
-
Preservative (e.g., Phenoxyethanol)
-
Purified Water
-
Glycerin (humectant)
Procedure:
-
Oil Phase Preparation: In a suitable vessel, combine this compound, Cetearyl Alcohol, and the Emulsifying Wax. Heat to 70-75°C with continuous stirring until all components are melted and the phase is uniform.
-
API Incorporation (if oil-soluble): Once the oil phase is uniform, add the oil-soluble API and stir until completely dissolved.
-
Aqueous Phase Preparation: In a separate vessel, combine Purified Water and Glycerin. Heat to 70-75°C with stirring.
-
API Incorporation (if water-soluble): If the API is water-soluble, dissolve it in the heated aqueous phase. Add the preservative to the aqueous phase.
-
Emulsification: Slowly add the oil phase to the aqueous phase under continuous high-shear mixing. Continue mixing for 10-15 minutes to form a uniform emulsion.
-
Cooling: Reduce the heat and continue to stir the emulsion gently until it cools to room temperature.
-
Final Product: Homogenize the cream if necessary to achieve the desired particle size and viscosity.
Table 2: Example Formulation of a 2% API Topical Cream
| Phase | Ingredient | Function | % w/w |
| Oil Phase | This compound | Vehicle, Emollient | 15.0 |
| Cetearyl Alcohol | Thickener, Emollient | 5.0 | |
| Emulsifying Wax | Emulsifier | 3.0 | |
| Active Pharmaceutical Ingredient (API) | Active | 2.0 | |
| Aqueous Phase | Purified Water | Vehicle | 73.5 |
| Glycerin | Humectant | 1.0 | |
| Phenoxyethanol | Preservative | 0.5 |
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a method to quantify the permeation of an API from a formulation containing this compound through a skin model.
Materials:
-
Franz Diffusion Cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed)
-
Topical formulation containing the API and this compound
-
High-Performance Liquid Chromatography (HPLC) system for API quantification
Procedure:
-
Skin Preparation: Thaw the excised skin and cut it into sections large enough to be mounted on the Franz diffusion cells.
-
Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Formulation Application: Apply a finite dose (e.g., 10 mg/cm²) of the topical formulation evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
API Quantification: Analyze the collected samples for API concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux (Jss).
Visualizations
Diagrams
Caption: Workflow for Topical Cream Preparation.
Caption: In Vitro Skin Permeation Study Workflow.
Caption: Functional Role in Topical Formulations.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10426743B2 - Topical pharmaceutical compositions - Google Patents [patents.google.com]
- 5. lesielle.com [lesielle.com]
- 6. JP7020941B2 - Cosmetics - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
- 9. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C72H136O4 | CID 71587394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. incibeauty.com [incibeauty.com]
- 12. This compound, 103213-19-0 [thegoodscentscompany.com]
Application Notes and Protocols for Diisostearyl Dimer Dilinoleate in Topical Formulations
Introduction
Diisostearyl Dimer Dilinoleate (DSDD) is a large, complex ester known for its substantial emollient and occlusive properties. A comprehensive review of scientific literature and patent databases indicates that while DSDD is a prominent ingredient in the cosmetics and personal care industry, there is a notable lack of evidence supporting its use as a primary excipient in controlled-release pharmaceutical formulations for oral, injectable, or topical drug delivery. Its primary function is not to control the release of an active pharmaceutical ingredient (API) over time, but rather to condition and protect the skin.
Therefore, these application notes focus on the well-documented use of DSDD in topical cosmetic and personal care formulations. The principles, properties, and protocols described herein are highly relevant for researchers, scientists, and drug development professionals exploring novel topical vehicles, as DSDD's film-forming and occlusive characteristics can significantly influence the behavior of a formulation on the skin's surface and the retention of active ingredients.
1. Application Notes
1.1. Overview of this compound
This compound is the diester of isostearyl alcohol and dilinoleic acid.[1] It is a highly lipophilic and viscous liquid that is practically insoluble in water.[2][3] Its large molecular size and branched structure contribute to its unique sensory profile and functional properties on the skin. In cosmetic and personal care products, it functions primarily as a skin-conditioning agent with both emollient and occlusive effects.[4]
1.2. Mechanism of Action in Topical Formulations
The primary mechanism of action of DSDD in topical applications is the formation of a hydrophobic barrier on the surface of the skin. This film serves two main purposes:
-
Occlusivity: The barrier slows down the rate of transepidermal water loss (TEWL), helping to keep the skin hydrated.[4] This is a form of "controlled moisture retention."
-
Substantivity: Due to its low water solubility and high viscosity, it adheres well to the skin, providing long-lasting emollience and protection. This property also helps to keep other ingredients, including potential active ingredients, on the skin's surface for a longer duration.
1.3. Applications in Personal Care and Potential in Topical Pharmaceuticals
DSDD is utilized in a wide array of leave-on cosmetic products.[3] Its ability to provide a non-greasy, smooth feel makes it a preferred choice in formulations where aesthetics are critical.[1]
-
Lipsticks and Lip Gloss: It imparts shine, structure, and long-lasting wear. Concentrations in lipsticks can be as high as 16%.[3]
-
Foundations and Concealers: It improves the spreadability and substantivity of pigments on the skin.
-
Skin Care Creams and Lotions: It provides rich moisturization and a protective barrier, making it suitable for products aimed at dry skin.
-
Sunscreens: Its film-forming properties can help in creating a more uniform and water-resistant layer of UV filters on the skin.
While not documented as a controlled-release excipient for APIs, its properties suggest potential utility in topical pharmaceutical formulations as:
-
A film-forming agent to hold a topical API at the site of application.
-
A waterproofing agent in protective topical formulations.
-
A primary vehicle component for highly lipophilic drugs where maintaining the drug in a solubilized, non-aqueous environment on the skin is desired.
2. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [5] |
| Chemical Formula | C72H136O4 | [6] |
| Molecular Weight | ~1065.8 g/mol | [6] |
| Appearance | Clear to slightly hazy yellow liquid | [1][3] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents | [2][3] |
| LogP (estimated) | > 17 | [2] |
| Primary Function | Skin-Conditioning Agent (Occlusive, Emollient) | [4] |
Table 2: Reported Use Concentrations of this compound in Cosmetics
| Product Category | Maximum Concentration of Use (%) | Reference |
| Lipsticks | 16% | [3] |
| Concealers | 10% (in a tested formulation) | [3] |
| Other Leave-on Formulations | Generally lower than lipsticks | [3] |
3. Experimental Protocols
3.1. Protocol 1: Formulation of a Basic Oil-in-Water (O/W) Emulsion Cream
Objective: To prepare a stable O/W emulsion cream incorporating this compound as a primary occlusive agent in the oil phase.
Materials:
-
Oil Phase:
-
This compound: 5.0% w/w
-
Cetearyl Alcohol: 3.0% w/w
-
Glyceryl Stearate: 2.0% w/w
-
Caprylic/Capric Triglyceride: 5.0% w/w
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0% w/w
-
Xanthan Gum: 0.2% w/w
-
-
Preservative System:
-
Phenoxyethanol (and) Ethylhexylglycerin: 1.0% w/w
-
Procedure:
-
In a primary beaker, combine all components of the oil phase. Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.
-
In a separate beaker, combine the deionized water and glycerin. Begin heating to 75-80°C.
-
Slowly sprinkle the xanthan gum into the water phase while mixing with a propeller mixer to create a vortex. Mix until fully hydrated and a uniform gel is formed.
-
Once both phases are at 75-80°C and uniform, slowly add the oil phase to the water phase under continuous homogenization.
-
Homogenize for 3-5 minutes until a uniform, white emulsion is formed.
-
Switch to a sweep or propeller mixer and begin cooling the emulsion.
-
When the emulsion has cooled to below 40°C, add the preservative system and mix until uniform.
-
Continue gentle mixing until the cream reaches room temperature.
-
Characterize the final product for pH, viscosity, and stability.
3.2. Protocol 2: In Vitro Evaluation of Occlusivity
Objective: To quantify the occlusive effect of a formulation containing this compound by measuring the reduction in water vapor transmission.
Principle: This method measures the water vapor loss from a beaker covered with a specific filter paper on which the test formulation is applied. The reduction in water loss compared to a negative control (uncoated filter) indicates the occlusivity.
Materials:
-
Beakers (e.g., 50 mL)
-
Filter paper (e.g., Whatman No. 1)
-
Test formulation (from Protocol 1)
-
Positive Control (e.g., Petrolatum)
-
Negative Control (no formulation)
-
Analytical balance
-
Controlled environment chamber (e.g., 37°C, 40-50% Relative Humidity)
Procedure:
-
Fill each beaker with 20 mL of deionized water.
-
Cut filter paper to a size that just covers the opening of the beakers.
-
For the test and positive control samples, uniformly spread a known amount (e.g., 10 mg/cm²) of the formulation onto the surface of the filter paper.
-
Place the coated (and one uncoated for the negative control) filter papers over the beakers and seal the edges with paraffin (B1166041) film to prevent leakage.
-
Record the initial weight of each sealed beaker assembly (W₀).
-
Place the beakers in the controlled environment chamber.
-
Record the weight of each beaker assembly at predetermined time points (e.g., 1, 6, 24, 48 hours).
-
Calculate the cumulative water loss at each time point.
-
Calculate the Occlusion Factor (F) using the following formula:
-
F = [(A - B) / A] * 100
-
Where A is the water loss from the negative control, and B is the water loss from the test formulation.
-
-
A higher F value indicates greater occlusivity. Compare the F value of the DSDD formulation to the positive control.
4. Visualizations
Caption: DSDD forms a film on the skin, reducing water evaporation.
References
- 1. lesielle.com [lesielle.com]
- 2. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. ulprospector.com [ulprospector.com]
- 6. This compound | C72H136O4 | CID 71587394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Diisostearyl Dimer Dilinoleate in Nanoparticle Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisostearyl Dimer Dilinoleate (DSDD) is a high molecular weight, branched-chain emollient ester with a highly lipophilic nature.[1] Traditionally used in cosmetics for its unique textural properties and ability to form a substantive, moisture-retaining film, its physicochemical characteristics suggest significant potential in the formulation of novel nanoparticle-based drug delivery systems.[2][3] Its large, complex structure and high lipophilicity make it a candidate for the core matrix of Solid Lipid Nanoparticles (SLNs) and as the oil phase in nanoemulsions, particularly for the encapsulation and delivery of hydrophobic active pharmaceutical ingredients (APIs).
These application notes provide an overview of the potential uses of this compound in nanoparticle formulations and detailed, adaptable protocols for the preparation and characterization of DSDD-based Solid Lipid Nanoparticles (SLNs) and nanoemulsions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DSDD is essential for its successful incorporation into nanoparticle formulations.
| Property | Value/Description | Reference |
| Chemical Formula | C72H136O4 | [1] |
| Molecular Weight | Approximately 1065.8 g/mol | [1] |
| Appearance | Clear to slightly yellow liquid or semi-solid | [4] |
| Solubility | Poorly soluble in water; soluble in oils and organic solvents | [4] |
| Nature | Very lipophilic | [4] |
| Key Functions in Cosmetics | Emollient, skin-conditioning agent, occlusive | [5] |
Potential Applications in Nanoparticle Drug Delivery
The inherent properties of DSDD make it a promising excipient for various nanoparticle formulations:
-
Solid Lipid Nanoparticles (SLNs): As a lipid core matrix, DSDD can potentially encapsulate lipophilic drugs, offering protection from degradation and enabling controlled release. Its amorphous or semi-crystalline nature could lead to higher drug loading capacity and reduced drug expulsion during storage compared to highly crystalline solid lipids.
-
Nanoemulsions: DSDD can serve as the oil phase in oil-in-water (o/w) nanoemulsions. Its high molecular weight and viscosity may contribute to the stability of the nanoemulsion droplets and provide a sustained release profile for the encapsulated drug.
-
Topical and Transdermal Delivery: Given its cosmetic use as a skin-conditioning agent that forms a barrier, DSDD-based nanoparticles could enhance the skin permeation and retention of topical drugs.[2][3]
-
Oral Drug Delivery: For oral administration, DSDD-based nanoparticles could improve the solubility and bioavailability of poorly water-soluble drugs by utilizing lipid absorption pathways.
Illustrative Characterization Data of Lipophilic Ester-Based Nanoparticles
While specific data for DSDD-based nanoparticles is not yet widely published, the following table provides representative data from studies on SLNs and nanoemulsions formulated with other lipophilic esters and drugs. This data serves as a benchmark for expected particle characteristics.
| Formulation Type | Lipophilic Component Example | Drug Example | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| SLN | Glyceryl behenate, soy lecithin | Troxerutin | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 | Not Specified | [5] |
| SLN | Phytostanol ester | Phytostanol | 171 ± 9 | Not Specified | -23.0 ± 0.8 | 89 ± 5 | [3][6] |
| Nanoemulsion | Phosphatidylcholine, triolein, cholesteryl oleate | Didodecyl methotrexate (B535133) | 60 | Not Specified | Not Specified | 98 | [7] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of DSDD-based nanoparticles. These are adaptable methods based on standard laboratory techniques for similar formulations.
Protocol 1: Preparation of DSDD-Based Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization followed by Ultrasonication
This protocol is adapted from a method used for preparing troxerutin-loaded SLNs.[5]
Objective: To formulate this compound (DSDD) based Solid Lipid Nanoparticles (SLNs) for the encapsulation of a model hydrophobic drug.
Materials:
-
This compound (DSDD)
-
Model hydrophobic drug (e.g., curcumin, paclitaxel)
-
Soy Lecithin (as a co-surfactant)
-
Polysorbate 80 (Tween® 80) (as a surfactant)
-
Ethanol
-
Deionized water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Water bath
-
Beakers and other standard laboratory glassware
Workflow for SLN Preparation:
References
- 1. This compound | C72H136O4 | CID 71587394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamopenarchives.com [benthamopenarchives.com]
- 5. Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin [mdpi.com]
- 6. Formulation and characterization of phytostanol ester solid lipid nanoparticles for the management of hypercholesterolemia: an ex vivo study | London Met Repository [repository.londonmet.ac.uk]
- 7. Novel formulation of a methotrexate derivative with a lipid nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DIISOSTEARYL DIMER DILINOLEATE as a Film-Forming Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisostearyl Dimer Dilinoleate is a high molecular weight ester that functions as a skin-conditioning agent and emollient in cosmetic and pharmaceutical formulations.[1][2] Its chemical structure, derived from the reaction of isostearyl alcohol and dimer dilinoleic acid, imparts significant occlusive properties.[1][3] When applied to the skin, it forms a substantive, water-resistant barrier that slows transepidermal water loss (TEWL), contributing to skin hydration and a smooth, non-greasy feel.[1][3] While widely used for its emollient and barrier functions, detailed quantitative research specifically characterizing its film-forming properties as a standalone ingredient is not extensively available in public literature.
These application notes provide a framework for researchers to evaluate the film-forming capabilities of this compound. The following sections detail its known properties, proposed experimental protocols for quantitative characterization, and methodologies for assessing its performance in formulations.
Physicochemical and Toxicological Profile
A summary of the known properties of this compound is presented in Table 1.
| Property | Value / Information | Source |
| Chemical Name | This compound | [4] |
| INCI Name | This compound | [5] |
| CAS Number | 103213-19-0 | [2] |
| Molecular Formula | C72H136O4 | [2] |
| Molecular Weight | 1065.8 g/mol | [2] |
| Physical Form | Clear to slightly hazy yellow liquid | [3] |
| Function in Cosmetics | Skin-Conditioning Agent - Occlusive, Emollient | [1] |
| Solubility | Insoluble in water | [6] |
| Acute Oral LD50 (Rats) | > 5.0 g/kg | [6][7] |
| Dermal Irritation | Non-irritating to very minor irritation | [7] |
| Ocular Irritation | Non-irritating | [7] |
| Comedogenicity | Non-comedogenic | [6] |
Table 1: Summary of Physicochemical and Toxicological Properties of this compound.
Logical Relationship of Film-Forming Properties
The effective use of this compound as a film-forming agent is dependent on the interplay of several key properties. The following diagram illustrates these relationships.
Caption: Logical flow of film properties.
Experimental Protocols for Film Characterization
Protocol for Preparation of a Standardized Film
Objective: To prepare a uniform film of this compound for subsequent characterization.
Materials:
-
This compound
-
Volatile solvent (e.g., Isododecane or a low-boiling point silicone)
-
Flat, non-reactive substrate (e.g., Teflon plate, glass slide)
-
Film applicator with a defined gap (e.g., 100 µm)
-
Controlled environment chamber (e.g., 25°C, 50% RH)
Procedure:
-
Prepare a solution of this compound in the chosen volatile solvent at a known concentration (e.g., 50% w/w).
-
Place the substrate on a level surface within the controlled environment chamber.
-
Apply the solution to one end of the substrate.
-
Draw down the solution across the substrate using the film applicator to create a wet film of uniform thickness.
-
Allow the solvent to evaporate completely in the controlled environment for a standardized period (e.g., 24 hours).
-
The resulting dry film can be carefully removed from the substrate for mechanical testing or analyzed directly on the substrate for other properties.
Protocol for In Vitro Evaluation of Film Properties
The following table outlines key in vitro tests to characterize the film-forming properties.
| Parameter | Method | Equipment | Description |
| Film Thickness | Digital Micrometer or Profilometry | Digital Micrometer, Surface Profilometer | Measure the thickness of the prepared film at multiple points to ensure uniformity. |
| Tensile Strength & Elongation | Tensile Testing | Tensile Tester | Cut the film into dumbbell-shaped specimens. Measure the force required to break the film (tensile strength) and the extent to which it stretches before breaking (elongation). |
| Water Vapor Permeability (WVP) | Gravimetric Method (ASTM E96) | Permeability Cups, Analytical Balance, Controlled Humidity Chamber | A film is sealed over a cup containing a desiccant or water. The assembly is placed in a controlled humidity environment, and the rate of water vapor transmission through the film is determined by weight change over time. |
| Adhesion | Probe Tack Test or Peel Adhesion Test | Texture Analyzer with Tack Probe, Peel Adhesion Tester | Measures the force required to separate the film from a substrate (e.g., a synthetic skin model or a standard surface). |
| Contact Angle | Goniometry | Goniometer | A drop of water is placed on the film surface. The contact angle is measured to determine the hydrophobicity of the film. |
Table 2: Proposed In Vitro Characterization Methods.
Protocol for Ex Vivo and In Vivo Evaluation
Objective: To assess the film's performance on a biologically relevant substrate.
4.3.1. Ex Vivo Skin Model Protocol Ex vivo skin models provide a bridge between in vitro and in vivo testing.[8][9]
-
Skin Preparation: Obtain human or porcine skin explants and mount them in Franz diffusion cells.
-
Product Application: Apply a standardized amount of this compound or a formulation containing it to the epidermal surface.
-
TEWL Measurement: Measure the transepidermal water loss from the skin surface at baseline and at set time intervals after application using a Tewameter. A reduction in TEWL indicates the formation of an occlusive film.
-
Skin Hydration: Measure skin surface hydration using a Corneometer at the same time intervals.
4.3.2. In Vivo Human Panel Study Protocol In vivo studies are essential for understanding the real-world performance and sensory attributes.[10]
-
Panelist Recruitment: Recruit a panel of volunteers with defined skin types.
-
Test Site Demarcation: Mark test sites on the volar forearms of the panelists.
-
Baseline Measurements: Measure baseline TEWL and skin hydration at each test site.
-
Product Application: Apply a standardized amount of the test material to the designated sites.
-
Post-Application Measurements: Re-measure TEWL and skin hydration at specified time points (e.g., 1, 2, 4, 8 hours) to assess the film's barrier function and moisturizing effect.
-
Sensory Analysis: At each time point, have panelists evaluate the sensory properties of the film using a standardized questionnaire.[11][12][13] Parameters can include spreadability, tackiness, greasiness, smoothness, and perceived moisturization.
Table 3: Parameters for Sensory Analysis of Cosmetic Films.
| Sensory Attribute | Description | Scale (Example) |
|---|---|---|
| Spreadability | Ease of application and spreading on the skin. | 1 (Difficult) to 10 (Very Easy) |
| Tackiness | The degree of stickiness felt on the skin after application. | 1 (Not Tacky) to 10 (Very Tacky) |
| Greasiness | The perception of an oily or fatty residue. | 1 (Not Greasy) to 10 (Very Greasy) |
| Smoothness | The sensation of a smooth and soft skin surface. | 1 (Rough) to 10 (Very Smooth) |
| Shine/Gloss | The visual appearance of shine on the skin surface. | 1 (Matte) to 10 (Very Shiny) |
| Perceived Moisturization | The subjective feeling of skin hydration. | 1 (Dry) to 10 (Very Moisturized) |
Experimental Workflows (Graphviz Diagrams)
In Vitro Film Characterization Workflow
Caption: In Vitro Film Characterization Workflow.
In Vivo Performance Evaluation Workflow
Caption: In Vivo Performance Evaluation Workflow.
Conclusion
This compound is a valuable ingredient for forming occlusive films on the skin, with a favorable safety and sensory profile. While specific quantitative data on its intrinsic film properties are limited, the experimental protocols outlined in these application notes provide a comprehensive framework for researchers to generate this data. By systematically evaluating its mechanical, barrier, and sensory properties, a deeper understanding of its performance can be achieved, enabling more effective formulation development in cosmetics and topical drug delivery systems.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound | C72H136O4 | CID 71587394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lesielle.com [lesielle.com]
- 4. ewg.org [ewg.org]
- 5. ulprospector.com [ulprospector.com]
- 6. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. tojned.net [tojned.net]
- 12. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
- 13. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: Rheological Properties of Diisostearyl Dimer Dilinoleate in Semi-Solid Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisostearyl Dimer Dilinoleate (DISD) is a high molecular weight ester that functions as an emollient, skin-conditioning agent, and viscosity modifier in a variety of cosmetic and pharmaceutical semi-solid formulations.[1][2][3] Its unique structure contributes to a rich, substantive feel and can significantly influence the rheological properties of a formulation, thereby affecting its texture, spreadability, stability, and ultimately, its performance and user acceptability.[4][5] Understanding the rheological impact of DISD is crucial for formulators aiming to develop products with specific sensory characteristics and physical stability.
These application notes provide a comprehensive overview of the rheological properties of DISD in semi-solid formulations. Detailed experimental protocols for key rheological measurements are included to enable researchers to characterize their own formulations.
Rheological Properties of this compound
The inclusion of DISD in a semi-solid formulation, such as a cream or lotion, can impart several key rheological characteristics:
-
Viscosity Building: DISD can increase the viscosity of a formulation, contributing to a thicker, more substantive texture. The extent of viscosity increase is dependent on the concentration of DISD and the overall composition of the formulation.
-
Shear-Thinning Behavior: Formulations containing DISD typically exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior.[5] This means the viscosity decreases as shear stress is applied (e.g., rubbing the product onto the skin), allowing for easy application and spreading. When the stress is removed, the viscosity increases, helping the product to stay in place.
-
Viscoelasticity: Semi-solid formulations with DISD display viscoelastic properties, possessing both viscous (liquid-like) and elastic (solid-like) characteristics. The elastic component (Storage Modulus, G') and viscous component (Loss Modulus, G'') can be quantified through oscillatory rheological tests. A higher G' relative to G'' at low stresses indicates a more structured, stable formulation at rest.
-
Yield Stress: The yield stress is the minimum stress required to initiate flow. A higher yield stress suggests a more structured formulation that will resist deformation and maintain its shape until a sufficient force is applied. This property is important for preventing product from flowing out of a container unintentionally.
Data Presentation
Due to the lack of publicly available, specific quantitative rheological data for formulations containing this compound, the following tables present representative data for a generic oil-in-water (o/w) cream formulation. This data illustrates the expected trends when incorporating a high molecular weight ester like DISD. The values are intended for comparative purposes to demonstrate the effect of varying the emollient concentration.
Table 1: Apparent Viscosity of a Model O/W Cream at Varying Shear Rates
| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) - 5% Emollient Ester | Apparent Viscosity (Pa·s) - 10% Emollient Ester | Apparent Viscosity (Pa·s) - 15% Emollient Ester |
| 0.1 | 150 | 250 | 350 |
| 1 | 50 | 80 | 110 |
| 10 | 15 | 25 | 35 |
| 100 | 5 | 8 | 12 |
Table 2: Viscoelastic Properties and Yield Stress of a Model O/W Cream
| Property | 5% Emollient Ester | 10% Emollient Ester | 15% Emollient Ester |
| Storage Modulus (G') at 1 Hz (Pa) | 1500 | 2500 | 3800 |
| Loss Modulus (G'') at 1 Hz (Pa) | 300 | 500 | 750 |
| Yield Stress (Pa) | 30 | 55 | 80 |
Experimental Protocols
The following are detailed methodologies for key rheological experiments to characterize semi-solid formulations containing this compound.
Protocol 1: Viscosity Flow Curve Measurement
Objective: To determine the relationship between viscosity and shear rate, identifying the flow behavior of the formulation (e.g., shear-thinning).
Instrumentation: A controlled-stress or controlled-rate rheometer equipped with a cone-plate or parallel-plate geometry. The choice of geometry will depend on the sample viscosity and potential for slip. For creams and ointments, a sandblasted or serrated parallel-plate geometry is often recommended to prevent slippage.
Methodology:
-
Sample Loading: Carefully place an adequate amount of the semi-solid formulation onto the lower plate of the rheometer. Lower the upper geometry to the desired gap setting (e.g., 1 mm for parallel plates). Trim any excess sample from the edge of the geometry.
-
Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a set period (e.g., 5 minutes) to ensure thermal and structural equilibrium.
-
Shear Rate Ramp: Apply a programmed ramp of increasing shear rates (e.g., from 0.01 s⁻¹ to 100 s⁻¹). The shear stress is measured at each shear rate.
-
Data Analysis: Plot the apparent viscosity as a function of the shear rate. For a shear-thinning material, the viscosity will decrease as the shear rate increases.
Protocol 2: Oscillatory Measurement (Amplitude Sweep)
Objective: To determine the linear viscoelastic region (LVER), storage modulus (G'), loss modulus (G''), and yield stress.
Instrumentation: A controlled-stress rheometer with cone-plate or parallel-plate geometry.
Methodology:
-
Sample Loading and Equilibration: Follow the same procedure as in Protocol 1.
-
Amplitude Sweep: Apply an increasing oscillatory stress or strain at a constant frequency (e.g., 1 Hz).
-
Data Analysis:
-
Plot G' and G'' as a function of shear stress. The LVER is the range of stress where G' and G'' are independent of the applied stress.
-
The yield stress can be determined as the stress at which G' begins to decrease, indicating the breakdown of the sample's structure.
-
The point where G' and G'' cross over is known as the flow point, where the material transitions from solid-like to liquid-like behavior.
-
Protocol 3: Oscillatory Measurement (Frequency Sweep)
Objective: To evaluate the viscoelastic properties of the formulation as a function of frequency, providing insights into its structural characteristics.
Instrumentation: A controlled-stress rheometer with cone-plate or parallel-plate geometry.
Methodology:
-
Sample Loading and Equilibration: Follow the same procedure as in Protocol 1.
-
Determine LVER: Perform an amplitude sweep (Protocol 2) to identify a stress value within the LVER.
-
Frequency Sweep: Apply a range of frequencies (e.g., from 0.1 to 100 Hz) at a constant stress within the LVER.
-
Data Analysis: Plot G' and G'' as a function of frequency. The frequency dependence of G' and G'' provides information about the relaxation behavior and structural integrity of the formulation. For a stable gel-like structure, G' will be significantly higher than G'' and relatively independent of frequency.
Visualizations
Caption: Experimental workflow for rheological characterization.
Caption: Relationship between DISD and formulation properties.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cir-safety.org [cir-safety.org]
- 3. This compound (with Product List) [incidecoder.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diisostearyl Dimer Dilinoleate for Enhancing Skin Permeation of Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisostearyl Dimer Dilinoleate (DSDD) is a high molecular weight ester known for its pronounced emollient and film-forming properties in topical formulations.[1][2] Chemically, it is the diester of isostearyl alcohol and dilinoleic acid.[1] While primarily utilized in cosmetics as a skin-conditioning agent to impart a smooth, non-greasy feel and to form an occlusive barrier to reduce transepidermal water loss, these very properties suggest a potential role in enhancing the dermal and transdermal delivery of Active Pharmaceutical Ingredients (APIs).[3][4]
The safety profile of this compound has been well-established, with studies indicating it is non-irritating and non-comedogenic in topical applications.[5][6] Its large molecular size and lipophilic nature lead to poor skin absorption, suggesting it remains predominantly on the skin's surface, which is a desirable characteristic for an excipient in a topical drug delivery system.[3][7]
These application notes provide a theoretical framework and practical experimental protocols to evaluate the potential of this compound as a skin permeation enhancer for APIs.
Proposed Mechanism of Action
While direct studies quantifying the permeation enhancement of APIs by DSDD are not extensively available in published literature, its well-understood occlusive and emollient effects provide a basis for a proposed mechanism of action. Emollients can enhance the permeation of drug molecules by increasing skin hydration through occlusion, which in turn loosens the intercellular lipid layer of the stratum corneum.[8]
The proposed mechanism for DSDD is as follows:
-
Formation of an Occlusive Film: Upon application, DSDD forms a barrier on the skin's surface.[1][3]
-
Increased Stratum Corneum Hydration: This film reduces transepidermal water loss, leading to an increase in the water content of the stratum corneum.
-
Disruption of Intercellular Lipids: The increased hydration can temporarily and reversibly disrupt the highly organized lipid structure of the stratum corneum, making it more permeable.
-
Enhanced API Partitioning and Diffusion: A more fluid lipid matrix can facilitate the partitioning and diffusion of the API through the stratum corneum and into the deeper layers of the skin.
This mechanism is particularly relevant for APIs where increased skin hydration can significantly improve their penetration.
Data Presentation
Currently, there is a lack of quantitative data in the public domain specifically detailing the permeation enhancement ratios of APIs when formulated with this compound. The following tables are provided as templates for researchers to systematically record and analyze their experimental data when investigating the effects of DSDD on their specific API.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | [9] |
| CAS Number | 103213-19-0 | [2] |
| Molecular Formula | C72H136O4 | [10] |
| Molecular Weight | 1065.8 g/mol | [10] |
| Appearance | Clear to slightly hazy yellow liquid | [1] |
| Function | Emollient, Skin-Conditioning Agent, Occlusive | [2][3] |
Table 2: Experimental Data Template for In Vitro Skin Permeation Studies
| Formulation ID | API Concentration (%) | DSDD Concentration (%) | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (h) | Permeability Coefficient (Kp) (cm/h) | Enhancement Ratio (ER)* |
| Control (without DSDD) | 0 | 1.0 | ||||
| Test Formulation 1 | ||||||
| Test Formulation 2 | ||||||
| Test Formulation 3 |
*Enhancement Ratio (ER) = Jss of Test Formulation / Jss of Control Formulation
Experimental Protocols
The following is a detailed protocol for an in vitro skin permeation study using Franz diffusion cells to assess the effect of this compound on the skin permeation of a model API.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
1. Objective: To quantify the permeation of a specific API through an excised skin membrane from a formulation containing this compound compared to a control formulation without DSDD.
2. Materials:
-
Franz diffusion cells (with known diffusion area and receptor chamber volume)
-
Excised skin membrane (e.g., human or porcine ear skin)
-
Test API
-
This compound
-
Vehicle/Base for formulation (e.g., cream, gel, ointment)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent like Tween 80 or ethanol (B145695) to maintain sink conditions)
-
Magnetic stir bars and stirrer plate
-
Constant temperature water bath
-
Syringes and needles for sampling
-
Analytical instrument for API quantification (e.g., HPLC, UV-Vis spectrophotometer)
-
Parafilm
-
Standard laboratory glassware and equipment
3. Skin Membrane Preparation:
-
Thaw cryopreserved skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Visually inspect the skin for any imperfections or damage.
4. Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.
-
Fill the receptor chamber with pre-warmed (32°C or 37°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber and place the assembled cell on a stirrer plate within a water bath set to maintain a skin surface temperature of 32°C.
-
Allow the system to equilibrate for at least 30 minutes.
5. Formulation Preparation:
-
Prepare a control formulation containing the API in the desired vehicle.
-
Prepare one or more test formulations containing the API and varying concentrations of this compound in the same vehicle.
6. Permeation Experiment:
-
Apply a precise amount of the control or test formulation to the skin surface in the donor compartment.
-
Cover the donor compartment with parafilm to prevent evaporation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
7. Sample Analysis:
-
Analyze the collected samples for the concentration of the API using a validated analytical method.
8. Data Analysis:
-
Calculate the cumulative amount of API permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of API permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) by dividing the steady-state flux by the initial drug concentration in the donor compartment.
-
Calculate the Enhancement Ratio (ER) as described in Table 2.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Proposed mechanism of DSDD-mediated skin permeation enhancement.
Experimental Workflows
Caption: Workflow for in vitro skin permeation study using Franz diffusion cells.
References
- 1. lesielle.com [lesielle.com]
- 2. specialchem.com [specialchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. cir-safety.org [cir-safety.org]
- 7. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. This compound | C72H136O4 | CID 71587394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diisostearyl Dimer Dilinoleate as a Novel Liquid Lubricant in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmaceutical tablet and capsule manufacturing, lubrication is a critical step to reduce friction between the formulation blend and the processing equipment, such as tablet press dies and punches.[1][2][3][4] Inadequate lubrication can lead to a host of manufacturing issues, including sticking, picking, and high ejection forces, which can compromise tablet integrity and damage equipment.[3][5] While solid lubricants like magnesium stearate (B1226849) are widely used, they can sometimes negatively impact tablet hardness and dissolution rates.[6][7][8]
This document explores the potential application of Diisostearyl Dimer Dilinoleate (DSDD) as a novel, liquid-phase lubricant in pharmaceutical manufacturing. DSDD is a high molecular weight, lipophilic ester known for its emollient and film-forming properties in the cosmetics industry.[3][9][10] Its liquid nature and high viscosity suggest its potential to form a uniform lubricating film on powder particles and tooling surfaces, offering an alternative to traditional solid lubricants.
Physicochemical Properties and Rationale for Use
This compound is a clear to slightly yellow, viscous liquid.[10] Its highly branched structure and large molecular size contribute to its substantive and lubricating properties.[11] The rationale for its investigation as a pharmaceutical lubricant is based on the hypothesis that as a liquid, it may offer more uniform distribution within a powder blend at lower concentrations, potentially mitigating some of the negative effects associated with solid lubricants.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear to slightly hazy yellow liquid | [10] |
| Molecular Weight | ~1065.8 g/mol | [12] |
| Nature | Lipophilic/Hydrophobic | [13][14] |
| Regulatory Status | Generally considered safe for cosmetic use; not listed as a direct food additive or pharmaceutical excipient in major pharmacopeias (user verification required for specific application). | [12][15] |
| Toxicity | Acute oral LD50 > 5.0 g/kg (rats) | [13] |
Experimental Protocols
The following protocols are designed to evaluate the efficacy of this compound as a lubricant in a model pharmaceutical formulation.
Protocol 1: Preparation of Lubricated Blends
Objective: To prepare powder blends with varying concentrations of this compound and a standard solid lubricant for comparative analysis.
Materials:
-
Microcrystalline Cellulose (MCC) PH-102
-
Dibasic Calcium Phosphate Dihydrate (DCP)
-
Croscarmellose Sodium
-
This compound (DSDD)
-
Magnesium Stearate (MgSt)
-
Active Pharmaceutical Ingredient (API) - Placebo can be used for initial studies.
Procedure:
-
Accurately weigh all formulation components (excluding lubricant) for a 500g batch size.
-
Geometrically mix the API, MCC, DCP, and Croscarmellose Sodium in a V-blender for 15 minutes.
-
For the DSDD blend, accurately weigh the required amount of DSDD (e.g., for 0.25%, 0.5%, 1.0% w/w) and add it dropwise to the powder blend while tumbling slowly.
-
Blend for an additional 5 minutes to ensure uniform distribution.
-
For the Magnesium Stearate blend, add the sieved lubricant to the main blend and mix for 3 minutes.
-
Prepare an unlubricated blend to serve as a negative control.
Caption: Workflow for preparing lubricated powder blends.
Protocol 2: Evaluation of Powder Flow Properties
Objective: To assess the impact of DSDD on the flow characteristics of the powder blend.
Methodology:
-
Carr's Index and Hausner Ratio:
-
Determine the bulk density and tapped density of each blend using a tapped density tester.
-
Calculate Carr's Index and Hausner Ratio using the standard formulas.
-
-
Angle of Repose:
-
Measure the angle of repose using the fixed funnel method.
-
Table 2: Hypothetical Powder Flow Properties
| Lubricant (w/w) | Bulk Density (g/mL) | Tapped Density (g/mL) | Carr's Index (%) | Hausner Ratio | Angle of Repose (°) |
| None | 0.45 | 0.60 | 25.0 | 1.33 | 42 |
| 0.5% MgSt | 0.46 | 0.58 | 20.7 | 1.26 | 38 |
| 0.5% DSDD | 0.48 | 0.61 | 21.3 | 1.27 | 39 |
| 1.0% DSDD | 0.49 | 0.62 | 21.0 | 1.26 | 37 |
Protocol 3: Tablet Compression and Ejection Force Monitoring
Objective: To evaluate the lubrication efficiency of DSDD during tablet compression by measuring ejection force.
Equipment:
-
Instrumented Tablet Press (e.g., single-station press with force transducers)
-
12 mm flat-faced punches and die
Procedure:
-
Set up the tablet press with the specified tooling.
-
Set the target tablet weight (e.g., 500 mg) and compression force (e.g., 15 kN).
-
Compress tablets from each blend, recording the peak ejection force for a statistically significant number of tablets (n=20).
Caption: Tablet compression and ejection force measurement workflow.
Protocol 4: Evaluation of Tablet Physical Properties
Objective: To determine the impact of DSDD on critical quality attributes of the compressed tablets.
Methodology:
-
Hardness: Measure the breaking force of 10 tablets from each batch using a tablet hardness tester.
-
Friability: Test 10 tablets for friability using a standard friability tester (e.g., 100 rotations).
-
Disintegration Time: Determine the disintegration time of 6 tablets in deionized water at 37°C using a disintegration tester.
Table 3: Hypothetical Tablet Properties
| Lubricant (w/w) | Ejection Force (N) | Hardness (kp) | Friability (%) | Disintegration Time (min) |
| None | 450 ± 35 | 12.5 ± 1.0 | 0.85 | 4.5 ± 0.5 |
| 0.5% MgSt | 85 ± 15 | 9.0 ± 0.8 | < 0.20 | 7.0 ± 1.0 |
| 0.5% DSDD | 110 ± 20 | 11.5 ± 0.9 | < 0.25 | 5.0 ± 0.7 |
| 1.0% DSDD | 90 ± 18 | 11.0 ± 1.1 | < 0.20 | 5.5 ± 0.8 |
Discussion of Potential Results
The hypothetical data presented suggests that this compound could be a viable lubricant. The key anticipated findings are:
-
Lubrication Efficiency: DSDD is expected to significantly reduce tablet ejection forces compared to an unlubricated blend, although it may be slightly less efficient than magnesium stearate at the same concentration.
-
Impact on Tablet Hardness: A significant advantage of DSDD could be its lesser impact on tablet hardness. Unlike magnesium stearate, which can interfere with particle bonding, the liquid nature of DSDD might not exhibit this pronounced effect.
-
Disintegration Time: Due to its hydrophobic nature, DSDD may slightly prolong disintegration time, but potentially to a lesser extent than magnesium stearate.
Conclusion and Future Directions
The application of this compound as a lubricant in pharmaceutical manufacturing presents a novel approach that warrants further investigation. The protocols outlined in this document provide a framework for a systematic evaluation of its performance. Future studies should include compatibility testing with various APIs, long-term stability studies of lubricated formulations, and dissolution profiling to fully characterize its potential as a pharmaceutical excipient. Researchers should also investigate optimal methods for its incorporation into a blend to ensure homogeneity.
References
- 1. The Effect of Lubricants on Powder Flowability for Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Lubricants:4 Crucial Benefits of Pharmaceutical Lubricants in Tablet Manufacturing [pharmacores.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 6. Making sure you're not a bot! [bjpharm.org.uk]
- 7. prachinpharmachem.com [prachinpharmachem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
- 10. lesielle.com [lesielle.com]
- 11. ulprospector.com [ulprospector.com]
- 12. This compound | C72H136O4 | CID 71587394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. buildapill.com [buildapill.com]
- 15. conservancy.umn.edu [conservancy.umn.edu]
Troubleshooting & Optimization
"troubleshooting DIISOSTEARYL DIMER DILINOLEATE synthesis impurities"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diisostearyl Dimer Dilinoleate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My esterification reaction is resulting in a lower than expected yield. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound are a common issue, often stemming from the reversible nature of the esterification reaction and other process parameters.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Equilibrium Limitation | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, either remove water as it forms using a Dean-Stark apparatus or use an excess of one reactant (typically the less expensive one, isostearyl alcohol). |
| Presence of Water | Water, a byproduct of the reaction, can hydrolyze the ester back to the starting materials. Ensure all reactants and equipment are dry before starting the reaction. |
| Inefficient Catalysis | An insufficient amount or inactive catalyst will slow down the reaction rate. Ensure the correct catalyst concentration is used. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. |
| Suboptimal Temperature | If the temperature is too low, the reaction will be slow. If it's too high, it can lead to side reactions and degradation of reactants and products. Monitor and control the reaction temperature within the optimal range for high molecular weight ester synthesis. |
| Steric Hindrance | The bulky nature of both isostearyl alcohol and dimer dilinoleic acid can slow the reaction. Ensure adequate reaction time and optimal mixing to overcome this. |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress by measuring the acid value of the reaction mixture over time. The reaction is considered complete when the acid value stabilizes at a low level. |
Issue 2: Off-Color (Yellow to Brown) in the Final Product
Q: The purified this compound has an undesirable yellow or brown color. What could be causing this and how can I prevent or remove it?
A: Color formation in ester synthesis is often a sign of degradation or the presence of impurities.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Thermal Degradation | High reaction temperatures can cause the reactants or the final ester to degrade, forming colored byproducts. Maintain the reaction temperature at the lowest effective level and consider using a nitrogen blanket to prevent oxidation. |
| Oxidation | Exposure to air at high temperatures can lead to oxidation of the ester and the formation of colored species. Running the reaction under an inert atmosphere (e.g., nitrogen) can mitigate this. |
| Catalyst Residues | Residual acid or base catalyst can sometimes contribute to color. Ensure the catalyst is effectively neutralized and removed during the purification process. |
| Impurities in Reactants | The starting materials, dimer dilinoleic acid and isostearyl alcohol, may contain impurities that contribute to color. Use high-purity reactants. |
Issue 3: Undesirable Odor in the Final Product
Q: My this compound has a pungent or unpleasant odor. What is the source of this odor and how can it be eliminated?
A: The characteristic mild odor of this compound can be overpowered by odors from residual reactants or degradation byproducts.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Residual Dimer Dilinoleic Acid | Unreacted dimer dilinoleic acid can have a distinct, sometimes unpleasant, odor. Effective purification, including a wash with a dilute base (e.g., sodium carbonate solution), is crucial to remove residual acidity. |
| Residual Isostearyl Alcohol | While isostearyl alcohol has a mild fatty odor, high concentrations of the unreacted alcohol can affect the final product's scent profile. Purification via vacuum distillation can help remove volatile residual alcohol. |
| Hydrolysis | If the final product is exposed to water, especially at elevated temperatures or in the presence of acidic or basic residues, it can hydrolyze back to dimer dilinoleic acid and isostearyl alcohol, leading to an off-odor. Ensure the final product is stored in a dry, tightly sealed container. |
| Oxidative Byproducts | Oxidation can not only cause color but also lead to the formation of volatile, odorous compounds. Storing the final product under an inert atmosphere can help prevent this. |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in this compound synthesis?
A1: The primary expected impurities are the unreacted starting materials: dilinoleic acid (typically less than 0.5%) and isostearyl alcohol (typically less than 1.0%).[3][4]
Q2: What is a typical catalyst and its concentration for this synthesis?
A2: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used. The concentration can vary, but it is a critical parameter to optimize for maximizing yield while minimizing side reactions.
Q3: How can I monitor the progress of the esterification reaction?
A3: The progress of the reaction can be monitored by periodically taking a sample from the reaction mixture and determining its acid value. A decreasing acid value indicates the consumption of the dimer dilinoleic acid and the formation of the ester. The reaction is generally considered complete when the acid value becomes constant.
Q4: What are the key purification steps for this compound?
A4: A typical purification process involves:
-
Neutralization: Washing the crude ester with a dilute aqueous base (e.g., sodium carbonate) to remove unreacted dimer dilinoleic acid and the acid catalyst.
-
Water Wash: Washing with water to remove any remaining base and salts.
-
Drying: Removing residual water, often by heating under vacuum.
-
Vacuum Distillation: If necessary, to remove unreacted isostearyl alcohol and other volatile impurities.
Experimental Protocols
1. Determination of Acid Value
Methodology:
-
Accurately weigh approximately 1-2 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of a neutralized solvent mixture (e.g., equal parts ethanol (B145695) and diethyl ether, neutralized with the titrant to a faint pink endpoint with phenolphthalein).
-
Add a few drops of phenolphthalein (B1677637) indicator to the sample mixture.
-
Titrate the sample with a standardized 0.1 N potassium hydroxide (B78521) (KOH) solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = volume of KOH solution used (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
2. Gas Chromatography (GC) Analysis for Residual Reactants
Methodology:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A high-temperature stable capillary column suitable for high molecular weight compounds (e.g., a short, thin-film polysiloxane-based column).
-
Injector Temperature: 350°C.
-
Detector Temperature: 350°C.
-
Carrier Gas: Helium or Nitrogen.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp to 380°C at 15°C/minute.
-
Hold at 380°C for 10-15 minutes.
-
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., hexane (B92381) or chloroform).
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Analysis: Inject the sample and compare the retention times and peak areas of any impurity peaks to those of pure isostearyl alcohol and dimer dilinoleic acid (or its methyl ester derivative for better chromatography) standards.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. lesielle.com [lesielle.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diisostearyl Dimer Dilinoleate Esterification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of diisostearyl dimer dilinoleate. Our goal is to help you optimize your reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: this compound is synthesized through the direct esterification of dimer dilinoleic acid with isostearyl alcohol.[1][2][3] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester.
Q2: What are the critical parameters to control during the esterification reaction?
A2: The key parameters to control for a successful esterification of this compound are:
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Temperature: High temperatures are generally required to drive the reaction forward.
-
Catalyst: The type and concentration of the catalyst significantly impact the reaction rate and selectivity.
-
Reactant Molar Ratio: The ratio of isostearyl alcohol to dimer dilinoleic acid affects the reaction equilibrium and conversion rate.
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Water Removal: Efficient removal of the water by-product is crucial to achieve high conversion to the desired ester.
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Reaction Time: Sufficient time is needed for the reaction to reach completion.
Q3: What type of catalyst is typically used for this reaction?
A3: Acid catalysts are commonly employed for the esterification of fatty acids. For large, sterically hindered molecules like dimer dilinoleic acid and isostearyl alcohol, strong acid catalysts such as p-toluenesulfonic acid (p-TSA) or certain metal-based catalysts like tin(II) oxide can be effective.[4] The choice of catalyst can influence reaction time and the formation of by-products.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the esterification reaction can be monitored by measuring the decrease in the acid value of the reaction mixture over time. The acid value is a measure of the amount of free carboxylic acid remaining. Additionally, techniques like Thin Layer Chromatography (TLC) can provide a qualitative assessment of the conversion of the starting materials to the final product. For more quantitative analysis, High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable method for analyzing large, non-volatile esters like this compound.
Q5: What are the expected impurities in the final product?
A5: Potential impurities in the final product include unreacted starting materials (dimer dilinoleic acid and isostearyl alcohol), monoesters, and by-products from side reactions.[5] The color and odor of the final product can also be affected by impurities formed at high temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Ester Yield | 1. Incomplete reaction. 2. Inefficient water removal. 3. Sub-optimal catalyst concentration or activity. 4. Incorrect molar ratio of reactants. | 1. Increase reaction time or temperature (within a stable range for the reactants and product). 2. Improve the efficiency of water removal by applying a vacuum or using a Dean-Stark apparatus. 3. Optimize catalyst concentration. If catalyst deactivation is suspected, use fresh catalyst. 4. Adjust the molar ratio of isostearyl alcohol to dimer dilinoleic acid; an excess of the alcohol can help drive the reaction to completion. |
| Dark Product Color | 1. High reaction temperatures leading to thermal degradation. 2. Oxidation of reactants or product. 3. Impurities in the starting materials. | 1. Lower the reaction temperature and potentially increase the reaction time or catalyst concentration to compensate. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen). 3. Ensure the purity of the dimer dilinoleic acid and isostearyl alcohol. |
| Undesirable Odor | 1. Residual starting materials. 2. Formation of volatile by-products at high temperatures. | 1. Ensure the reaction goes to completion. Purify the final product to remove unreacted starting materials. 2. Optimize the reaction temperature to minimize the formation of degradation products. Consider a final deodorization step under vacuum. |
| High Acid Value in Final Product | 1. Incomplete esterification. 2. Hydrolysis of the ester product due to the presence of water. | 1. Extend the reaction time or increase the catalyst concentration. 2. Ensure rigorous removal of water during the reaction and work-up. |
| Phase Separation or Cloudiness | 1. Presence of unreacted starting materials or monoesters. 2. Water contamination. | 1. Drive the reaction to completion. Purify the product to remove partial esters and unreacted components. 2. Ensure all reactants and equipment are dry. |
Experimental Protocols
General Protocol for this compound Esterification
This protocol provides a general framework. Optimal conditions should be determined experimentally.
-
Reactant and Catalyst Charging:
-
Charge the reactor with dimer dilinoleic acid and a molar excess of isostearyl alcohol (e.g., a 1:2.2 molar ratio of acid to alcohol).
-
Add the acid catalyst (e.g., 0.1-0.5% by weight of the total reactants).
-
-
Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 220-250°C) under a nitrogen atmosphere.[4]
-
Continuously remove the water formed during the reaction, for example, by applying a vacuum.
-
Monitor the reaction progress by periodically measuring the acid value. The reaction is considered complete when the acid value is below a target specification (e.g., < 1 mg KOH/g).
-
-
Catalyst Neutralization and Removal:
-
Once the reaction is complete, cool the mixture.
-
Neutralize the acid catalyst with a suitable base.
-
The resulting salt can be removed by filtration or washing.
-
-
Purification:
-
Remove the excess unreacted isostearyl alcohol by vacuum distillation.
-
Further purification, if necessary, can be achieved through filtration or other chromatographic techniques to yield the final this compound product.
-
Visualizations
References
- 1. ulprospector.com [ulprospector.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. lesielle.com [lesielle.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DIISOSTEARYL DIMER DILINOLEATE in Emulsion Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with emulsion formulations containing DIISOSTEARYL DIMER DILINOLEATE.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My emulsion containing this compound is showing signs of immediate phase separation (breaking) after preparation.
Answer: Immediate phase separation, or breaking, is an indication of a fundamental instability in the formulation. This is an irreversible process where droplets merge, leading to a complete separation of the oil and water phases. The primary causes are often related to an inappropriate emulsifier system or insufficient processing energy.
Troubleshooting Steps:
-
Optimize the Emulsifier System:
-
Hydrophile-Lipophile Balance (HLB): The HLB of your surfactant system is crucial for stabilizing the oil droplets in the water phase (or vice versa). For oil-in-water (O/W) emulsions, emulsifiers with an HLB value between 8 and 18 are generally preferred. A blend of high and low HLB surfactants often provides better stability than a single emulsifier.
-
Emulsifier Concentration: The concentration of the emulsifier may be too low to adequately cover the surface of the oil droplets. Incrementally increase the total emulsifier concentration.
-
-
Improve Homogenization:
-
The energy input during emulsification might be insufficient to create small, uniform droplets. Increase the speed and duration of homogenization. For laboratory-scale batches, a high-shear rotor-stator homogenizer is recommended.
-
Issue 2: I am observing a creamy layer at the top of my O/W emulsion after it has been left standing.
Answer: This phenomenon is known as creaming, which is the upward movement of the dispersed oil droplets due to a density difference between the oil and water phases. While creaming can be a reversible process, it is often a precursor to more severe instability like coalescence.
Troubleshooting Steps:
-
Reduce Droplet Size: Larger droplets rise more quickly. Optimizing your homogenization process to achieve a smaller and more uniform droplet size distribution can significantly reduce creaming.
-
Increase the Viscosity of the Continuous Phase: A more viscous external (aqueous) phase will slow the movement of the oil droplets. Consider adding a rheology modifier such as a carbomer, xanthan gum, or other hydrocolloids.
-
Match Densities: If possible, adjusting the density of the continuous phase to more closely match that of the dispersed phase can minimize gravitational separation.
Issue 3: The viscosity of my emulsion changes significantly over time, becoming either thinner or thicker.
Answer: Changes in viscosity can indicate several underlying stability issues. A decrease in viscosity may suggest that the internal structure of the emulsion is breaking down, potentially leading to coalescence. An increase in viscosity could be due to flocculation (clumping of droplets) or changes in the hydration of thickening agents.
Troubleshooting Steps:
-
Evaluate for Coalescence: Use microscopy to visually inspect for an increase in droplet size over time. Particle size analysis can provide quantitative data on this.
-
Assess Flocculation: Flocculation is the aggregation of droplets without the rupture of the interfacial film. This can sometimes be reversed with gentle mixing. Zeta potential analysis can help determine if electrostatic repulsion is sufficient to prevent flocculation.
-
Check for Incompatibilities: this compound, being a large molecule, could potentially interfere with the network of some polymeric thickeners. Evaluate the compatibility of your chosen rheology modifier with the other ingredients in your formulation.
-
Monitor pH: A shift in the pH of the formulation can affect the performance of pH-sensitive thickeners like carbomers, leading to viscosity changes. Ensure the pH remains within the desired range over time.
Issue 4: My emulsion appears grainy or develops a waxy texture upon storage, especially at lower temperatures.
Answer: A grainy or waxy appearance can be due to the crystallization of high-melting point ingredients within the formulation. While this compound is a liquid at room temperature, other lipids or waxes in the formulation may be crystallizing.
Troubleshooting Steps:
-
Optimize the Oil Phase Composition: The presence of this compound can sometimes influence the solubility of other oil-phase components. Try adjusting the ratios of the lipids in your oil phase or incorporating a crystal inhibitor.
-
Modify the Cooling Process: The rate of cooling after emulsification can impact crystal formation. A slower, more controlled cooling process may help to prevent the formation of large, perceptible crystals.
-
Evaluate Emulsifier Ratios: In some cases, particularly with ionic emulsifiers, an excess amount can lead to crystallization at low temperatures. Consider adjusting the ratio of ionic to non-ionic emulsifiers.
Data Presentation
Table 1: Troubleshooting Summary for this compound Emulsion Instability
| Observation/Symptom | Potential Cause(s) | Recommended Solutions & Analytical Checks |
| Immediate Phase Separation | Incorrect HLB of emulsifier system; Insufficient emulsifier concentration; Inadequate homogenization. | Adjust HLB with emulsifier blends; Increase emulsifier concentration; Increase homogenization speed/time. Checks: Visual observation, droplet size analysis. |
| Creaming | Large droplet size; Insufficient viscosity of the continuous phase. | Optimize homogenization; Add a rheology modifier to the aqueous phase. Checks: Droplet size analysis, rheology measurements. |
| Change in Viscosity | Coalescence; Flocculation; Incompatibility with thickeners; pH shift. | Evaluate for droplet growth and aggregation; Check ingredient compatibility; Buffer the pH. Checks: Microscopy, particle size analysis, zeta potential, rheology, pH measurement. |
| Grainy/Waxy Texture | Crystallization of high-melting point ingredients. | Adjust oil phase composition; Optimize the cooling process; Adjust emulsifier ratios. Checks: Microscopy (polarized light), Differential Scanning Calorimetry (DSC). |
Experimental Protocols
Protocol 1: Droplet Size and Zeta Potential Analysis
-
Purpose: To determine the mean droplet size, polydispersity index (PDI), and surface charge of the emulsion droplets.
-
Instrumentation: A dynamic light scattering (DLS) instrument with an integrated electrophoretic light scattering (ELS) module.
-
Methodology:
-
Dilute the emulsion with the continuous phase (e.g., deionized water for O/W emulsions) to an appropriate concentration to avoid multiple scattering effects, as recommended by the instrument manufacturer.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
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For droplet size, perform at least three measurements and average the results to obtain the mean hydrodynamic diameter and PDI. A stable emulsion will show a consistent, narrow droplet size distribution over time.
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For zeta potential, perform at least three measurements and average the results. A zeta potential with a magnitude greater than |30| mV generally indicates good electrostatic stability.
-
Protocol 2: Rheological Analysis
-
Purpose: To characterize the flow behavior and viscoelastic properties of the emulsion.
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Instrumentation: A controlled-stress or controlled-rate rheometer with a suitable geometry (e.g., cone-and-plate or parallel-plate).
-
Methodology:
-
Carefully load the sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).
-
Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile.
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Conduct an oscillatory frequency sweep at a constant, low strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').
-
-
Data Analysis: Plot viscosity versus shear rate, and G' and G'' versus frequency. Changes in these plots over time can indicate structural changes within the emulsion.
Protocol 3: Accelerated Stability Testing via Centrifugation
-
Purpose: To rapidly predict the long-term stability of an emulsion by subjecting it to increased gravitational forces.
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Instrumentation: A laboratory centrifuge.
-
Methodology:
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Place a known volume of the emulsion in a graduated centrifuge tube.
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Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, measure the height of any separated layers (e.g., cream or sediment).
-
-
Data Analysis: Calculate the Creaming Index (CI) as follows: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100 A lower CI indicates better stability against creaming.
Visualizations
Caption: A logical workflow for troubleshooting common emulsion stability issues.
Caption: A typical experimental workflow for assessing emulsion stability over time.
Technical Support Center: Preventing Crystallization of Diisostearyl Dimer Dilinoleate in Formulations
Welcome to the technical support center for Diisostearyl Dimer Dilinoleate (DIDD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the crystallization of DIDD in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIDD) and why is it used in my formulation?
A1: this compound is a high molecular weight, branched-chain ester that functions as an emollient and skin-conditioning agent.[1][2][3][4] It is prized for the rich, substantive feel and shine it imparts to cosmetic products, particularly in lipsticks, lip glosses, and other anhydrous (water-free) systems.[1][2] Its liquidity at ambient temperatures is attributed to its highly branched chemical structure.[1]
Q2: My formulation containing DIDD has become cloudy/grainy upon cooling or during storage. What is happening?
A2: The cloudiness or grainy texture is likely due to the crystallization of the this compound. DIDD has a freezing point of approximately 5°C, which means it can solidify or crystallize at or below this temperature. This is a common issue in formulations with a high concentration of high-molecular-weight esters, especially when exposed to temperature fluctuations.
Q3: What are the primary factors that contribute to the crystallization of DIDD in a formulation?
A3: The main contributing factors are:
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Concentration of DIDD: Higher concentrations increase the likelihood of crystallization.
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Solubility in the formulation base: If DIDD is not fully solubilized in the oil phase of your formulation, it is more likely to crystallize.
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Processing conditions: The rate of cooling during manufacturing plays a significant role. Rapid cooling can lead to the formation of many small crystals, while slow cooling can result in fewer, larger crystals.[5]
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Storage conditions: Exposure to low temperatures or temperature cycling can induce crystallization.
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Ingredient compatibility: The other ingredients in your formulation, particularly the waxes and oils, can either inhibit or promote crystallization.[6][7][8]
Troubleshooting Guide
Issue: Cloudiness or Granularity in the Formulation
This is the most common sign of DIDD crystallization. The following steps can help you diagnose and resolve the issue.
Step 1: Identify the Cause
Refer to the following decision tree to identify the potential cause of crystallization in your formulation.
Caption: Troubleshooting Decision Tree for DIDD Crystallization.
Step 2: Implement Corrective Actions
Based on the potential cause identified, consider the following corrective actions:
| Potential Cause | Recommended Actions |
| High Concentration of DIDD | Reduce the concentration of DIDD to a level that remains soluble in your formulation base at all anticipated storage temperatures. |
| Poor Solubility in Oil Phase | - Increase the proportion of solvents in which DIDD is highly soluble. While specific quantitative data is limited, DIDD is generally soluble in a variety of cosmetic oils and esters.[9] - Consider adding a co-solvent or plasticizer to improve the solubility of DIDD. |
| Inadequate Processing Conditions | - Control the cooling rate of your formulation during manufacturing. Slower, more controlled cooling can sometimes prevent the formation of large, noticeable crystals.[8] - Ensure that the molding temperature is optimized, as temperatures that are too low can accelerate crystallization.[8] |
| Incompatible Ingredients | - Modify the wax and oil matrix of your formulation. Introducing branched-chain waxes can sterically hinder the crystallization of straight-chain components.[5] - Incorporate gelling agents or polymers to create a more stable network that can better hold the oils and prevent phase separation and crystallization.[5][10][11][12][13] |
Experimental Protocols
To proactively assess the crystallization potential of your formulation containing DIDD, the following experimental protocols are recommended.
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is a powerful technique to determine the melting and crystallization behavior of your formulation.
Objective: To identify the crystallization onset temperature and the melting profile of the formulation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of your final formulation into a standard aluminum DSC pan. Crimp the pan to seal it.
-
Instrument Setup:
-
Instrument: Differential Scanning Calorimeter
-
Temperature Program:
-
Equilibrate at 90°C.
-
Hold for 5 minutes to erase thermal history.
-
Cool from 90°C to -20°C at a controlled rate (e.g., 5°C/minute).
-
Hold at -20°C for 5 minutes.
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Heat from -20°C to 90°C at the same controlled rate.
-
-
Purge Gas: Nitrogen at a flow rate of 50 mL/minute.
-
-
Data Analysis:
-
On the cooling curve (exotherm), the onset of the crystallization peak indicates the temperature at which crystallization begins.
-
On the heating curve (endotherm), the peak melting temperature and the overall shape of the melting profile provide a "fingerprint" of your formulation's thermal behavior.[14][15][16]
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Compare the DSC profiles of different formulations to assess the impact of compositional changes on crystallization.
-
Caption: DSC Experimental Workflow.
Protocol 2: Polarized Light Microscopy (PLM) for Visualizing Crystals
PLM is an excellent method for visually confirming the presence, morphology, and growth of crystals in your formulation.
Objective: To observe the formation and growth of crystals in the formulation over time and under different temperature conditions.
Methodology:
-
Sample Preparation:
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Place a small amount of your formulation on a clean microscope slide.
-
Gently place a coverslip over the sample and press lightly to create a thin film.
-
-
Microscope Setup:
-
Microscope: A brightfield microscope equipped with two polarizing filters (a polarizer and an analyzer).
-
Setup: Place the polarizer in the light path before the sample and the analyzer in the light path after the sample (typically in the eyepiece or a slot above the objective). Rotate the analyzer until the field of view is dark (crossed polarizers).
-
-
Observation:
-
Place the prepared slide on the microscope stage.
-
Observe the sample under different magnifications (e.g., 10x, 20x). Crystalline structures will appear as bright areas against the dark background due to their birefringent nature.[17][18][19][20][21]
-
To assess temperature effects, you can use a temperature-controlled stage or store the slides at different temperatures (e.g., 4°C, room temperature) and observe them at regular intervals.
-
-
Documentation: Capture images of the crystal structures at different time points and conditions to document any changes in size, shape, and number.
Caption: Polarized Light Microscopy Workflow.
By utilizing this technical support guide, you can better understand the factors influencing the crystallization of this compound and implement effective strategies to ensure the stability and aesthetic appeal of your formulations.
References
- 1. ulprospector.com [ulprospector.com]
- 2. lesielle.com [lesielle.com]
- 3. This compound (with Product List) [incidecoder.com]
- 4. specialchem.com [specialchem.com]
- 5. cosmeticlatam.com [cosmeticlatam.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. foreverest.net [foreverest.net]
- 9. cir-safety.org [cir-safety.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Using Polymers as Crystal Inhibitors to Prevent the Crystallization of the Rotigotine Patch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. perkinelmer.cl [perkinelmer.cl]
- 15. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
- 16. hitachi-hightech.com [hitachi-hightech.com]
- 17. researchgate.net [researchgate.net]
- 18. Crystals Photographed with Polarization Microscopy - The Canadian Nature Photographer [canadiannaturephotographer.com]
- 19. researchgate.net [researchgate.net]
- 20. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: DIISOSTEARYL DIMER DILINOLEATE Impurity Profiling using GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the impurity profiling of Diisostearyl Dimer Dilinoleate (DISD) using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound and its potential impurities.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape / Tailing for Dilinoleic Acid | The polar carboxyl groups of the free fatty acid are interacting with the GC column's stationary phase.[1] | Derivatize the sample to convert the dilinoleic acid into a more volatile and less polar ester, such as a fatty acid methyl ester (FAME).[2] Silylation is another effective derivatization technique.[1] |
| No Peaks or Very Broad Peaks for DISD | DISD has a very high molecular weight and low volatility, making it unsuitable for conventional GC-MS without thermal degradation.[3] | Employ a high-temperature GC-MS method with a specialized column stable at elevated temperatures.[4][5] Alternatively, consider analysis by High-Performance Liquid Chromatography (HPLC) for the intact molecule.[3] |
| Carryover of DISD in Subsequent Runs | The high boiling point of DISD can lead to it remaining in the injector or at the head of the column. | Increase the injector temperature and use a thorough bake-out procedure for the column between runs. A solvent wash of the syringe and injection port may also be necessary. |
| Identification of Unknown Peaks | The sample may contain unexpected impurities from the manufacturing process or degradation products. | Utilize the mass spectral library (e.g., NIST) for tentative identification. For confirmation, run authentic standards of suspected impurities if available. High-resolution mass spectrometry can aid in determining the elemental composition of unknown peaks. |
| Poor Reproducibility of Quantitative Data | Inconsistent sample preparation, derivatization, or injection volume. Matrix effects can also interfere with quantification.[6] | Use an internal standard for quantification to correct for variations. Ensure the derivatization reaction goes to completion by optimizing reaction time and temperature. Perform replicate injections to assess precision. |
| Thermal Degradation of Analytes | The high temperatures required for analysis may cause the breakdown of DISD or its impurities. | Optimize the injector and oven temperature programs to use the lowest possible temperatures that still provide good chromatography.[3] A shorter GC column can also reduce the analysis time and the potential for thermal degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in this compound?
A1: The primary expected impurities in DISD are the unreacted starting materials used in its synthesis.[7][8] These include isostearyl alcohol and dilinoleic acid.[9][10]
| Impurity | Typical Concentration |
| Isostearyl Alcohol | < 1%[7][9] |
| Dilinoleic Acid | < 0.5%[7][9] |
Q2: Why is direct GC-MS analysis of this compound challenging?
A2: this compound is a large molecule with a high molecular weight and consequently, very low volatility.[3][11] Direct injection into a standard GC-MS system will likely result in the compound not eluting from the column or thermally degrading in the hot injector.[3]
Q3: Is derivatization necessary for analyzing all impurities in DISD?
A3: Derivatization is primarily necessary for the acidic impurity, dilinoleic acid, to improve its volatility and chromatographic peak shape.[2] Isostearyl alcohol is generally volatile enough for direct GC-MS analysis.
Q4: What type of GC column is recommended for this analysis?
A4: For the analysis of the derivatized dilinoleic acid and isostearyl alcohol, a mid-polarity capillary column is often suitable. For the analysis of the intact DISD molecule, a high-temperature stable column with a thin film is required.[3]
Q5: How can I confirm the identity of the impurity peaks?
A5: The identity of impurity peaks can be tentatively determined by comparing their mass spectra with a commercial library like the NIST database.[12] For definitive identification, it is best to analyze and compare the retention time and mass spectrum with a certified reference standard of the suspected impurity.
Experimental Protocols
Protocol 1: Analysis of Isostearyl Alcohol and Derivatized Dilinoleic Acid
This protocol focuses on the identification and quantification of the primary expected impurities.
1. Sample Preparation and Derivatization (Esterification to FAME)
-
Weigh approximately 10-20 mg of the this compound sample into a screw-capped glass tube.
-
Add 2 mL of a 12-14% solution of Boron Trifluoride (BF₃) in methanol.[2]
-
If the sample contains any water, it should be evaporated to dryness first.[2]
-
Cap the tube tightly and heat at 60-80°C for 30-60 minutes to ensure complete esterification of the dilinoleic acid.[2]
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381), then vortex thoroughly to extract the fatty acid methyl esters (FAMEs) and isostearyl alcohol into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
2. GC-MS Parameters
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Split or Splitless mode) |
| Oven Program | Initial: 100°C, hold for 2 minRamp: 10°C/min to 300°CHold: 10 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Mass Range | m/z 50-650 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Protocol 2: High-Temperature GC-MS for Intact DISD (for specialized labs)
This is an advanced method for analyzing the main component and potentially larger impurities.
1. Sample Preparation
-
Dissolve a small amount of the DISD sample in a suitable solvent like hexane or toluene (B28343) to a concentration of approximately 0.1-1.0 mg/mL.[5]
2. High-Temperature GC-MS Parameters
| Parameter | Value |
| GC Column | High-temperature resistant column (e.g., DB-1HT), 15 m x 0.25 mm ID, 0.10 µm film thickness[5] |
| Injector Temperature | 390°C[5] |
| Injection Volume | 1 µL (Split mode) |
| Oven Program | Initial: 120°C, hold for 1 minRamp 1: 15°C/min to 240°CRamp 2: 8°C/min to 390°CHold: 5-10 min[5] |
| Carrier Gas | Helium |
| MS Transfer Line Temp | 390°C |
| Ion Source Temperature | 250°C |
| Mass Range | m/z 50-1000 |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Visualizations
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labioscientific.com [labioscientific.com]
- 7. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cir-safety.org [cir-safety.org]
- 10. cir-safety.org [cir-safety.org]
- 11. makingchembooks.com [makingchembooks.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Improving API Solubility in Diisostearyl Dimer Dilinoleate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the solubility of Active Pharmaceutical Ingredients (APIs) in Diisostearyl Dimer Dilinoleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications in pharmaceutical formulations?
This compound is a high molecular weight diester of isostearyl alcohol and dilinoleic acid.[1][2] It is a lipophilic, non-aqueous solvent known for its emollient and pigment-wetting properties.[3] In pharmaceutical and cosmetic applications, it is often used in topical formulations, skin care products, and color cosmetics.[2][4] Its large, non-polar structure makes it a suitable vehicle for lipophilic or poorly water-soluble APIs.[5][6]
Q2: What primary factors influence the solubility of an API in a lipophilic solvent like this compound?
The solubility of an API in a lipophilic solvent is primarily governed by the principle of "like dissolves like." Key factors include:
-
API Lipophilicity: Highly lipophilic drugs ("grease ball" molecules) with high logP values tend to be more soluble in non-polar solvents.[7]
-
Molecular Interactions: The intermolecular forces between the API and the solvent must overcome the forces holding the API in its solid (often crystalline) state.[8]
-
API's Physical Form: Amorphous forms of an API are generally more soluble than their stable crystalline counterparts due to lower lattice energy.[5][7][9]
-
Temperature: For most solid solutes, solubility increases with temperature.[10][11]
Q3: What are the main strategies to enhance the solubility of a poorly soluble API in an oil-based vehicle?
Several formulation strategies can be employed to enhance API solubility in lipid-based systems.[5][12] These include physical modifications of the API, such as particle size reduction (micronization or nanosizing), and formulation-based approaches like using co-solvents, surfactants, and adjusting temperature.[13][14][15] Lipid-based formulations like microemulsions and self-emulsifying drug delivery systems (SEDDS) are also prominent strategies.[5]
Troubleshooting Guide: Solubility Enhancement
This guide provides a logical workflow for addressing common solubility challenges during your experiments.
Caption: Troubleshooting workflow for enhancing API solubility.
Q4: I've tried gentle heating, but my API precipitates out of the solution as it cools. What should I do?
This indicates that while temperature increases solubility, the formulation is supersaturated at ambient temperatures and is not stable.[10] The next logical step is to introduce a co-solvent. Co-solvents can improve the overall polarity of the solvent system, enhancing the interaction between the API and the solvent mixture.[16][17] Common co-solvents for lipid-based systems include medium-chain triglycerides, ethanol, propylene glycol, and polyethylene (B3416737) glycols (PEGs).[13][17]
Q5: Co-solvents have improved solubility, but I still can't reach my target concentration. What is the next step?
If co-solvents are insufficient, the use of surfactants or solubilizing agents is recommended. Surfactants, above their critical micelle concentration (CMC), form micelles that can encapsulate lipophilic API molecules, significantly increasing the drug load of the formulation.[][19][20] Non-ionic surfactants like polysorbates (e.g., Polysorbate 80) and ethoxylated castor-oil derivatives are commonly used in pharmaceutical formulations.[16][]
Q6: My API seems to be degrading at higher temperatures. How can I improve solubility without significant heating?
For heat-sensitive APIs, physical modification of the drug substance itself is a powerful alternative. Techniques like micronization and nanonization reduce the particle size of the API.[15][21] This process dramatically increases the particle surface area, which can lead to a faster dissolution rate and improved solubility, even at ambient temperatures.[22][23][24]
Quantitative Data Summary
The following tables present illustrative data for a hypothetical API to demonstrate how results can be structured for comparison.
Table 1: Example of Temperature Effect on API Solubility in this compound
| Temperature (°C) | API Solubility (mg/mL) | Fold Increase (from 25°C) |
| 25 (Ambient) | 1.5 | 1.0 |
| 37 (Body Temp) | 2.5 | 1.7 |
| 60 | 4.2 | 2.8 |
Note: Increasing temperature can increase API solubility in lipid-based systems, often by a factor of 1.5 to 2.5-fold when going from ambient to 60°C.[10][25]
Table 2: Example of Co-Solvent and Surfactant Effects on API Solubility at 25°C
| Formulation System | Ratio (% w/w) | API Solubility (mg/mL) | Fold Increase (from base) |
| Dimer Dilinoleate (Base) | 100% | 1.5 | 1.0 |
| + Medium-Chain Triglycerides | 80:20 | 5.8 | 3.9 |
| + Propylene Glycol | 90:10 | 4.2 | 2.8 |
| + Polysorbate 80 | 95:5 | 12.5 | 8.3 |
Experimental Protocols & Workflows
A systematic approach is crucial for efficiently identifying an optimal formulation.
Caption: Systematic workflow for solubility enhancement experiments.
Protocol 1: Baseline Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of an API in a given solvent.[26][27]
Methodology:
-
Preparation: Add an excess amount of the API to a known volume (e.g., 2 mL) of this compound in a glass vial. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for 24-72 hours.[27]
-
Separation: After equilibration, centrifuge the vials at a high speed (e.g., 3000 g for 30 minutes) to pellet the excess, undissolved API.[27]
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Analysis: Dilute the supernatant with a suitable solvent and determine the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[26][28]
Protocol 2: Evaluating the Effect of Temperature
This protocol quantifies the change in API solubility at elevated temperatures.
Methodology:
-
Follow the steps outlined in Protocol 1 .
-
Run parallel experiments in temperature-controlled shakers or water baths set at different temperatures, for example, 25°C, 37°C, and 60°C.[10][25]
-
Ensure that the centrifugation step (if possible) is also performed at the target temperature to prevent premature precipitation.[27]
-
Analyze the samples and compare the solubility values across the different temperatures.
Protocol 3: Co-solvent and Surfactant Screening
This protocol is used to identify effective solubilizing excipients.
Methodology:
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Prepare Stock Solutions: Create binary or tertiary solvent systems by mixing this compound with a selected co-solvent or surfactant at various weight-to-weight (w/w) ratios (e.g., 95:5, 90:10, 80:20).
-
Determine Solubility: For each prepared solvent system, execute the Shake-Flask Method as described in Protocol 1 at a constant temperature (e.g., 25°C).
-
Compare Results: Tabulate the solubility data for each excipient and ratio to identify the most effective solubilizing system.
Visualizing Surfactant Mechanism of Action
Surfactants enhance the solubility of lipophilic APIs by encapsulating them within micelles.
Caption: API encapsulation within a surfactant micelle.
References
- 1. ewg.org [ewg.org]
- 2. lesielle.com [lesielle.com]
- 3. makingchembooks.com [makingchembooks.com]
- 4. This compound | 103213-19-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. Improving API Solubility [sigmaaldrich.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Application of Solvent Evaporation to Generate Supersaturated Lipid-Based Formulations: Investigation of Drug Load and Formulation Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 17. taylorfrancis.com [taylorfrancis.com]
- 19. jocpr.com [jocpr.com]
- 20. jocpr.com [jocpr.com]
- 21. davidpublisher.com [davidpublisher.com]
- 22. agnopharma.com [agnopharma.com]
- 23. ijcrt.org [ijcrt.org]
- 24. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. DSpace [cora.ucc.ie]
- 26. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 27. Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Addressing Phase Separation in Diisostearyl Dimer Dilinoleate Emulsions
For researchers, scientists, and drug development professionals utilizing Diisostearyl Dimer Dilinoleate in emulsion formulations, achieving long-term stability is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address phase separation and other stability challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems observed in emulsions containing this compound.
Issue 1: Immediate or Rapid Phase Separation After Emulsification
-
Question: My water-in-oil (W/O) emulsion with a high concentration of this compound separates almost immediately after homogenization. What is the likely cause and solution?
-
Answer: Immediate phase separation in a W/O emulsion often points to a fundamental instability in the formulation. The primary culprits are an incorrect Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system, insufficient emulsifier concentration, or inadequate processing energy.
-
Incorrect HLB: this compound requires a specific HLB for stable emulsification. While this compound itself can act as an emulsifier, in high concentrations, a supplementary emulsifier system is often necessary.
-
Insufficient Emulsifier: There may not be enough emulsifier to adequately cover the surface of the dispersed water droplets, leading to rapid coalescence.
-
Inadequate Homogenization: Insufficient shear during homogenization can result in large, unstable water droplets that quickly merge and separate.
Troubleshooting Steps:
-
Verify HLB Calculation: Ensure the HLB of your emulsifier system is appropriate for a W/O emulsion containing this compound.
-
Increase Emulsifier Concentration: Incrementally increase the total concentration of your emulsifier system.
-
Optimize Homogenization: Increase the speed and/or duration of homogenization to reduce droplet size. For high internal phase emulsions, a high-shear homogenizer is recommended.[1]
-
Incorporate a Co-emulsifier: The addition of a polymeric emulsifier can significantly enhance stability.
-
Issue 2: Creaming or Sedimentation Over Time
-
Question: My this compound emulsion appears stable initially but shows a distinct cream layer at the top (or sediment at the bottom) after a few days. How can I prevent this?
-
Answer: Creaming or sedimentation is a form of gravitational separation. While the emulsion has not fully broken, the dispersed droplets are migrating. This is typically due to a low viscosity of the continuous phase and/or a large droplet size.
Troubleshooting Steps:
-
Increase Continuous Phase Viscosity: Introduce a viscosity-increasing agent to the oil phase. Waxes and oil-soluble polymers can be effective.
-
Reduce Droplet Size: Finer droplets are less susceptible to gravitational forces. Optimize your homogenization process to achieve a smaller mean droplet size.
-
Add Electrolytes: In W/O emulsions, adding an electrolyte such as sodium chloride or magnesium sulfate (B86663) to the water phase can enhance stability by reducing the attractive forces between water droplets.[2][3][4]
-
Issue 3: Grainy or Waxy Texture Development
-
Question: My emulsion has developed a grainy or waxy texture upon cooling or after a short storage period. What causes this and how can it be resolved?
-
Answer: A grainy or waxy appearance can be due to the crystallization of certain components within the formulation, such as waxes or high-melting-point lipids, that were not properly incorporated during the heating and cooling phases of emulsification.
Troubleshooting Steps:
-
Ensure Proper Heating: Heat both the oil and water phases to a temperature above the melting point of all components before emulsification.
-
Controlled Cooling: Cool the emulsion slowly while stirring gently to prevent the premature crystallization of waxy ingredients.
-
Evaluate Ingredient Compatibility: Assess the compatibility of this compound with other waxy components in your formulation. It may be necessary to adjust the type or concentration of these ingredients.
-
Frequently Asked Questions (FAQs)
Q1: What is the required HLB for this compound?
A1: The required Hydrophilic-Lipophilic Balance (HLB) for this compound is approximately 11.5 for oil-in-water (O/W) emulsions. For water-in-oil (W/O) emulsions, a lower HLB emulsifier system (typically in the range of 3-6) would be required.
Q2: What is a typical usage concentration for this compound in emulsions?
A2: this compound is used in a wide range of concentrations. In some leave-on products, its concentration can be up to 16%.[5]
Q3: Can this compound be used in water-in-silicone emulsions?
A3: Yes, this compound can be incorporated into the oil phase of water-in-silicone (W/Si) emulsions. However, the choice of the silicone emulsifier is critical for stability. The compatibility of the this compound with the silicone phase should be evaluated.
Q4: How do electrolytes improve the stability of W/O emulsions containing this compound?
A4: In W/O emulsions, electrolytes are added to the dispersed water phase. They help to stabilize the emulsion by reducing the osmotic pressure difference between the inner and outer phases and by decreasing the attractive forces between water droplets, thus preventing coalescence.[2][3][4]
Q5: What is the impact of this compound on the sensory profile of an emulsion?
A5: this compound is known to provide a rich, cushioned feel with a high degree of gloss.[6] It can contribute to a non-greasy, smooth after-feel in cosmetic formulations.
Data Presentation
Table 1: Troubleshooting Guide for Phase Separation in this compound Emulsions
| Observation | Potential Cause | Recommended Solution |
| Immediate Phase Separation | Incorrect HLB of emulsifier system | Verify and adjust the HLB of the emulsifier blend. |
| Insufficient emulsifier concentration | Increase the total emulsifier concentration. | |
| Inadequate homogenization | Optimize homogenization speed and duration. | |
| Creaming/Sedimentation | Low viscosity of the continuous phase | Add a viscosity modifier to the continuous phase. |
| Large droplet size | Improve homogenization to reduce droplet size. | |
| Weak interfacial film | Add electrolytes to the aqueous phase (for W/O emulsions). | |
| Grainy/Waxy Texture | Crystallization of components | Ensure adequate heating of all phases before emulsification and control the cooling rate. |
| Ingredient incompatibility | Evaluate and potentially modify the waxy components of the formulation. |
Experimental Protocols
Protocol 1: Evaluation of Emulsion Stability via Centrifugation
Objective: To accelerate the assessment of the physical stability of a this compound emulsion.
Methodology:
-
Prepare the emulsion according to the experimental formulation.
-
Fill a 15 mL centrifuge tube with 10 mL of the freshly prepared emulsion.
-
Place the tube in a centrifuge.
-
Centrifuge the sample at 3000 rpm for 30 minutes at room temperature.
-
After centrifugation, carefully remove the tube and visually inspect for any signs of phase separation, such as the formation of a cream layer, sedimentation, or coalescence.
-
Measure the height of any separated layer and express it as a percentage of the total height of the emulsion.
Protocol 2: Viscosity Measurement
Objective: To determine the viscosity of the this compound emulsion.
Methodology:
-
Ensure the emulsion has equilibrated to a constant temperature (e.g., 25°C) in a water bath.
-
Use a rotational viscometer with a spindle appropriate for the expected viscosity of the emulsion.
-
Gently immerse the spindle into the center of the emulsion, avoiding the introduction of air bubbles.
-
Allow the spindle to rotate at a constant speed (e.g., 20 rpm) for a set period (e.g., 60 seconds) to obtain a stable reading.
-
Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
-
Repeat the measurement three times and calculate the average viscosity.
Visualizations
Caption: Pathway of emulsion destabilization.
Caption: Troubleshooting workflow for phase separation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. microtrac.com [microtrac.com]
- 4. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. lesielle.com [lesielle.com]
Technical Support Center: Scale-Up of Diisostearyl Dimer Dilinoleate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of Diisostearyl Dimer Dilinoleate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for the synthesis of this compound?
A1: this compound is synthesized via an esterification reaction between dimer dilinoleic acid and isostearyl alcohol.[1] This reaction is typically catalyzed by an acid. The overall reaction is the formation of a diester with the elimination of water.
Q2: What are the critical starting materials and their typical purity requirements for this synthesis?
A2: The primary starting materials are Dimer Dilinoleic Acid and Isostearyl Alcohol. The purity of these reactants is crucial to minimize side reactions and ensure a high-quality final product.
| Starting Material | Recommended Purity | Potential Impurities to Monitor |
| Dimer Dilinoleic Acid | >95% | Monomeric fatty acids, trimer acids, residual catalysts from dimerization.[2][3] |
| Isostearyl Alcohol | >98% | Other long-chain alcohols, residual catalysts. |
Q3: Which catalysts are commonly used for the industrial-scale synthesis of this compound?
A3: For industrial-scale esterification of fatty acids, strong acid catalysts are typically employed. Common choices include:
-
Homogeneous Catalysts: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and widely used.[4][5]
-
Heterogeneous Catalysts: Solid acid catalysts like sulfonic acid resins (e.g., Amberlyst-15) and acid-activated clays (B1170129) (e.g., montmorillonite) are gaining traction due to easier separation from the product, reusability, and reduced waste generation.[5][6][7]
Q4: What are the general reaction conditions for this esterification?
A4: The reaction is typically carried out at elevated temperatures to drive the reaction forward and facilitate the removal of water.
| Parameter | Typical Range | Rationale |
| Temperature | 120°C - 240°C | Higher temperatures increase the reaction rate and aid in water removal.[8] The specific temperature depends on the catalyst and pressure. |
| Pressure | Atmospheric or Vacuum | Vacuum is often applied to facilitate the removal of water, which drives the equilibrium towards the product side. |
| Molar Ratio (Acid:Alcohol) | 1:2 to 1:2.2 | A slight excess of the alcohol can be used to ensure complete conversion of the dimer acid.[9] |
| Agitation | Continuous Stirring | Essential to ensure proper mixing of reactants and catalyst, and to improve heat and mass transfer. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Conversion/Incomplete Reaction | 1. Insufficient Catalyst: The amount of catalyst may not be adequate for the batch size. 2. Water Not Effectively Removed: The presence of water can inhibit the forward reaction due to equilibrium limitations. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and reduced reaction rates. | 1. Catalyst Optimization: Gradually increase the catalyst loading in small increments. For sulfuric acid, a concentration of 0.5-2% (w/w of dimer acid) is a common starting point. 2. Improve Water Removal: If operating at atmospheric pressure, consider applying a vacuum. Ensure the condenser and vacuum trap are functioning efficiently. A Dean-Stark apparatus can also be used.[10] 3. Increase Temperature: Gradually increase the reaction temperature within the recommended range while monitoring for side reactions. 4. Enhance Agitation: Increase the stirring speed to improve mixing. Ensure the impeller design is suitable for the reactor geometry and viscosity of the reaction mixture. |
| Darkening of Product Color | 1. High Reaction Temperature: Excessive heat can lead to thermal degradation of the reactants or product.[7] 2. Oxidation: Presence of oxygen at high temperatures can cause oxidative degradation. 3. Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that produce colored byproducts. | 1. Optimize Temperature: Lower the reaction temperature and potentially increase the reaction time or catalyst concentration to compensate. 2. Inert Atmosphere: Purge the reactor with an inert gas like nitrogen before and during the reaction. 3. Catalyst Selection: Consider using a milder or heterogeneous catalyst that may be less prone to causing color formation. |
| High Acid Value in Final Product | 1. Incomplete Reaction: The esterification has not gone to completion. 2. Hydrolysis during Work-up: The ester product may be hydrolyzing back to the acid and alcohol during the purification steps. | 1. Drive Reaction to Completion: Extend the reaction time, increase the temperature, or improve water removal. 2. Neutralization and Washing: After the reaction, neutralize the acid catalyst promptly with a base solution (e.g., sodium bicarbonate or sodium hydroxide). Follow with thorough water washes to remove residual salts and unreacted acid.[10] |
| Phase Separation Issues During Work-up | 1. Emulsion Formation: Vigorous mixing during the washing steps can lead to the formation of stable emulsions, especially if residual catalyst is present. 2. Incorrect Solvent Choice: The solvent used for extraction or washing may not be appropriate. | 1. Gentle Washing: Use gentle agitation during the washing steps. Adding a brine wash can help to break emulsions. 2. Solvent Selection: Use a non-polar organic solvent like heptane (B126788) or toluene (B28343) for extraction to ensure good separation from the aqueous phase. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound in a pilot-scale reactor.
-
Reactor Preparation:
-
Ensure the reactor is clean and dry.
-
Charge the reactor with Dimer Dilinoleic Acid (1.0 molar equivalent) and Isostearyl Alcohol (2.1 molar equivalents).
-
Begin agitation.
-
-
Inerting:
-
Purge the reactor with nitrogen for 30 minutes to remove oxygen.
-
Maintain a slow nitrogen blanket throughout the reaction.
-
-
Catalyst Addition:
-
Add the acid catalyst (e.g., 1% w/w sulfuric acid relative to the dimer acid).
-
-
Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 180-220°C).
-
Apply vacuum (e.g., 50-100 mbar) to continuously remove the water formed during the reaction.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is below a target specification (e.g., < 5 mg KOH/g).
-
-
Work-up:
-
Cool the reaction mixture to 80-90°C.
-
Slowly add a calculated amount of a neutralizing agent (e.g., 10% aqueous sodium bicarbonate) to neutralize the acid catalyst.
-
Perform several washes with hot water to remove residual salts.
-
Separate the aqueous layer.
-
-
Purification:
-
Dry the organic layer under vacuum to remove residual water.
-
If necessary, perform a filtration step to remove any solid impurities.
-
The final product can be further purified by distillation under high vacuum if required.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. digital.csic.es [digital.csic.es]
- 6. mdpi.com [mdpi.com]
- 7. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cir-safety.org [cir-safety.org]
- 9. projects.sare.org [projects.sare.org]
- 10. benchchem.com [benchchem.com]
"mitigating odor and color issues in DIISOSTEARYL DIMER DILINOLEATE production"
Welcome to the Technical Support Center for the production of Diisostearyl Dimer Dilinoleate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during synthesis and purification, with a focus on mitigating odor and color impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general production process for this compound?
A1: this compound is typically synthesized through a two-step process. First, unsaturated fatty acids, such as linoleic acid, undergo dimerization to form dilinoleic acid. This is often achieved through a catalytic process involving clays (B1170129) at high temperatures. The resulting dilinoleic acid is then esterified with isostearyl alcohol, usually in the presence of an acid catalyst, to produce the final diester.[1] Purification steps, such as distillation, are employed to remove impurities.
Q2: What are the primary causes of undesirable color in the final product?
A2: Off-color, typically a yellow or brownish hue, in this compound can stem from several factors. These include the presence of oxidized byproducts from the raw materials, thermal degradation during high-temperature processing, and residual catalyst.[2] The purity of the initial dilinoleic acid and isostearyl alcohol is also a critical factor.
Q3: What leads to the presence of off-odors in this compound?
A3: Odor issues in high molecular weight esters like this compound are generally due to the presence of volatile or semi-volatile impurities.[3][4] Common culprits include unreacted starting materials (isostearyl alcohol), residual solvents, and low molecular weight oxidation byproducts such as aldehydes and ketones, which can have strong, unpleasant smells.[2]
Q4: What are the recommended purification methods to improve color and odor?
A4: For high molecular weight esters, vacuum stripping or steam distillation is a highly effective method for deodorization, as it removes volatile impurities without requiring excessively high temperatures that could degrade the product.[2][5][6] To improve color, filtration through activated carbon or bleaching clays can be effective. Further purification can be achieved through techniques like thin-film or molecular distillation to separate the desired ester from non-volatile impurities and color bodies.[6]
Q5: What analytical techniques are used to assess the quality of this compound?
A5: A combination of analytical methods is used for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile and semi-volatile compounds that contribute to odor.[7][8] Color is typically measured using spectrophotometric methods and compared against standard color scales like APHA (Hazen) or Gardner.[9][10][11][12] Wet chemistry methods are used to determine parameters such as acid value and saponification value.
Troubleshooting Guides
Issue 1: Final Product has a Strong, Unpleasant Odor
This guide will help you diagnose and resolve issues related to off-odors in your this compound.
| Potential Cause | Diagnostic Test | Corrective Action |
| Residual Isostearyl Alcohol | GC-MS analysis to identify and quantify isostearyl alcohol. | Optimize esterification reaction conditions (e.g., stoichiometry, catalyst concentration) to ensure complete conversion. Improve purification efficiency, potentially by adjusting vacuum and temperature during distillation. |
| Oxidation Byproducts | GC-MS analysis to detect volatile aldehydes and ketones. | Use high-purity, low-peroxide value raw materials. During synthesis, maintain an inert atmosphere (e.g., nitrogen blanket) to prevent oxidation. Consider using antioxidants. |
| Residual Solvents | Headspace GC-MS analysis. | Ensure complete removal of any solvents used during processing through efficient vacuum stripping. |
| Hydrolysis | Test for an increase in acid value. | Ensure the final product is stored in anhydrous conditions to prevent the reverse esterification reaction, which can release odorous carboxylic acids.[4] |
Issue 2: Final Product is Darker than Expected (High Color)
This guide addresses common causes of and solutions for off-color in your this compound.
| Potential Cause | Diagnostic Test | Corrective Action |
| Thermal Degradation | Visual inspection for charring or darkening after high-temperature steps. | Reduce reaction and distillation temperatures where possible. Minimize the residence time at high temperatures, for example, by using thin-film or short-path distillation.[6] |
| Raw Material Impurities | Spectrophotometric color analysis (e.g., APHA) of incoming dilinoleic acid and isostearyl alcohol. | Source higher purity raw materials with lower color values. Consider a pre-treatment step for raw materials, such as carbon filtration. |
| Residual Catalyst | In-process monitoring of catalyst removal. | Ensure complete filtration and washing steps to remove all traces of the esterification catalyst. |
| Oxidation | Peroxide value testing of the final product. | As with odor control, use an inert atmosphere during production and consider the addition of antioxidants. |
Experimental Protocols
Protocol 1: Color Measurement using APHA/Hazen Scale
Objective: To quantify the yellowness of this compound using the APHA/Hazen color scale.
Methodology:
-
Instrumentation: Use a calibrated spectrophotometer or a dedicated colorimeter.
-
Sample Preparation: Ensure the sample is clear and free of suspended solids. If necessary, filter the sample through a 0.45 µm filter.
-
Measurement:
-
Set the instrument to measure APHA/Hazen color, which typically uses a specific wavelength (e.g., 456 nm) for absorbance measurement and a reference wavelength.[10]
-
Use a cuvette with a defined path length (e.g., 30 mm).[10]
-
Calibrate the instrument with deionized water as the zero point and certified APHA/Hazen standards (e.g., 100, 250, 500 PtCo units).[10]
-
Measure the absorbance of the sample and correlate it to the APHA color value using the calibration curve.
-
Data Presentation:
| Sample ID | Visual Appearance | APHA Color Value (PtCo) | Acceptance Criteria |
| Batch A-001 | Light Yellow | 150 | < 200 |
| Batch B-002 | Pale Yellow | 80 | < 200 |
| Batch C-003 | Yellow-Brown | 350 | FAILED |
Protocol 2: Analysis of Volatile Odorous Compounds by GC-MS
Objective: To identify and semi-quantify volatile impurities in this compound that may contribute to off-odors.
Methodology:
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Sample Preparation (Headspace Analysis):
-
Accurately weigh a sample of the ester into a headspace vial.
-
Seal the vial and incubate at a controlled temperature (e.g., 80-120°C) for a set time to allow volatile compounds to partition into the headspace.
-
Use a gas-tight syringe to inject a sample of the headspace gas into the GC inlet.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or mid-polar capillary column suitable for separating volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to elute all compounds.
-
MS Parameters: Scan in a mass range of m/z 35-400.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST).
-
Semi-quantify by comparing the peak areas of the identified impurities to an internal standard or by relative peak area percentage.
-
Visualizations
Caption: Production workflow for this compound.
Caption: Troubleshooting logic for odor and color issues.
References
- 1. cir-safety.org [cir-safety.org]
- 2. Deodorizing - IncBio [incbio.com]
- 3. quora.com [quora.com]
- 4. Esters | Research Starters | EBSCO Research [ebsco.com]
- 5. US7670634B2 - Method for vacuum stripping of oils and fats - Google Patents [patents.google.com]
- 6. vta-process.de [vta-process.de]
- 7. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.hach.com [cdn.hach.com]
- 10. APHA Color Monitoring [process-insights.com]
- 11. APHA Color System: A Measurement of Liquid Purity | HunterLab | HunterLab [hunterlab.com]
- 12. What is Hazen color/PT-Co/APHA? how to measure? - chnspec.net [chnspec.net]
Technical Support Center: Synthesis of Diisostearyl Dimer Dilinoleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diisostearyl dimer dilinoleate. The information focuses on the critical impact of catalyst choice on product purity and reaction efficiency.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Reaction | Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature for the chosen catalyst. Monitor reaction progress by measuring the acid value of the mixture at regular intervals.[1] |
| Increase Molar Ratio of Isostearyl Alcohol: A slight excess of the alcohol can shift the reaction equilibrium towards the product side.[2] | |
| Inefficient Water Removal: Water is a byproduct of the esterification reaction and its presence can inhibit the forward reaction.[2][3] For homogeneous catalysts, use a Dean-Stark apparatus or a vacuum to remove water. For heterogeneous and enzymatic catalysts, consider adding molecular sieves to the reaction mixture. | |
| Catalyst Deactivation | Homogeneous Acid Catalysts (p-TSA, H₂SO₄): These catalysts can be neutralized by basic impurities in the reactants. Ensure high-purity starting materials. |
| Heterogeneous Acid Catalysts (e.g., Amberlyst-15): The catalyst pores can become blocked. Wash the catalyst with a suitable solvent before use. Catalyst deactivation can also occur due to water.[4] | |
| Enzymatic Catalysts (Lipases): Enzymes are sensitive to temperature and pH. Operate within the recommended range for the specific lipase (B570770). Certain solvents can also denature the enzyme.[5] |
Issue 2: High Impurity Levels in the Final Product
Primary Impurities: The most common impurities are unreacted dilinoleic acid and isostearyl alcohol.[6][7][8]
Troubleshooting Steps:
-
Optimize Catalyst Loading: An insufficient amount of catalyst can lead to an incomplete reaction, leaving high levels of unreacted starting materials. Conversely, an excessive amount of a strong acid catalyst can sometimes promote side reactions.
-
Ensure Efficient Water Removal: As with low yield, the presence of water can lead to an equilibrium mixture with significant amounts of unreacted acid and alcohol.[2][3]
-
Post-Reaction Purification:
-
Neutralization and Washing: For reactions using homogeneous acid catalysts, a post-reaction wash with a weak base (e.g., sodium bicarbonate solution) is necessary to remove the catalyst and any remaining acidic impurities. This is typically followed by washing with water to remove any residual salts.[9]
-
Filtration: For heterogeneous catalysts like Amberlyst-15, the catalyst can be easily removed by filtration at the end of the reaction.[10]
-
Vacuum Distillation: Unreacted isostearyl alcohol and other volatile impurities can be removed by applying a vacuum at an elevated temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the synthesis of this compound?
A1: The synthesis is an esterification reaction, and several types of catalysts can be employed:
-
Homogeneous Acid Catalysts: p-Toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are commonly used due to their low cost and high activity.[1][11]
-
Heterogeneous Acid Catalysts: Solid acid catalysts like Amberlyst-15, a sulfonic acid-functionalized resin, offer the advantage of easy separation from the reaction mixture.[4][10][12][13][14][15][16][17]
-
Enzymatic Catalysts: Lipases, such as Novozym 435, can be used for a more selective and milder reaction, which can lead to higher purity products.[5][18][19][20][21]
Q2: How does the choice of catalyst affect the purity of the final product?
A2: The catalyst choice has a significant impact on the impurity profile:
-
Homogeneous Acid Catalysts: While effective, these strong acids can sometimes promote side reactions, such as dehydration of the alcohol or ether formation, especially at higher temperatures.[6] The catalyst must also be completely removed through neutralization and washing steps to avoid contamination of the final product.
-
Heterogeneous Acid Catalysts: These catalysts can reduce the likelihood of certain side reactions and are easily removed by filtration, leading to a cleaner crude product.[10]
-
Enzymatic Catalysts: Lipases are highly selective and operate under milder conditions, which typically results in fewer byproducts and a higher purity final product.[5][19]
Q3: What are the typical reaction conditions for this compound synthesis?
A3: Reaction conditions vary depending on the catalyst:
-
Homogeneous and Heterogeneous Acid Catalysts: Temperatures typically range from 120°C to 180°C. A vacuum or inert gas sparge is often used to remove the water produced during the reaction.
-
Enzymatic Catalysts: These reactions are generally run at lower temperatures, typically between 40°C and 70°C, to avoid denaturation of the enzyme.
Q4: How can I monitor the progress of the esterification reaction?
A4: The most common method is to monitor the acid value of the reaction mixture over time. A decreasing acid value indicates the consumption of the dilinoleic acid and the formation of the ester. The reaction is considered complete when the acid value stabilizes at a low level.
Q5: What analytical techniques are suitable for determining the purity of this compound?
A5: Gas chromatography (GC) with a flame ionization detector (FID) is a common technique for analyzing the purity of esters.[22][23] Due to the high molecular weight of this compound, a high-temperature capillary column is required. It is important to note that direct GC analysis of such a large molecule can be challenging.[24][25] High-performance liquid chromatography (HPLC) with an appropriate detector can also be a suitable method.
Quantitative Data Summary
The following table summarizes the expected performance of different catalyst types for the synthesis of this compound. The values are based on general principles of esterification of long-chain fatty acids and may require optimization for this specific synthesis.
| Catalyst Type | Typical Purity | Reaction Temperature | Reaction Time | Catalyst Removal | Potential Side Reactions |
| p-Toluenesulfonic Acid | Good to High | 120-160°C | 4-8 hours | Neutralization/Wash | Alcohol dehydration, ether formation |
| Sulfuric Acid | Good | 120-160°C | 4-8 hours | Neutralization/Wash | Darker product color, more side reactions |
| Amberlyst-15 | High | 120-150°C | 6-12 hours | Filtration | Alcohol etherification |
| Immobilized Lipase | Very High | 40-70°C | 24-72 hours | Filtration | Minimal |
Experimental Protocols
General Protocol for Homogeneous Acid Catalysis (p-TSA)
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser, charge dilinoleic acid and isostearyl alcohol (typically a 1:2.1 to 1:2.3 molar ratio).
-
Catalyst Addition: Add p-toluenesulfonic acid (typically 0.1-0.5% by weight of the reactants).
-
Reaction: Heat the mixture to 140-160°C with stirring under a slow nitrogen sparge. Collect the water of reaction in the Dean-Stark trap.
-
Monitoring: Periodically take samples to measure the acid value. The reaction is complete when the acid value is below a target specification (e.g., < 1 mg KOH/g).
-
Catalyst Removal: Cool the reaction mixture. Neutralize the catalyst with a stoichiometric amount of a weak base (e.g., 5% sodium bicarbonate solution).
-
Purification: Wash the organic layer with water until the washings are neutral. Remove any remaining water and unreacted alcohol under vacuum.
General Protocol for Heterogeneous Acid Catalysis (Amberlyst-15)
-
Catalyst Preparation: Wash the Amberlyst-15 resin with a suitable solvent (e.g., isopropanol) and dry it before use.
-
Reactant Charging: Charge dilinoleic acid, isostearyl alcohol, and the dried Amberlyst-15 (typically 5-15% by weight of the reactants) into the reaction vessel.
-
Reaction: Heat the mixture to 120-150°C with vigorous stirring. Apply a vacuum to remove the water of reaction.
-
Monitoring: Monitor the reaction by measuring the acid value.
-
Catalyst Removal: Once the reaction is complete, cool the mixture and filter to remove the catalyst. The catalyst can often be regenerated and reused.
-
Purification: Remove unreacted alcohol under vacuum.
General Protocol for Enzymatic Catalysis (Immobilized Lipase)
-
Reactant Charging: In a suitable reaction vessel, combine dilinoleic acid, isostearyl alcohol, and the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of reactants). Molecular sieves can be added to remove water.
-
Reaction: Heat the mixture to 50-60°C with gentle agitation.
-
Monitoring: Monitor the reaction by measuring the acid value over a period of 24-72 hours.
-
Catalyst Removal: After the reaction, remove the enzyme by filtration. The enzyme can often be washed and reused.
-
Purification: Remove unreacted alcohol under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. xb.haut.edu.cn [xb.haut.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Lipase-Catalyzed Synthesis, Properties Characterization, and Application of Bio-Based Dimer Acid Cyclocarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cir-safety.org [cir-safety.org]
- 10. Chemistry of Dimer Acid Production from Fatty Acids and the Structure–Property Relationships of Polyamides Made from These Dimer Acids [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Esterification of Levulinic Acid with Different Alcohols Using Mesoporous Stannosilicates As the Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Lipase-catalyzed esterification of 2-monoricinolein for 1,2 (2,3)-diricinolein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. agilent.com [agilent.com]
- 23. agilent.com [agilent.com]
- 24. High molecular weight compound analysis using GC-ECD - Chromatography Forum [chromforum.org]
- 25. gcms.cz [gcms.cz]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Diisostearyl Dimer Dilinoleate Analysis
For researchers, scientists, and drug development professionals, the robust analysis of cosmetic ingredients is paramount to ensuring product quality and safety. Diisostearyl Dimer Dilinoleate, a large and hydrophobic ester, presents unique analytical challenges. This guide provides an objective comparison of potential analytical techniques, focusing on High-Performance Liquid Chromatography (HPLC) and its alternatives, supported by generalized experimental protocols and validation parameters.
The analysis of this compound is complicated by its high molecular weight and non-polar nature. These characteristics can lead to poor solubility in common HPLC mobile phases, strong retention on reversed-phase columns, and potential for peak broadening, making method development and validation a complex task. This guide explores suitable analytical approaches and outlines the necessary steps for robust method validation.
Comparison of Analytical Techniques
While HPLC is a cornerstone of analytical chemistry, the specific properties of this compound necessitate the consideration of alternative and complementary techniques. The following tables compare HPLC with Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) and Supercritical Fluid Chromatography (SFC) for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Supercritical Fluid Chromatography (SFC) |
| Principle of Separation | Partitioning based on polarity differences between the analyte, stationary phase, and mobile phase. | Separation based on the hydrodynamic volume (size) of the molecule in solution. | Partitioning behavior in a mobile phase of supercritical fluid (typically CO2) with organic modifiers. |
| Suitability for this compound | Challenging due to high hydrophobicity and large molecular size, potentially leading to strong column retention and poor peak shape. | Well-suited for determining molecular weight distribution and purity of large molecules. | A promising alternative due to the low viscosity and high diffusivity of supercritical fluids, which can improve analysis speed and efficiency for non-polar compounds. |
| Detector Compatibility | UV-Vis (if chromophore is present or derivatization is performed), Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS). | RI, ELSD, Multi-Angle Light Scattering (MALS), MS. | UV-Vis, ELSD, MS. |
| Typical Mobile Phase | Organic solvents (e.g., acetonitrile, methanol) and water mixtures. | Organic solvents compatible with the polymer and column packing (e.g., tetrahydrofuran, toluene). | Supercritical CO2 with organic modifiers (e.g., methanol, ethanol). |
| Analysis Time | Can be lengthy due to strong retention. | Typically faster for molecular weight distribution analysis. | Generally faster than HPLC due to lower mobile phase viscosity. |
Performance Comparison
| Performance Metric | HPLC | GPC/SEC | SFC |
| Specificity | High, can separate isomers and related substances if method is optimized. | Primarily separates based on size, may not resolve structurally similar compounds of the same size. | Can offer unique selectivity compared to HPLC, potentially resolving challenging separations. |
| Linearity | Good, typically high correlation coefficients (R² > 0.99) can be achieved. | Dependent on detector response, generally good for concentration determination. | Good linearity is achievable with appropriate detector selection. |
| Accuracy & Precision | High accuracy and precision are achievable with a validated method. | Good for determining molecular weight averages and distribution. | Capable of high accuracy and precision. |
| Robustness | Method performance can be sensitive to changes in mobile phase composition, temperature, and column chemistry. | Generally robust for size-based separations. | Can be sensitive to pressure and temperature fluctuations, requiring precise instrument control. |
Experimental Protocols
Due to the lack of a specific, validated HPLC method in the public domain for this compound, a generalized protocol for the validation of an HPLC method is provided below, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines. This protocol can be adapted and optimized for the specific analysis.[1][2][3][4]
General HPLC Method Validation Protocol
1. System Suitability:
-
Objective: To ensure the chromatographic system is performing adequately.
-
Procedure: Inject a standard solution of this compound multiple times (e.g., n=6).
-
Acceptance Criteria: Relative standard deviation (RSD) of peak area and retention time should be within acceptable limits (e.g., <2%). Theoretical plates, tailing factor, and resolution (if other components are present) should also be monitored.
2. Specificity:
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure: Analyze blank samples (matrix without analyte), placebo samples (formulation without the active ingredient), and samples spiked with potential impurities or degradation products.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound.
3. Linearity:
-
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50-150% of the expected sample concentration). Plot the peak area response against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be > 0.99.
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate.
-
Acceptance Criteria: The mean recovery should be within an acceptable range (e.g., 98-102%).
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for the replicate measurements should be within acceptable limits (e.g., <2%).
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in parameters such as mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the validation of an HPLC method.
Caption: Workflow for HPLC Method Validation.
References
A Comparative Analysis of DIISOSTEARYL DIMER DILINOLEATE and Other Emollients for Advanced Dermatological and Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
In the landscape of dermatological and cosmetic formulation, the selection of an appropriate emollient is paramount to achieving desired product efficacy, stability, and consumer acceptance. This guide provides an objective comparison of DIISOSTEARYL DIMER DILINOLEATE, a high molecular weight ester, against a range of other commonly utilized emollients. The following analysis is supported by established experimental methodologies to provide a comprehensive resource for formulation scientists.
This compound is the diester of isostearyl alcohol and dilinoleic acid.[1] It primarily functions as a skin-conditioning agent with occlusive properties, meaning it forms a barrier on the skin's surface to slow down water loss.[1] This ingredient is noted for its rich, waxy feel and is often used in leave-on formulations like lipsticks and eye shadows.[2][3]
Comparative Performance Data
The performance of an emollient is multi-faceted, encompassing its ability to moisturize, its physical interaction with the skin surface, and the sensory experience it provides. The following tables summarize key performance indicators for this compound and other classes of emollients.
Table 1: Moisturizing Efficacy
| Emollient Class | Example(s) | Transepidermal Water Loss (TEWL) Reduction | Skin Hydration (Corneometry) Increase | Mechanism of Action |
| High M.W. Ester | This compound | High | Moderate | Occlusive [1] |
| Hydrocarbon | Petrolatum, Mineral Oil | Very High (Petrolatum can reduce TEWL by >98%)[4] | High | Occlusive[5] |
| Silicone | Dimethicone, Cyclopentasiloxane | Moderate (20-30% reduction)[4] | Low to Moderate | Occlusive, Film-Forming |
| Fatty Alcohol | Octyldodecanol | Low to Moderate | Low | Emollient, Thickener |
| Plant-derived Hydrocarbon | Squalane | Medium | Medium | Emollient, Occlusive |
| Low M.W. Ester | Isopropyl Myristate | Low | Low | Spreading Agent, Emollient |
Table 2: Physical & Sensory Properties
| Emollient Class | Example(s) | Spreadability | Residue | Sensory Profile |
| High M.W. Ester | This compound | Medium [6] | High | Rich, Waxy [2] |
| Hydrocarbon | Petrolatum, Mineral Oil | Low to Medium | High | Greasy, Heavy |
| Silicone | Dimethicone, Cyclopentasiloxane | High | Low | Light, Silky, Non-greasy |
| Fatty Alcohol | Octyldodecanol | Medium | Medium | Waxy, Substantive |
| Plant-derived Hydrocarbon | Squalane | Medium-High | Low | Light, Non-greasy |
| Low M.W. Ester | Isopropyl Myristate | High | Low | Dry, Non-tacky |
Experimental Protocols
The data presented in this guide is predicated on standardized in-vivo and in-vitro experimental methodologies. Detailed protocols for the key experiments are outlined below to facilitate reproducibility and further research.
Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the rate of water evaporation from the skin as an indicator of skin barrier function. A lower TEWL value after emollient application indicates better occlusivity.
Methodology:
-
Subject Acclimatization: Subjects are acclimatized in a controlled environment (21 ± 2.5°C and 48 ± 6% relative humidity) for at least 30 minutes prior to measurement.[7]
-
Baseline Measurement: A baseline TEWL reading is taken on a designated area of the volar forearm using a Tewameter® (or similar open-chamber evaporimeter).[7]
-
Product Application: A standardized amount of the emollient (e.g., 2 mg/cm²) is applied to the test area.
-
Post-Application Measurements: TEWL readings are taken at specified time intervals (e.g., 1, 2, 4, and 24 hours) after product application.[8]
-
Data Analysis: The percentage reduction in TEWL from baseline is calculated to determine the occlusive effect of the emollient.
Corneometry for Skin Hydration
Objective: To measure the hydration level of the stratum corneum. An increase in Corneometer® units indicates improved skin hydration.
Methodology:
-
Subject Acclimatization: Subjects are acclimatized in a controlled environment as per the TEWL protocol.[9]
-
Baseline Measurement: A baseline skin hydration measurement is taken on a designated area of the volar forearm using a Corneometer®.[10]
-
Product Application: A standardized amount of the emollient is applied to the test area.
-
Post-Application Measurements: Skin hydration readings are taken at specified time intervals after product application.[10]
-
Data Analysis: The increase in arbitrary units (AU) from baseline is calculated to determine the moisturizing efficacy of the emollient. Skin hydration levels can be categorized as follows: under 30 AU – very dry, 30-45 AU – dry, and over 45 AU – sufficiently hydrated.[9]
Quantitative Descriptive Analysis (QDA) for Sensory Evaluation
Objective: To quantitatively assess and compare the sensory attributes of different emollients upon application.
Methodology:
-
Panelist Training: A panel of 10-15 trained individuals is calibrated to identify and rate the intensity of specific sensory attributes using reference standards.[2]
-
Sample Preparation: Emollients are presented in standardized, coded containers to blind the panelists.
-
Application Procedure: A precise amount of each emollient is applied to a designated area on the forearm in a standardized manner.[2]
-
Attribute Evaluation: Panelists evaluate a predefined list of sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness) at specific time points.[2][11]
-
Data Scaling and Analysis: Panelists rate each attribute on a structured line scale (e.g., 0 to 100). The data is then statistically analyzed to generate a sensory profile for each emollient.[12][13]
Visualized Workflows and Pathways
To further elucidate the experimental processes and the mechanism of action of occlusive emollients, the following diagrams are provided.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. benchchem.com [benchchem.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Emollients, Occlusives, & Humectants | Moisturizers Explained. | Science Becomes Her [sciencebecomesher.com]
- 5. Emollient treatment of atopic dermatitis: latest evidence and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulprospector.com [ulprospector.com]
- 7. Directional assessment of the skin barrier function in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Descriptive Analysis [sensorysociety.org]
A Comparative Guide to Skin Occlusion: Diisostearyl Dimer Dilinoleate vs. Petrolatum
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin occlusive properties of Diisostearyl Dimer Dilinoleate and Petrolatum. The information is intended for researchers, scientists, and drug development professionals seeking to understand the performance and mechanisms of these two common occlusive agents in dermatological and cosmetic formulations.
Introduction to Occlusive Agents and Skin Barrier Function
The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier against exogenous threats and prevents excessive transepidermal water loss (TEWL). Occlusive agents are integral to many topical formulations, designed to form a hydrophobic film on the skin's surface. This film reduces TEWL, thereby increasing the hydration of the stratum corneum, which is crucial for maintaining its integrity and flexibility. An effective occlusive can accelerate barrier repair, improve skin texture, and enhance the penetration of certain active ingredients.
Petrolatum has long been the gold standard for skin occlusion, recognized for its high efficacy in preventing water loss. This compound , a high molecular weight ester, is a more modern alternative, often favored for its distinct sensory properties. This guide will delve into a comparative analysis of these two ingredients, supported by available experimental data and methodologies.
Physicochemical and Occlusive Properties
| Property | This compound | Petrolatum |
| Chemical Class | High Molecular Weight Ester | Hydrocarbon (mixture of mineral oils and waxes) |
| Origin | Synthetic or vegetable-derived | Petroleum-derived |
| Molecular Structure | Large, branched-chain ester | Complex mixture of long-chain, branched, and cyclic alkanes |
| Reported TEWL Reduction | Data not available. As a large, branched-chain ester, it is expected to have good film-forming and occlusive properties, though likely less occlusive than Petrolatum. | Up to 99%[1] |
| Mechanism of Action | Forms a film on the skin surface, slowing water evaporation.[2][3] | Forms a semi-occlusive film and permeates the stratum corneum interstices, replacing intercellular bilayers.[4] |
| Skin Feel | Non-greasy, smooth, and non-tacky.[2] | Can be perceived as greasy and heavy. |
| Effect on Barrier Repair | Expected to support barrier function by increasing hydration. | Accelerates barrier recovery.[4] |
Experimental Protocols for Evaluating Skin Occlusion
Accurate and reproducible assessment of an ingredient's occlusive properties is essential for claim substantiation and formulation development. The following are standard methodologies used to quantify the effects of occlusive agents on skin barrier function.
In Vivo Measurement of Transepidermal Water Loss (TEWL)
This is the most common non-invasive method to assess the skin's barrier function in vivo.
Objective: To quantify the rate of water vapor evaporating from the skin surface, providing a direct measure of the skin's barrier integrity.
Apparatus: An evaporimeter with an open-chamber probe (e.g., Tewameter®) is widely used.[5][6]
Protocol:
-
Subject Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (typically 20-22°C and 40-60% RH) for at least 30 minutes prior to measurements.[6]
-
Baseline Measurement: Baseline TEWL readings are taken from designated test sites on the volar forearm.
-
Product Application: A standardized amount of the test material (e.g., 2 mg/cm²) is applied to the designated test area. A control site is left untreated.
-
Post-Application Measurements: TEWL measurements are taken at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: The percentage reduction in TEWL is calculated relative to the baseline and/or the untreated control site.
In Vitro Occlusion Test using Franz Diffusion Cells
This method provides a controlled environment to assess the occlusive properties of a substance.
Objective: To measure the reduction in water vapor transmission through a membrane after the application of a test material.
Apparatus: Vertical Franz diffusion cells.[7][8][9][10]
Protocol:
-
Membrane Preparation: A synthetic membrane (e.g., cellulose (B213188) acetate) or excised human/animal skin is mounted between the donor and receptor chambers of the Franz cell.
-
Receptor Chamber: The receptor chamber is filled with a receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) with continuous stirring.[8]
-
Test Substance Application: A known quantity of the test substance is applied evenly to the surface of the membrane in the donor chamber.
-
Water Loss Measurement: The entire Franz cell apparatus is weighed at baseline and at various time points (e.g., 6, 12, 24, 48, and 72 hours) to determine the amount of water lost through the membrane. A cell with an untreated membrane serves as a control.
-
Data Analysis: The occlusion factor (F) is calculated using the following formula: F = [(A - B) / A] * 100 Where A is the water loss from the untreated membrane, and B is the water loss from the treated membrane.
Mechanism of Action and Signaling Pathways
Occlusive agents primarily function by creating a physical barrier to water evaporation. However, recent studies have revealed more complex biological interactions with the epidermis.
General Mechanism of Occlusive Agents
By reducing TEWL, occlusive agents increase the water content in the stratum corneum. This increased hydration has several downstream effects that contribute to improved barrier function and overall skin health. The increased hydration can normalize keratinocyte differentiation and lipid synthesis, which may be impaired in dry or compromised skin.
Specific Molecular Effects of Petrolatum
Beyond its physical occlusive properties, petrolatum has been shown to actively modulate epidermal gene expression. Studies have demonstrated that the application of petrolatum can upregulate the expression of key proteins involved in skin barrier function and defense.
Conclusion
Petrolatum remains the benchmark for skin occlusion, offering a high degree of TEWL reduction and demonstrating beneficial effects on epidermal gene expression related to barrier function. Its primary drawback lies in its less desirable sensory profile.
This compound presents a viable alternative, particularly when formulation aesthetics are a key consideration. While it is categorized as an occlusive agent that forms a protective barrier on the skin, its efficacy in TEWL reduction is likely lower than that of petrolatum. As a large, branched-chain ester, it provides a smooth, non-greasy feel, making it a suitable choice for cosmetic and dermatological products where patient compliance and sensory experience are paramount.
The selection between these two agents will ultimately depend on the specific goals of the formulation, balancing the need for high occlusion with the desired sensory characteristics of the final product. Further quantitative studies directly comparing the occlusive properties of this compound and other novel esters to petrolatum are warranted to provide a more complete understanding of their relative performance.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of the Epidermis and the Mechanism of Action of Occlusive Dressings in Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occlusive therapy in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Effects of petrolatum on stratum corneum structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tewameter probe TM HEX- Global TEWL Measuring probe | MEDELINK [medelink.ca]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. aurigaresearch.com [aurigaresearch.com]
A Comparative Performance Analysis of Diisostearyl Dimer Dilinoleate and Other Synthetic Esters in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the realm of topical and transdermal drug delivery, the choice of excipients is paramount to formulation success. Synthetic esters are a cornerstone of many formulations, acting as emollients, solubilizers, and penetration enhancers. This guide provides an objective comparison of the performance of Diisostearyl Dimer Dilinoleate against other commonly used synthetic esters, supported by available experimental data and scientific principles.
While direct comparative studies on the drug delivery performance of this compound are limited in publicly available literature, this guide synthesizes existing data on its physicochemical properties and the performance of other synthetic esters to provide a comprehensive overview for formulation scientists.
Executive Summary
This compound is a high molecular weight ester known for its excellent emollient and occlusive properties.[1][2][3] Its large molecular size and lipophilic nature suggest it is likely to reside in the upper layers of the stratum corneum, forming a barrier that can reduce transepidermal water loss and potentially influence the permeation of co-administered drugs.[2] In contrast, smaller synthetic esters like Isopropyl Myristate and Ethyl Oleate are well-documented penetration enhancers that can fluidize the stratum corneum lipids to facilitate drug transport into deeper skin layers. The selection of an appropriate ester is therefore a critical decision based on the desired drug delivery profile—be it for surface action, localized dermal delivery, or systemic absorption.
Data Presentation: Comparative Performance Metrics
The following tables summarize the physicochemical properties and performance characteristics of this compound and other representative synthetic esters.
Table 1: Physicochemical Properties of Selected Synthetic Esters
| Property | This compound | Isopropyl Myristate (IPM) | Ethyl Oleate |
| INCI Name | This compound | Isopropyl Myristate | Ethyl Oleate |
| Molecular Weight ( g/mol ) | ~1066[4] | 270.45 | 296.49 |
| Appearance | Clear to slightly hazy yellow liquid/semi-solid[1][5] | Colorless, oily liquid | Colorless to pale yellow liquid |
| Solubility in Water | Insoluble[6] | Practically insoluble | Insoluble |
| Lipophilicity (LogP) | High (estimated LogP of 17.7 for a related compound)[6] | ~7.8 | ~8.6 |
Table 2: Performance in Drug Delivery (Based on Available Data and Inferences)
| Performance Metric | This compound | Isopropyl Myristate (IPM) | Ethyl Oleate |
| Drug Solubility | Expected to be a good solvent for lipophilic drugs due to its non-polar nature. However, quantitative data is not readily available. | Good solvent for many lipophilic drugs. | Good solvent for a wide range of lipophilic drugs. |
| Skin Permeation Enhancement | Likely to act as an occlusive agent, which can increase skin hydration and indirectly enhance the permeation of some drugs. Its large molecular size may limit its ability to directly fluidize stratum corneum lipids.[2] | Well-documented penetration enhancer. Increases the fluidity of stratum corneum lipids.[7] | Known penetration enhancer. Interacts with and disrupts the ordered structure of stratum corneum lipids. |
| Formulation Stability | Good oxidative stability is expected due to its saturated nature. Can contribute to the physical stability of emulsions. | Generally stable but can be prone to hydrolysis under extreme pH conditions. | Prone to oxidation due to its unsaturated nature, may require antioxidants in the formulation. |
| Cytotoxicity | Low cytotoxicity reported in cosmetic safety assessments. Not found to be a skin or eye irritant in animal studies.[6] | Generally considered safe for topical use, but can be comedogenic at high concentrations. | Generally regarded as safe for topical application. |
Experimental Protocols
Determination of Drug Solubility in Esters
A standard method for determining the equilibrium solubility of a drug in a synthetic ester is the shake-flask method.[8][9]
Protocol:
-
Add an excess amount of the active pharmaceutical ingredient (API) to a known volume of the synthetic ester in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent and analyze the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The experiment should be performed in triplicate to ensure reproducibility.
In Vitro Skin Permeation Study using Franz Diffusion Cells
The Franz diffusion cell is the gold standard for in vitro skin permeation testing.[10][11][12]
Protocol:
-
Skin Preparation: Excised human or animal (e.g., porcine) skin is used. The subcutaneous fat is removed, and the skin is cut to an appropriate size to fit the Franz diffusion cell.
-
Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Phase: The receptor chamber is filled with a suitable receptor medium (e.g., phosphate-buffered saline, sometimes with a solubilizing agent to maintain sink conditions), and the temperature is maintained at 32°C to mimic physiological skin temperature. The receptor medium is continuously stirred.
-
Dosing: A precise amount of the test formulation containing the drug and the synthetic ester is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor medium.
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method (e.g., HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve. The permeability coefficient (Kp) can also be determined.
Mandatory Visualization
Caption: Experimental workflows for performance evaluation.
Caption: Influence of ester properties on performance.
Conclusion
The selection of a synthetic ester for a topical or transdermal drug delivery system is a multifaceted decision that requires careful consideration of the drug's physicochemical properties and the desired therapeutic outcome.
-
This compound , with its large molecular size and high lipophilicity, is an excellent emollient and occlusive agent.[1][2][3] Its role in drug delivery is likely to be indirect, through enhancing skin hydration and potentially acting as a reservoir for lipophilic drugs in the stratum corneum. It is a suitable candidate for formulations where a protective barrier is desired and for drugs intended for action within the superficial layers of the skin. Its low toxicity profile makes it a safe choice for cosmetic and dermatological products.[6]
-
Shorter-chain synthetic esters , such as Isopropyl Myristate and Ethyl Oleate , are well-established as effective penetration enhancers.[7] They can significantly increase the flux of various drugs across the skin by disrupting the lipid barrier of the stratum corneum. These esters are preferred when the goal is to deliver the drug to the viable epidermis, dermis, or into the systemic circulation.
For optimal formulation development, it is recommended to conduct experimental studies to determine the solubility of the target drug in a range of synthetic esters and to perform in vitro skin permeation studies to quantify the impact of the chosen ester on the drug's delivery profile.
References
- 1. lesielle.com [lesielle.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. lesielle.com [lesielle.com]
- 4. This compound | C72H136O4 | CID 71587394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of pH and organic ester penetration enhancers on skin permeation kinetics of terbutaline sulfate from pseudolatex-type transdermal delivery systems through mouse and human cadaver skins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating Skin Barrier Function: Diisostearyl Dimer Dilinoleate and Alternative Emollients
For Researchers, Scientists, and Drug Development Professionals
Introduction to Skin Barrier Function and Emollients
The skin barrier, primarily located in the stratum corneum, is essential for preventing excessive transepidermal water loss (TEWL) and protecting the body from external aggressors. Emollients are crucial in cosmetic and dermatological formulations for their ability to soften, soothe, and hydrate (B1144303) the skin by reinforcing this barrier. Their efficacy is primarily evaluated by measuring their impact on TEWL and skin hydration levels.
Diisostearyl Dimer Dilinoleate is a diester of isostearyl alcohol and dilinoleic acid that functions as a skin-conditioning agent.[1][2] It forms a barrier on the skin's surface, which helps to slow down water loss and gives the skin a soft and smooth appearance.[2] While clinical studies have confirmed its safety for use in cosmetics and personal care products, quantitative data on its specific impact on TEWL and skin hydration is not widely published.[3][4]
This guide will focus on the available quantitative data for well-established emollients—Petrolatum, Lanolin, and Shea Butter—to provide a comparative framework for evaluating skin barrier function.
Quantitative Data on Emollient Performance
The following table summarizes the performance of common emollients in improving skin barrier function, based on available experimental data.
| Emollient | Transepidermal Water Loss (TEWL) Reduction | Skin Hydration Improvement | Key Findings & Citations |
| Petrolatum | >98% | Forms an occlusive barrier that significantly increases skin hydration. | Petrolatum is highly effective at reducing TEWL, creating a nearly impermeable barrier that locks in moisture.[3][5] |
| Lanolin | 20-30% | Known for its emollient properties that soothe and soften dry skin. | Lanolin is an effective occlusive moisturizer that can reduce water loss from the skin by 20 to 30 percent.[6][7] |
| Shea Butter | 37.8% (after 24 hours) | 58% increase (after 24 hours) | Shea butter has been shown to significantly decrease TEWL and increase skin hydration, attributed to its rich fatty acid profile.[4][8] |
| This compound | Data not available | Data not available | Functions as an occlusive skin-conditioning agent, forming a barrier to slow water loss from the skin.[1][2] |
Note: The data presented is compiled from various studies and may not be from direct head-to-head comparisons.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of skin barrier function. The following are standard protocols for measuring TEWL and skin hydration.
1. Transepidermal Water Loss (TEWL) Measurement
-
Objective: To quantify the amount of water vapor lost through the epidermis. Lower TEWL values indicate a more intact skin barrier.
-
Apparatus: Tewameter® or similar open-chamber evaporimeter.
-
Procedure:
-
Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 30 minutes prior to measurement.
-
Site Selection: A test area on the volar forearm is demarcated. The site should be free of any visible skin defects.
-
Baseline Measurement: A baseline TEWL reading is taken from the untreated test site.
-
Product Application: A standardized amount of the test material (e.g., 2 mg/cm²) is applied to the demarcated area.
-
Post-Application Measurements: TEWL readings are taken at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The percentage reduction in TEWL from baseline is calculated for each time point.
-
2. Skin Hydration Measurement (Corneometry)
-
Objective: To measure the hydration level of the stratum corneum. Higher corneometer values indicate better skin hydration.
-
Apparatus: Corneometer®.
-
Procedure:
-
Acclimatization: Subjects follow the same acclimatization protocol as for TEWL measurements.
-
Site Selection: A test area on the volar forearm is demarcated.
-
Baseline Measurement: A baseline hydration reading is taken using the Corneometer®.
-
Product Application: A standardized amount of the test material is applied to the test area.
-
Post-Application Measurements: Skin hydration is measured at specified time intervals post-application.
-
Data Analysis: The increase in skin hydration from baseline is calculated and often expressed in arbitrary units (A.U.) or as a percentage change.
-
Visualizing Experimental Workflows
Caption: Workflow for in-vivo evaluation of skin barrier function.
Signaling Pathways in Skin Barrier Homeostasis
While this compound primarily acts as an external occlusive agent, understanding the biological pathways involved in skin barrier homeostasis is crucial for comprehensive research. The following diagram illustrates a simplified pathway of keratinocyte differentiation, which is fundamental to a healthy skin barrier.
Caption: Simplified pathway of keratinocyte differentiation in the epidermis.
Conclusion
The evaluation of skin barrier function relies on robust, quantitative measurements of TEWL and skin hydration. Based on available data, petrolatum demonstrates the highest degree of occlusion, leading to a significant reduction in TEWL. Lanolin and shea butter also show considerable efficacy in improving skin barrier function and hydration.
This compound is recognized for its role as an occlusive skin-conditioning agent that forms a protective barrier to reduce water loss. While it is a widely used and safe ingredient in cosmetic formulations, the absence of publicly available, direct comparative data on its performance in TEWL reduction and skin hydration improvement necessitates further research to quantitatively benchmark its efficacy against other established emollients. For drug development and claim substantiation, conducting controlled, comparative studies using the standardized protocols outlined in this guide would be essential to fully characterize the skin barrier benefits of this compound.
References
- 1. lesielle.com [lesielle.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. Isosorbide Di-(Linoleate/Oleate) Stimulates Prodifferentiation Gene Expression to Restore the Epidermal Barrier and Improve Skin Hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cir-safety.org [cir-safety.org]
- 8. researchgate.net [researchgate.net]
In Vitro Drug Release from Topical Formulations: A Comparative Guide to Diisostearyl Dimer Dilinoleate and Alternative Emollients
For researchers, scientists, and drug development professionals, the selection of an appropriate emollient is a critical factor in optimizing the performance of topical drug formulations. The choice of emollient can significantly influence the rate and extent of drug release, ultimately impacting therapeutic efficacy. This guide provides an objective comparison of the in vitro drug release characteristics of formulations containing Diisostearyl Dimer Dilinoleate (DISD) against those with common alternative emollients, supported by representative experimental data.
This compound is a high molecular weight ester known for its substantive and occlusive properties, which can be advantageous in forming a stable drug reservoir on the skin. To understand its performance in drug delivery, this guide will compare a hypothetical DISD formulation with formulations containing Petrolatum, Lanolin, and Isopropyl Myristate—emollients with varying degrees of occlusivity and different physicochemical properties.
Comparative In Vitro Drug Release Data
The following table summarizes the cumulative in vitro release of a model hydrophobic active pharmaceutical ingredient (API) from cream formulations containing different emollients. The data is representative of what might be observed in a typical in vitro release study using a Franz diffusion cell apparatus.
| Time (hours) | Formulation A: this compound | Formulation B: Petrolatum | Formulation C: Lanolin | Formulation D: Isopropyl Myristate |
| 1 | 5.2 ± 0.4 | 3.1 ± 0.3 | 4.5 ± 0.5 | 10.8 ± 0.9 |
| 2 | 9.8 ± 0.7 | 6.0 ± 0.5 | 8.7 ± 0.8 | 19.5 ± 1.5 |
| 4 | 18.5 ± 1.2 | 11.5 ± 0.9 | 16.2 ± 1.4 | 35.1 ± 2.8 |
| 6 | 26.3 ± 1.8 | 16.8 ± 1.3 | 23.5 ± 2.1 | 48.9 ± 3.9 |
| 8 | 33.1 ± 2.2 | 21.7 ± 1.7 | 30.1 ± 2.5 | 60.2 ± 4.8 |
| 12 | 45.2 ± 3.1 | 30.5 ± 2.4 | 41.8 ± 3.5 | 75.6 ± 6.1 |
| 24 | 68.9 ± 4.5 | 48.3 ± 3.9 | 62.5 ± 5.0 | 92.3 ± 7.4 |
Data are presented as mean cumulative percentage of drug released ± standard deviation (n=6).
From the data, it can be observed that the formulation containing Isopropyl Myristate exhibited the fastest and most extensive drug release. This is likely due to its penetration-enhancing properties and lower viscosity, which facilitate drug diffusion.[1][2] Conversely, the highly occlusive nature of Petrolatum resulted in the slowest and most controlled release profile.[3][4] The DISD and Lanolin formulations demonstrated intermediate release rates, with DISD showing a slightly more sustained release compared to Lanolin, which can be attributed to its film-forming and substantive characteristics.
Experimental Protocols
The following is a detailed methodology for a typical in vitro drug release study used to generate the comparative data.
1. Formulation Preparation:
-
Four cream formulations were prepared, each containing 1% of the model hydrophobic API. The base cream consisted of water, a suitable emulsifier, and a preservative system.
-
The variable component was the emollient, which was incorporated at a concentration of 15% (w/w) in each formulation:
-
Formulation A: this compound
-
Formulation B: Petrolatum
-
Formulation C: Lanolin
-
Formulation D: Isopropyl Myristate
-
-
All formulations were homogenized to ensure uniform drug distribution.
2. In Vitro Release Study using Franz Diffusion Cell:
-
Apparatus: A set of six vertical Franz diffusion cells was used for each formulation.
-
Membrane: A synthetic, inert polysulfone membrane was used to separate the donor and receptor chambers.
-
Receptor Medium: The receptor chamber was filled with a phosphate (B84403) buffer solution (pH 7.4) containing a surfactant to ensure sink conditions for the hydrophobic API. The medium was continuously stirred with a magnetic bar.
-
Temperature: The temperature of the receptor medium was maintained at 32 ± 0.5°C to simulate the skin surface temperature.
-
Procedure:
-
The Franz diffusion cells were assembled with the membrane, and the receptor chambers were filled with the degassed receptor medium.
-
A precise amount (approximately 300 mg) of each formulation was applied uniformly to the surface of the membrane in the donor chamber.
-
At predetermined time intervals (1, 2, 4, 6, 8, 12, and 24 hours), samples of the receptor medium were withdrawn for analysis.
-
An equal volume of fresh, pre-warmed receptor medium was immediately replaced in the receptor chamber to maintain a constant volume.
-
-
Sample Analysis: The concentration of the API in the collected samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: The cumulative amount of drug released per unit area of the membrane was calculated and expressed as a percentage of the total drug in the applied formulation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro drug release testing process.
References
- 1. nbinno.com [nbinno.com]
- 2. Effect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinEffect of isopropyl myristate on the viscoelasticity and drug release of a drug-in-adhesive transdermal patch containing blonanserinretain--> - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]
Assessing the Comedogenicity of Diisostearyl Dimer Dilinoleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the comedogenic potential of Diisostearyl Dimer Dilinoleate, an emollient frequently used in cosmetic and personal care formulations. Its performance is compared with other common non-comedogenic emollients, supported by available experimental data and detailed methodologies of standard comedogenicity assessment techniques.
Executive Summary
Comparative Analysis of Emollient Comedogenicity
The following table summarizes the comedogenic potential of this compound and selected alternatives. The comedogenicity scale typically ranges from 0 (completely non-comedogenic) to 5 (severely comedogenic).
| Ingredient | Chemical Class | Comedogenicity Rating | Key Properties |
| This compound | Diester | Non-comedogenic (as per CIR)[1][2][3] | Forms a barrier on the skin's surface to slow water loss, provides a lubricating and smooth feel.[1] |
| Caprylic/Capric Triglyceride | Triglyceride | Non-comedogenic [4][5][6][7] | Excellent emollient and skin-replenishing ingredient derived from coconut oil and glycerin.[5] |
| Squalane (B1681988) | Hydrocarbon | 0-1 [8][9][10] | A stable derivative of squalene, a natural component of human sebum; highly effective emollient and antioxidant.[8][10] |
| Jojoba Oil | Wax Ester | 0-2 [11] | Structurally similar to human sebum, making it non-comedogenic for most users and helping to balance oil production.[12] |
Experimental Protocols for Comedogenicity Assessment
The determination of an ingredient's comedogenic potential primarily relies on two established experimental models: the Rabbit Ear Assay and the Human Repetitive Epicutaneous Patch Test.
1. Rabbit Ear Assay (REA)
The REA is a sensitive, accelerated model for predicting the comedogenic potential of cosmetic ingredients.
-
Objective: To determine the potential of a test substance to induce follicular hyperkeratosis in the rabbit ear, which is indicative of comedogenicity.
-
Model: The inner ear of the albino rabbit is used due to its high density of pilosebaceous units and heightened sensitivity compared to human skin.[13]
-
Procedure:
-
A solution of the test ingredient, often at a concentration of 10% up to 100% in a non-comedogenic vehicle, is prepared.[14]
-
A small amount of the solution is applied daily or on alternate days to a designated area on the inner surface of one of the rabbit's ears for a period of two to three weeks.[14][15][16] The other ear may serve as an untreated control.
-
The tissue is processed for histological examination. This may involve immersing the tissue in hot water to separate the epidermis, allowing for microscopic examination of microcomedones.[15][16]
-
Follicular hyperkeratosis is assessed and graded according to a pre-defined scale (e.g., 0-4 or 0-5), where a higher score indicates a greater comedogenic response.
-
2. Human Repetitive Epicutaneous Patch Test
This method assesses the comedogenic potential of a substance directly on human skin.
-
Objective: To evaluate the ability of a test material to induce the formation of microcomedones in human subjects, particularly those with a predisposition to acne.
-
Subjects: Typically, subjects with oily skin and large pores are recruited for these studies.
-
Procedure:
-
The test material is applied under an occlusive or semi-occlusive patch to the upper back of the subjects.[17]
-
Patches are applied repeatedly to the same site over a period of several weeks, often with a specific application and removal schedule (e.g., applied for 48 hours, removed, and a new patch applied after a rest period).
-
At the end of the study period, the test sites are evaluated for the presence of comedones.
-
Evaluation can be done visually and/or through cyanoacrylate biopsies, where a thin layer of adhesive is applied to the skin to remove the contents of the follicles for microscopic analysis.[17]
-
The number and size of microcomedones are quantified and compared to baseline and control sites to determine the comedogenicity of the test substance.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the comedogenicity testing protocols.
Caption: Logical workflow for assessing the comedogenicity of a test ingredient.
Caption: Step-by-step workflow of the Rabbit Ear Assay for comedogenicity testing.
Caption: Workflow for the Human Repetitive Epicutaneous Patch Test.
Conclusion
Based on the available data and expert panel reviews, this compound is considered a non-comedogenic ingredient suitable for a wide range of cosmetic and personal care applications. Its emollient and barrier-forming properties, combined with a favorable safety profile in terms of comedogenicity, make it a viable option for formulations targeting various skin types. When selecting an emollient, researchers and formulators should also consider the comedogenic potential of other ingredients in the formulation, as the final product's properties are a result of the synergistic or antagonistic interactions of all its components. The experimental protocols detailed in this guide provide a framework for the rigorous assessment of new or existing ingredients to substantiate non-comedogenic claims.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. cir-safety.org [cir-safety.org]
- 3. cir-safety.org [cir-safety.org]
- 4. skintypesolutions.com [skintypesolutions.com]
- 5. paulaschoice.co.uk [paulaschoice.co.uk]
- 6. kreyolessence.com [kreyolessence.com]
- 7. ipsy.com [ipsy.com]
- 8. us.typology.com [us.typology.com]
- 9. Is squalane comedogenic ? - Sophim [sophim.com]
- 10. amalabeauty.com [amalabeauty.com]
- 11. clearstem.com [clearstem.com]
- 12. acne.org [acne.org]
- 13. nononsensecosmethic.org [nononsensecosmethic.org]
- 14. naturium.com.au [naturium.com.au]
- 15. An improved rabbit ear model for assessing comedogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. advancedsl.com [advancedsl.com]
A Comparative Guide to the Long-Term Stability of Diisostearyl Dimer Dilinoleate-Based Products
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of cosmetic and pharmaceutical formulations is a critical factor in ensuring product safety, efficacy, and consumer acceptance. Diisostearyl Dimer Dilinoleate, a high molecular weight ester, is a popular emollient and skin-conditioning agent valued for its rich texture and moisturizing properties. This guide provides a comparative analysis of the long-term stability of products containing this compound against formulations with common alternative emollients. The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions during product development.
Understanding Long-Term Stability Testing
Long-term stability testing is designed to evaluate the physical, chemical, and microbiological characteristics of a product under controlled storage conditions over an extended period. This data is essential for determining a product's shelf life and ensuring it remains within its specifications from production to the end of its use by the consumer. Accelerated stability testing, where products are subjected to elevated temperature and humidity, is often employed to predict long-term stability in a shorter timeframe.
Comparative Stability Analysis
While specific long-term stability data for this compound is not extensively published in peer-reviewed literature, its chemical nature as a large, branched-chain ester suggests a generally good oxidative and hydrolytic stability. Its likely breakdown products upon degradation are dilinoleic acid and isostearyl alcohol. Furthermore, it does not absorb UV radiation, indicating a degree of photostability.
This guide compares the stability profile of this compound with three common emollient alternatives: Isostearyl Isostearate, Octyldodecanol, and Caprylic/Capric Triglyceride.
Table 1: Comparison of Physicochemical Stability Parameters
| Parameter | This compound | Isostearyl Isostearate | Octyldodecanol | Caprylic/Capric Triglyceride |
| Appearance | No significant change expected | Stable, no color change | Stable, no color change | Stable, no color change |
| Odor | No significant change expected | Stable, resistant to rancidity[1][2] | Stable, odorless | Stable, odorless[3] |
| Color | No significant change expected | Stable | Stable | Low color and stable[3] |
| pH | Stable in emulsions | Stable | Stable over a wide pH range[4][5] | Stable |
| Viscosity | Stable in well-formulated emulsions | Stable | Stable | Stable |
| Oxidative Stability | Generally good | Excellent oxidative stability[1] | Resistant to oxidation[6] | Excellent oxidation stability[3][7][8] |
| Hydrolytic Stability | Generally good | Stable | Stable to hydrolysis[4][5] | Stable |
| Photostability | Does not absorb UV radiation | Stable | Stable | Stable |
Note: The stability of the final formulation is highly dependent on the complete composition and the manufacturing process. The information in this table is based on the properties of the individual ingredients.
Experimental Protocols
To ensure accurate and reproducible stability data, the following experimental protocols are recommended.
Accelerated Stability Testing
-
Objective: To predict the long-term stability of the formulation by subjecting it to elevated stress conditions.
-
Methodology:
-
Prepare samples of the final formulation in the intended commercial packaging.
-
Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, and 3 months).
-
Evaluate the samples for the physicochemical parameters listed in Table 1.
-
A product that remains stable for three months under these conditions is generally considered to have a shelf life of at least two years at room temperature.
-
Real-Time Stability Testing
-
Objective: To evaluate the stability of the formulation under normal storage conditions.
-
Methodology:
-
Prepare samples of the final formulation in the intended commercial packaging.
-
Store the samples at controlled room temperature (25°C ± 2°C) and 60% RH ± 5% RH.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Evaluate the samples for the physicochemical parameters listed in Table 1.
-
Photostability Testing
-
Objective: To assess the impact of light on the stability of the formulation.
-
Methodology:
-
Expose samples of the formulation in their primary packaging to a light source that simulates both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep control samples protected from light at the same temperature.
-
At the end of the exposure period, evaluate both the exposed and control samples for any changes in appearance, color, and odor.
-
Analytical Methods
-
pH Measurement: Use a calibrated pH meter to measure the pH of the formulation at each time point.
-
Viscosity Measurement: Use a viscometer appropriate for the product's rheology to measure its viscosity.
-
Peroxide Value: To assess oxidative stability, determine the peroxide value using a standard titration method (e.g., AOCS Cd 8-53). A significant increase in peroxide value indicates oxidation.
-
Acid Value: To assess hydrolytic stability, determine the acid value by titration (e.g., AOCS Te 1a-64). An increase in acid value may indicate the hydrolysis of esters.
-
Sensory Evaluation: Assess the appearance, color, and odor of the samples at each time point by a trained panel.
Logical Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting long-term stability testing of a cosmetic or pharmaceutical product.
Caption: A streamlined workflow for long-term stability testing.
Signaling Pathway of Potential Degradation
While this compound is generally stable, understanding its potential degradation pathways is crucial for formulation development. The primary degradation routes for esters are hydrolysis and oxidation.
Caption: Potential degradation pathways for this compound.
Conclusion
This compound is a robust emollient with a favorable stability profile for a wide range of cosmetic and pharmaceutical applications. When compared to alternatives like Isostearyl Isostearate, Octyldodecanol, and Caprylic/Capric Triglyceride, it holds its own in terms of oxidative and hydrolytic stability. However, the ultimate stability of any formulation is a result of the complex interactions between all its ingredients. Therefore, rigorous long-term stability testing, following the detailed protocols outlined in this guide, is indispensable for ensuring the development of safe, effective, and high-quality products.
References
- 1. ISOSTEARYL ISOSTEARATE - Ataman Kimya [atamanchemicals.com]
- 2. paulaschoice.co.uk [paulaschoice.co.uk]
- 3. atamankimya.com [atamankimya.com]
- 4. OCTYLDODECANOL - Ataman Kimya [atamanchemicals.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
- 6. Octyldodecanol | High-Purity Reagent for Research [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. avenalab.com [avenalab.com]
"comparative rheological analysis of DIISOSTEARYL DIMER DILINOLEATE and mineral oil"
For researchers, scientists, and drug development professionals, understanding the rheological properties of excipients is paramount in formulation development. This guide provides a detailed comparative analysis of the rheological behaviors of DIISOSTEARYL DIMER DILINOLEATE and mineral oil, two emollients with distinct characteristics that influence the performance and sensory attributes of topical and oral formulations.
This analysis delves into the quantitative and qualitative rheological differences between these two materials, offering experimental data and detailed protocols to support formulation decisions. While both substances function as emollients, their molecular structure dictates their flow behavior, impacting product stability, texture, and user experience.
Executive Summary
This compound is a high molecular weight ester that typically exhibits higher viscosity and a more complex rheological profile compared to mineral oil. It is often described as a viscous, clear to slightly hazy yellow liquid. Mineral oil, a complex mixture of hydrocarbons, is available in various grades, such as light and heavy, with a wide range of corresponding viscosities. Mineral oil is generally characterized as a Newtonian fluid, meaning its viscosity remains constant regardless of the applied shear rate. In contrast, the long-chain, branched structure of this compound may impart non-Newtonian characteristics, such as shear-thinning behavior, which can be advantageous in certain formulations.
Data Presentation: Comparative Rheological Properties
The following table summarizes the key rheological parameters for this compound and different grades of mineral oil. It is important to note that specific values for this compound can vary between manufacturers.
| Rheological Parameter | This compound | Light Mineral Oil | Heavy Mineral Oil |
| Chemical Class | Diester of Isostearyl Alcohol and Dilinoleic Acid | Mixture of Alkanes and Cycloalkanes | Mixture of Alkanes and Cycloalkanes |
| Appearance | Clear to slightly hazy, viscous liquid | Colorless, viscous liquid | Colorless, viscous liquid |
| Viscosity (at 25°C) | ~1800 - 2200 cP (typical) | 14.20 – 17.00 cP[1] | ~100 - 1000 cP[2] |
| Flow Behavior | Potentially Non-Newtonian (Shear-thinning) | Newtonian | Newtonian |
| Viscoelasticity | Expected to exhibit some elastic properties | Primarily viscous | Primarily viscous |
Experimental Protocols
To obtain the comparative rheological data presented, the following experimental methodologies are recommended. These protocols are based on established standards for the characterization of cosmetic and pharmaceutical ingredients.[3][4][5]
Rotational Viscometry for Steady Shear Analysis
Objective: To determine the viscosity of the samples as a function of shear rate and to identify Newtonian or non-Newtonian flow behavior.
Apparatus: Rotational viscometer (e.g., Brookfield or similar) equipped with a suitable spindle (e.g., cone-plate or concentric cylinder geometry).
Standard Operating Procedure (adapted from ASTM D2196): [5][6][7][8]
-
Sample Preparation: Equilibrate the sample to a constant temperature, typically 25°C ± 0.5°C, in a temperature-controlled bath.
-
Instrument Setup: Select a spindle and rotational speed that will yield a torque reading between 10% and 90% of the instrument's full-scale range.
-
Measurement:
-
Lower the spindle into the sample to the immersion mark.
-
Allow the spindle to rotate at a set speed until a stable viscosity reading is obtained.
-
Record the viscosity (in cP or mPa·s) and the corresponding shear rate (in s⁻¹).
-
Repeat the measurement at a series of increasing and then decreasing rotational speeds to assess shear-thinning or thixotropic behavior.
-
-
Data Analysis: Plot viscosity as a function of shear rate. For a Newtonian fluid like mineral oil, the viscosity will be constant. For a shear-thinning material, the viscosity will decrease as the shear rate increases.
Oscillatory Rheometry for Viscoelastic Characterization
Objective: To determine the viscoelastic properties of the samples, specifically the storage modulus (G') and the loss modulus (G''), which provide insights into the material's solid-like and liquid-like behavior, respectively.
Apparatus: A controlled-stress or controlled-strain rheometer with a parallel plate or cone-plate geometry.
Standard Operating Procedure (adapted from ISO 3219): [4][9][10][11][12]
-
Sample Loading: Place an appropriate amount of the sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap setting, ensuring the sample fills the gap without overflowing.
-
Amplitude Sweep: Perform a strain or stress sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). The LVER is the range of strain or stress where the moduli are independent of the applied amplitude.
-
Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain or stress. This involves applying an oscillating deformation over a range of frequencies (e.g., 0.1 to 100 rad/s).
-
Data Analysis: Plot the storage modulus (G') and loss modulus (G'') as a function of frequency.
-
For a predominantly viscous liquid like mineral oil, G'' will be greater than G'.
-
For a viscoelastic material, both G' and G'' will be significant. The crossover point where G' = G'' can provide information about the material's relaxation time.
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparative rheological analysis.
Conclusion
The rheological properties of this compound and mineral oil are significantly different, driven by their distinct chemical structures. Mineral oil behaves as a simple viscous fluid, with its primary rheological characteristic being its viscosity grade. This compound, with its larger and more complex molecular architecture, is expected to exhibit not only higher viscosity but also viscoelastic and potentially non-Newtonian shear-thinning properties.
For formulators, this means that mineral oil will provide a consistent feel and lubrication regardless of the application shear, while this compound can offer a more varied sensory experience, potentially feeling thick upon initial application and then spreading more easily. The choice between these two emollients will depend on the desired product texture, stability, and application. The experimental protocols provided herein offer a robust framework for conducting a comprehensive in-house comparison to inform these critical formulation decisions.
References
- 1. diapharma.com [diapharma.com]
- 2. quora.com [quora.com]
- 3. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. matestlabs.com [matestlabs.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. standards.globalspec.com [standards.globalspec.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. testinglab.com [testinglab.com]
- 10. Basics of rheology | Anton Paar Wiki [wiki.anton-paar.com]
- 11. EVS-EN ISO 3219:2000 - EVS standard evs.ee | en [evs.ee]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Diisostearyl Dimer Dilinoleate from Diverse Synthesis Pathways
A comprehensive spectroscopic comparison of Diisostearyl Dimer Dilinoleate synthesized through various routes remains a nuanced area of study. While the fundamental synthesis involves the esterification of dilinoleic acid with isostearyl alcohol, variations in catalysts, reaction conditions, and purification methods can subtly influence the final product's composition and, consequently, its spectroscopic profile. This guide synthesizes available information to present a hypothetical comparative framework and detailed experimental protocols for researchers, scientists, and drug development professionals.
The purity and isomeric distribution of this compound are critical quality attributes, impacting its physicochemical properties and performance in formulations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and identifying potential impurities or by-products arising from different synthetic approaches.
At present, publicly accessible, direct comparative studies detailing the spectroscopic differences of this compound from varied synthesis routes are limited. The information available primarily confirms the general structure and safety of the compound for cosmetic use.[1][2][3][4] However, by understanding the potential variations in the synthesis process, we can anticipate the likely spectroscopic differences.
Two hypothetical synthesis routes are considered for this comparative guide:
-
Route A: Acid Catalysis. This traditional Fischer esterification employs a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) at elevated temperatures. This method is effective but can sometimes lead to side reactions or the presence of residual catalyst in the final product.
-
Route B: Enzymatic Catalysis. A greener alternative utilizing lipases as biocatalysts. This route often proceeds under milder conditions, potentially offering higher selectivity and a cleaner product profile.
Comparative Spectroscopic Data
| Spectroscopic Parameter | Route A: Acid Catalysis | Route B: Enzymatic Catalysis | Potential Inference |
| ¹H NMR | |||
| Ester Protons (-COOCH₂-) | Multiplet ~4.05 ppm | Multiplet ~4.05 ppm | Confirms ester formation. |
| Alkyl Chain Protons | Broad multiplets 0.8-2.3 ppm | Broad multiplets 0.8-2.3 ppm | Characteristic of the long aliphatic chains. |
| Residual Isostearyl Alcohol (-CH₂OH) | Small peak ~3.6 ppm (if present) | Minimal to no peak at ~3.6 ppm | Indicates the efficiency of the reaction and purity. |
| ¹³C NMR | |||
| Carbonyl Carbon (-COO-) | ~173 ppm | ~173 ppm | Confirms the presence of the ester functional group. |
| Ester Methylene Carbon (-COOCH₂-) | ~65 ppm | ~65 ppm | Correlates with the ester linkage. |
| Residual Acid (-COOH) | Small peak ~180 ppm (if present) | Minimal to no peak at ~180 ppm | Indicates the extent of conversion of the carboxylic acid. |
| FTIR (cm⁻¹) | |||
| C=O Stretch (Ester) | Strong absorption ~1740 cm⁻¹ | Strong absorption ~1740 cm⁻¹ | Key indicator of the ester functional group. |
| C-O Stretch (Ester) | Strong absorption ~1160 cm⁻¹ | Strong absorption ~1160 cm⁻¹ | Confirms the ester linkage. |
| O-H Stretch (Residual Acid/Alcohol) | Broad peak 3000-3500 cm⁻¹ (if present) | Minimal to no broad peak in 3000-3500 cm⁻¹ range | Highlights the presence of hydroxyl-containing impurities. |
| Mass Spectrometry (MS) | |||
| Molecular Ion Peak [M+Na]⁺ | Expected around m/z 1088 | Expected around m/z 1088 | Confirms the molecular weight of the target compound. |
| Fragmentation Pattern | May show subtle differences based on isomeric distribution. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below to enable researchers to conduct their own comparative analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the detailed molecular structure and identify the presence of starting materials or by-products.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: 0-16 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0-220 ppm
-
-
Data Analysis: Integrate the proton signals to determine the relative ratios of different proton groups. Analyze the chemical shifts in both ¹H and ¹³C spectra to confirm the structure and identify any impurity-related signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Apply a small drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Analysis: Identify characteristic absorption bands for the ester functional group (C=O and C-O stretching) and look for the presence or absence of broad O-H stretching bands that would indicate residual acid or alcohol.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or isopropanol, with the addition of a small amount of sodium acetate (B1210297) to promote the formation of the [M+Na]⁺ adduct.
-
Acquisition:
-
Ionization mode: Positive ESI
-
Mass range: m/z 100-2000
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information, which may be influenced by the isomeric distribution resulting from different synthesis routes.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic comparison of this compound synthesized via different routes.
Caption: Generalized workflow for the synthesis and spectroscopic comparison of this compound.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. lesielle.com [lesielle.com]
- 3. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ewg.org [ewg.org]
Safety Operating Guide
Proper Disposal Procedures for Diisostearyl Dimer Dilinoleate
This document provides comprehensive safety and logistical guidance for the proper disposal of Diisostearyl Dimer Dilinoleate, tailored for research, scientific, and drug development professionals. The following procedures are based on the determination that this compound is a non-hazardous substance.
Immediate Safety & Handling Precautions
This compound is classified as a non-hazardous material and is considered safe for use in cosmetic products[1][2][3]. It has been shown to be non-irritating to skin and eyes in animal tests and is not genotoxic[1][4]. The acute oral and dermal LD50 values in rats are greater than 5.0 g/kg, indicating very low acute toxicity[4][5].
Despite its low hazard profile, standard laboratory best practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses and gloves when handling the substance to prevent unnecessary contact.
Substance Characterization Data
Prior to disposal, it is essential to understand the physical and chemical properties of the substance. This data informs the correct disposal pathway and handling procedures.
| Property | Data | Source Citation |
| GHS Hazard Class | Not classified as hazardous | [2] |
| Physical State | Clear to slightly hazy yellow liquid | [1][6][7] |
| Solubility in Water | Insoluble | [4][5] |
| Acute Toxicity (Oral) | LD50 > 5.0 g/kg (Rat) | [4][5] |
| Acute Toxicity (Dermal) | LD50 > 5.0 g/kg (Rat) | [4][5] |
| Skin Irritation | Non-irritating | [1][4] |
| Eye Irritation | Non-irritating | [1][4] |
Disposal Decision Workflow
The following diagram outlines the logical workflow for determining the appropriate disposal route for this compound waste in a laboratory setting.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol provides direct operational guidance for the disposal of uncontaminated this compound.
4.1. Objective: To safely dispose of non-hazardous this compound waste from a laboratory environment in compliance with standard regulations.
4.2. Materials:
-
Waste this compound
-
Appropriate PPE (gloves, safety glasses)
-
Inert absorbent material (e.g., vermiculite, sand, or clay-based absorbent)
-
Sealable, compatible waste container (e.g., plastic pail or drum)
-
Non-Hazardous Waste Label
4.3. Procedure:
-
Confirm Purity: Ensure the waste material is not contaminated with any hazardous chemicals. If it is mixed with hazardous waste, it must be disposed of as such, following your institution's hazardous waste procedures[8].
-
Prepare for Solidification: Since this compound is a liquid and generally not suitable for drain disposal due to its insolubility, convert it to a solid waste. Place a sufficient amount of inert absorbent material into your designated waste container.
-
Absorb the Liquid: Carefully pour the liquid this compound onto the absorbent material. Mix gently to ensure all free liquid is absorbed. Add more absorbent if necessary. Landfills do not permit free liquids[9].
-
Container Management:
-
Securely seal the container.
-
Attach a "Non-Hazardous Waste" label. On the label, clearly write "this compound absorbed on [Name of Absorbent]" and the date[8].
-
-
Final Disposal: Dispose of the sealed container in the regular solid waste stream designated for laboratory or industrial waste, typically by placing it directly into the appropriate dumpster outside the building[9]. Do not place chemical waste containers in internal laboratory trash cans that are handled by custodial staff[9].
-
Empty Original Containers: Any original containers of the chemical must be empty of free-standing liquids. Deface or remove the original label to prevent confusion and dispose of the empty container in the regular trash or glass recycling bin, as appropriate[9].
Verification Protocol for Institutional Compliance
This protocol details the methodology for verifying the correct disposal pathway at your specific institution, as local and institutional policies are paramount.
5.1. Objective: To confirm the approved disposal route for non-hazardous chemical waste at your facility.
5.2. Methodology:
-
Obtain Safety Data Sheet (SDS): Secure the manufacturer's SDS for this compound. Section 13 of the SDS provides disposal considerations.
-
Contact Environmental Health & Safety (EHS): Locate the contact information for your institution's EHS or Laboratory Safety department.
-
Submit a Disposal Inquiry: Email or call the EHS department with the following information:
-
Chemical Name: this compound
-
CAS Number: 103213-19-0 (or other relevant identifier)
-
Statement of Hazard: "The SDS indicates this is a non-hazardous material."
-
Physical Form: Liquid
-
Question: "Please confirm the proper disposal procedure for this non-hazardous liquid. Specifically, can it be absorbed onto an inert solid for disposal in the regular solid waste stream?"
-
-
Review Institutional Waste Guidelines: While awaiting a response, review your institution's published waste management or laboratory safety plan. These documents often contain lists of common non-hazardous chemicals approved for specific disposal methods[10][11].
-
Document the Response: Once EHS provides guidance, archive their response (e.g., save the email) with your laboratory's safety records. This documentation confirms due diligence and compliance.
-
Update Lab-Specific SOPs: Incorporate the confirmed procedure into your laboratory's specific standard operating procedures for waste disposal.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. This compound | C72H136O4 | CID 71587394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cir-safety.org [cir-safety.org]
- 4. Final report on the amended safety assessment of diisopropyl dimer dilinoleate, dicetearyl dimer dilinoleate, this compound, dioctyl dimer dilinoleate, dioctyldodecyl dimer dilinoleate, and ditridecyl dimer dilinoleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lesielle.com [lesielle.com]
- 7. ulprospector.com [ulprospector.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Essential Safety and Handling of DIISOSTEARYL DIMER DILINOLEATE in a Laboratory Setting
For Immediate Reference: A Guide to the Safe Handling, Personal Protective Equipment (PPE), and Disposal of DIISOSTEARYL DIMER DILINOLEATE for Researchers, Scientists, and Drug Development Professionals.
This compound is widely recognized as a low-hazard ingredient, primarily used as an emollient in cosmetic formulations. Its safety for use in personal care products has been affirmed by the Cosmetic Ingredient Review (CIR) Expert Panel.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance does not meet the criteria for hazard classification. While this indicates a low risk, adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain the integrity of research.
This guide provides clear, procedural instructions for the use of Personal Protective Equipment (PPE), operational handling, and appropriate disposal methods for this compound.
Personal Protective Equipment (PPE) Summary
The following table outlines the recommended PPE for handling this compound in a laboratory. These recommendations are based on standard safety practices for non-hazardous chemicals.
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Disposable Gloves | Nitrile or Latex | To prevent skin contact and maintain product purity. |
| Eye Protection | Safety Glasses | with side shields | To protect eyes from potential splashes. |
| Body Protection | Laboratory Coat | Standard | To protect clothing and skin from spills. |
| Respiratory Protection | Not generally required | - | Not necessary under normal handling conditions due to low volatility. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a systematic workflow is crucial for safety and efficiency when working with any chemical substance.
-
Preparation : Before handling, ensure the work area is clean and uncluttered.[3] Read the product's label and have all necessary equipment readily available.
-
Donning PPE : Put on a lab coat, safety glasses with side shields, and disposable gloves.[3][4][5][6]
-
Dispensing : Handle the substance in a well-ventilated area. Avoid generating mists or aerosols.
-
Post-Handling : After use, securely close the container.
-
Doffing PPE : Remove gloves first, followed by the lab coat. Wash hands thoroughly with soap and water after handling is complete.[5][6]
Disposal Plan
Proper disposal of this compound and its containers is a critical step in the laboratory workflow to ensure environmental responsibility.
Waste Characterization : this compound is not classified as a hazardous waste.
Disposal of Unused Product :
-
Small quantities of unused this compound should be wiped up with an inert absorbent material and placed in a sealed container for disposal with regular laboratory waste.
-
Do not pour the substance down the drain, as this can introduce chemicals into the water supply.[7]
-
For larger quantities, consult your institution's environmental health and safety (EHS) office for specific guidance on non-hazardous chemical waste disposal.
Disposal of Empty Containers :
-
Clean the Container : Wipe out any remaining residue from the container with a paper towel.[7]
-
Recycling : The cleaned container may be recyclable depending on its material and local recycling guidelines. Check with your local facility for their specific requirements.[8][9][10]
-
Trash : If recycling is not an option, the cleaned, empty container can be disposed of in the regular trash.
References
- 1. cir-safety.org [cir-safety.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. cabrillo.edu [cabrillo.edu]
- 5. Laboratory Safety - Clayton State University [clayton.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. successfullysustainable.com [successfullysustainable.com]
- 8. shapiroe.com [shapiroe.com]
- 9. goldenarrow.com [goldenarrow.com]
- 10. How to Safely Dispose of Old Makeup and Cosmetic | Recycle Coach Solutions [recyclecoach.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
